molecular formula C4H11BrClN B2720181 3-Bromobutan-2-amine hydrochloride CAS No. 1989672-22-1

3-Bromobutan-2-amine hydrochloride

Cat. No.: B2720181
CAS No.: 1989672-22-1
M. Wt: 188.49
InChI Key: TVMIJULQVOJYJW-UHFFFAOYSA-N
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Description

3-Bromobutan-2-amine hydrochloride is an organic compound with the molecular formula C4H11BrClN . This compound serves as a valuable halogenated amine building block in organic synthesis and medicinal chemistry research. The presence of both bromine and amine functional groups on a butane skeleton makes it a versatile intermediate for nucleophilic substitution reactions and for the construction of more complex nitrogen-containing molecules. Researchers utilize this and related compounds, such as the hydrobromide salt , as chiral precursors in synthetic pathways. The stereochemistry of such compounds is often critical, as evidenced by the existence of defined stereoisomers like (2S,3R)-3-bromobutan-2-amine . This makes this compound particularly useful in asymmetric synthesis for developing pharmaceuticals and other bioactive molecules. As a rule, all our products are for Research Use Only and are not intended for diagnostic or therapeutic applications. For Research Use Only. Not for Human Use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromobutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.ClH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMIJULQVOJYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight of 3-Bromobutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Bromobutan-2-amine hydrochloride, a key chemical intermediate. The central focus of this document is the compound's molecular weight, detailing its calculation, significance, and experimental verification. This guide explores the compound's chemical identity, synthesis, and analytical characterization, offering field-proven insights for professionals in research and drug development. The precise molecular weight is fundamental to the stoichiometry, purity assessment, and formulation of this compound in advanced scientific applications.

Introduction to this compound

This compound is a chemical compound that serves as a valuable building block in organic synthesis. Its structure contains two stereogenic centers, making it a chiral molecule with applications in the stereoselective synthesis of more complex molecules, including pharmaceutical intermediates. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for reaction chemistry and handling.

A thorough understanding of its fundamental properties, beginning with the molecular weight, is a prerequisite for its effective use. Molecular weight is a critical parameter that influences a substance's chemical and physical properties, including reactivity, solubility, and bioavailability.[1][2] In drug development, for instance, a compound's molecular weight can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula.[2][3] For this compound, this calculation is a straightforward yet critical exercise in ensuring experimental accuracy.

Chemical Formula

The first step is to establish the correct molecular formula. The parent compound, 3-Bromobutan-2-amine, has the formula C4H10BrN.[4][5] The hydrochloride salt is formed by the addition of one molecule of hydrochloric acid (HCl). Therefore, the combined molecular formula for the salt is C4H11BrClN .[6]

Step-by-Step Calculation

To calculate the molecular weight, we sum the atomic weights of each element, multiplied by the number of atoms of that element in the formula.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC412.01148.044
HydrogenH111.00811.088
BromineBr179.90479.904
ChlorineCl135.45335.453
NitrogenN114.00714.007
Total 188.496 g/mol

Based on this calculation, the molecular weight of this compound is approximately 188.50 g/mol .[6] This value is the cornerstone for all quantitative work involving this compound.

The diagram below illustrates the logical flow from the compound's identity to its calculated molecular weight.

G cluster_0 Compound Identity cluster_1 Structural Information cluster_2 Fundamental Data cluster_3 Calculation & Result Compound 3-Bromobutan-2-amine hydrochloride Formula Molecular Formula: C4H11BrClN Compound->Formula Atoms Constituent Atoms: C, H, Br, Cl, N Formula->Atoms Calculation Sum of (Atom Count * Atomic Weight) Atoms->Calculation AtomicWeights Standard Atomic Weights (from IUPAC) AtomicWeights->Calculation MW Molecular Weight: 188.50 g/mol Calculation->MW

Caption: Logical workflow for calculating molecular weight.

Synthesis and Characterization

While the theoretical molecular weight is precise, its practical application depends on the synthesis of a pure compound. Researchers must verify the identity and purity of this compound to ensure that the effective molecular weight in an experiment matches the theoretical value.

General Synthetic Approach

The synthesis of amine-containing compounds can be achieved through various established routes in organic chemistry.[][8] A common strategy for producing bromo-amines involves the bromination of a suitable precursor, such as an amino alcohol or an aminopyridine.[9] The final step typically involves treating the free amine with hydrochloric acid to precipitate the stable hydrochloride salt.

The general workflow for producing and validating the compound is outlined below.

G Start Precursor Selection (e.g., Butan-2-amine derivative) Synthesis Bromination Reaction Start->Synthesis Step 1 Isolation Isolation of Free Amine (3-Bromobutan-2-amine) Synthesis->Isolation Step 2 SaltFormation Salt Formation with HCl Isolation->SaltFormation Step 3 Purification Purification (e.g., Recrystallization) SaltFormation->Purification Step 4 Characterization Analytical Characterization Purification->Characterization Validation Final Pure Product: C4H11BrClN Characterization->Final

Caption: General experimental workflow for synthesis and validation.

Analytical Characterization

Several analytical techniques are employed to confirm the structure and purity of the synthesized compound, thereby validating its molecular weight.

  • Mass Spectrometry (MS): This is the most direct method for determining molecular weight. For this compound, one would analyze the free base (C4H10BrN), which has a molecular weight of approximately 152.03 g/mol .[4][5][10] High-resolution mass spectrometry would yield a precise mass that can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the peaks confirm the connectivity of the atoms, ensuring the correct isomer has been synthesized.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the pure compound. The experimental percentages should align closely with the theoretical values calculated from the molecular formula, providing strong evidence of purity.

TechniquePurposeExpected Result for C4H11BrClN
Mass Spectrometry (MS)Confirms molecular massPeak corresponding to the cation [C4H11BrN]+ at m/z ~152.03
¹H NMRElucidates proton environmentSignals corresponding to the different types of protons in the molecule
¹³C NMRDetermines carbon skeletonPeaks corresponding to the four distinct carbon atoms
Elemental AnalysisVerifies elemental composition%C, %H, %N values consistent with the theoretical calculation

Applications in Research and Drug Development

The utility of this compound is primarily as a chiral building block. The amine and bromide functional groups are reactive sites for forming new bonds, making the molecule a versatile intermediate in the synthesis of larger, more complex target molecules.

  • Pharmaceutical Synthesis: Chiral amines are prevalent structures in many active pharmaceutical ingredients (APIs).[11][12] Compounds like this one can be used to introduce specific stereochemistry into a drug molecule, which is often critical for its efficacy and safety.[13] For example, related bromo-alcohols are used in the synthesis of drugs like (S,S)-Ethambutol.[13]

  • Prodrug Development: The amine functionality can be modified to create prodrugs, which can improve a drug's solubility or other pharmacokinetic properties.[14]

  • Catalyst and Ligand Synthesis: Chiral amines are often incorporated into ligands for asymmetric catalysis, a powerful tool in modern organic synthesis.

In all these applications, precise knowledge of the molecular weight (188.50 g/mol ) is non-negotiable for accurate stoichiometric control of reactions, ensuring high yield and purity of the final product.

Conclusion

The molecular weight of this compound is a fundamental constant, determined to be 188.50 g/mol . This value, derived from its molecular formula C4H11BrClN, is pivotal for its application in scientific research and development. From guiding stoichiometric calculations in complex syntheses to ensuring the purity of final compounds, a precise understanding of this property is essential for scientific integrity and experimental reproducibility. The validation of this molecular weight through modern analytical techniques like mass spectrometry and NMR underscores the synergy between theoretical calculation and empirical verification in the chemical sciences.

References

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  • Google Patents.

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3-Bromobutan-2-amine Hydrochloride: Structural Architecture & Synthetic Logic

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural architecture, synthetic logic, and critical handling protocols for 3-Bromobutan-2-amine hydrochloride .[1] It is designed for researchers requiring high-fidelity data on chiral building blocks and nitrogen mustard analogs.[1]

Part 1: Executive Technical Summary

This compound is a vicinal haloamine used primarily as a chiral intermediate in the synthesis of heterocycles (aziridines, oxazolines) and as a reactive "warhead" in varying chemotherapeutic scaffolds.[1] Its chemical behavior is dominated by the neighboring group participation (NGP) of the amine nitrogen, which dictates both its synthesis and its stability profile.

Property Data Specification
IUPAC Name This compound
Common Name 2-Amino-3-bromobutane HCl
CAS Number 1989672-22-1 (HCl salt); 736083-47-9 (Free base)
Formula

Molecular Weight 188.49 g/mol
Chirality Two stereocenters (C2, C3); 4 stereoisomers
Solubility High in

, MeOH; Low in

, Hexanes

Part 2: Stereochemical Architecture

The molecule features two adjacent chiral centers at C2 (amine-bearing) and C3 (bromine-bearing).[1] The relative configuration determines the physical properties and reactivity rates.

Isomeric Landscape

Because of the two stereocenters, the compound exists as two diastereomeric pairs:

  • Threo (Anti) Pair: (2R,3R) and (2S,3S). The substituents (

    
     and 
    
    
    
    ) are on opposite sides in the Fischer projection.
  • Erythro (Syn) Pair: (2R,3S) and (2S,3R). The substituents are on the same side in the Fischer projection.

Critical Insight: The threo isomer is thermodynamically distinct from the erythro isomer. In cyclization reactions (to form aziridines), the threo isomer typically yields the trans-aziridine, while the erythro yields the cis-aziridine.

Part 3: Mechanistic Synthesis & Logic

The synthesis of 3-bromobutan-2-amine is rarely a simple


 displacement.[1] It proceeds via an Aziridinium Ion Intermediate , a mechanism that enforces retention of relative configuration through a "double inversion" pathway.
The "Double Inversion" Mechanism
  • Activation: The hydroxyl group of the starting material (3-amino-2-butanol) is activated (e.g., by

    
     or 
    
    
    
    ).[1]
  • Inversion 1 (Cyclization): The internal nitrogen attacks the activated carbon, displacing the leaving group and forming a strained aziridinium ring.

  • Inversion 2 (Opening): The bromide ion attacks the aziridinium ring, reopening it to form the final haloamine.

Net Result: Retention of Relative Configuration (Threo


 Threo).

AziridiniumMechanism Start Threo-3-Amino-2-butanol (Starting Material) Activated Activated Intermediate (-OPBr2 species) Start->Activated PBr3 / 0°C Aziridinium Trans-Aziridinium Ion (Inversion #1) Activated->Aziridinium Intramolecular N-attack (NGP) Product Threo-3-Bromobutan-2-amine (Inversion #2 -> Net Retention) Aziridinium->Product Br- Attack (Ring Opening)

Experimental Protocol: Synthesis from 3-Amino-2-butanol

Objective: Synthesis of 3-bromobutan-2-amine HCl from 3-amino-2-butanol.

Reagents:

  • 3-Amino-2-butanol (10 mmol) [Chiral or Racemic depending on target][1]

  • Phosphorus Tribromide (

    
    ) (4.0 mmol, 1.2 eq of Br)
    
  • Dichloromethane (DCM) (Anhydrous)

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask under nitrogen. Add 3-amino-2-butanol (10 mmol) and 20 mL anhydrous DCM.

  • Activation (0°C): Cool the solution to 0°C. Add

    
     dropwise over 15 minutes.
    
    • Why? Slow addition prevents exotherms that could cause elimination to but-2-ene.[1]

  • Reflux (Thermal Drive): Allow to warm to room temperature, then reflux for 2-4 hours.

    • Why? Heat is required to drive the bromide attack on the stable aziridinium intermediate.

  • Quench & Extraction: Cool to 0°C. Quench carefully with saturated

    
     (pH ~8-9). Extract rapidly with DCM (
    
    
    
    mL).
    • Critical: Do not allow the free base to sit in the aqueous phase; it will hydrolyze or cyclize.

  • Salt Formation: Dry the organic layer over

    
    . Filter. Add 4M HCl/Dioxane (3 mL) dropwise to the filtrate.
    
    • Observation: A white precipitate (the hydrochloride salt) will form immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Part 4: Characterization & Validation

The hydrochloride salt is the only stable form for storage. The free base is kinetically unstable.

Spectral Fingerprint (Predicted for HCl Salt in )
NucleusShift (

ppm)
MultiplicityAssignmentInterpretation

NMR
1.35Doublet

-CH(NH2)
Methyl adjacent to amine

NMR
1.75Doublet

-CH(Br)
Methyl adjacent to bromide

NMR
3.65MultipletCH-

Deshielded methine (Amine)

NMR
4.45MultipletCH-BrDeshielded methine (Halogen)

NMR
18.5-

Methyl carbon

NMR
22.1-

Methyl carbon

NMR
52.4-CH-

C2 Carbon

NMR
56.8-CH-BrC3 Carbon

Mass Spectrometry (ESI+):

  • M+ Peak: 152.0 / 154.0 m/z[1]

  • Pattern: 1:1 ratio of peaks separated by 2 amu, characteristic of a mono-brominated compound (

    
     and 
    
    
    
    isotopes).

Part 5: Handling & Stability (The "Self-Destruct" Risk)[1]

Researchers must treat 3-bromobutan-2-amine HCl as a latent aziridine precursor .[1]

  • pH Sensitivity: In basic media (pH > 8), the free amine deprotonates. The nitrogen lone pair immediately attacks the C3-Bromine bond (

    
    ), expelling bromide and forming 2,3-dimethylaziridine.[1]
    
  • Storage: Store strictly as the HCl salt at -20°C. Keep desiccated. Moisture can induce slow hydrolysis to the amino-alcohol.[1]

  • Toxicity: Handle as a potential alkylating agent (nitrogen mustard class). Double-glove and work in a fume hood.[1]

References

  • PubChem. (n.d.).[2][3] this compound.[1][4] National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • D'hooghe, M., et al. (2007). Novel synthesis of 3,4-diaminobutanenitriles... from 2-(cyanomethyl)aziridines through intermediate aziridinium salts. Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Winstein, S., & Lucas, H. J. (1939).[5] Retention of Configuration in the Reaction of the 3-Bromo-2-butanols with Hydrogen Bromide. Journal of the American Chemical Society.[5] (Classic foundational text on the bromonium/aziridinium mechanism).

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An In-depth Technical Guide to the Physical Properties of 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobutan-2-amine hydrochloride is a halogenated amine salt of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive bromine atom and a primary amine group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and novel chemical entities. The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of the core physical properties of this compound, supported by established analytical methodologies and theoretical considerations.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C4H11BrClN[1]
Molecular Weight 188.49 g/mol [1]
Appearance White to off-white crystalline solid (Expected)General knowledge of amine hydrochlorides
Melting Point Not explicitly available. Expected to be >200 °C with decomposition.Inferred from properties of similar amine hydrochlorides[2][3]
Boiling Point Decomposes upon strong heating.General knowledge of amine hydrochlorides
Solubility Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar organic solvents like diethyl ether and hexane.Inferred from the polar nature of amine salts[4][5]
IUPAC Name 3-bromobutan-2-amine;hydrochloride[1]
Synonyms This compound, threo-2-amino-3-bromobutane hydrochloride[1]

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes, typically starting from butan-2-ol or a related precursor. A plausible and commonly employed strategy involves the bromination of an amino-alcohol precursor, followed by the introduction of the hydrochloride salt.

Synthetic Pathway Overview

Synthesis_Pathway A Butan-2-ol B 3-Aminobutan-2-ol A->B  Amination   C 3-Bromobutan-2-amine B->C  Bromination (e.g., PBr3)   D 3-Bromobutan-2-amine Hydrochloride C->D  HCl (in ether)  

Caption: A potential synthetic route to this compound.

Detailed Experimental Protocol: Synthesis and Purification

This protocol outlines a representative synthesis of this compound.

Step 1: Synthesis of 3-Aminobutan-2-ol

  • This step can be achieved through various established methods, such as the aminolysis of 2,3-epoxybutane.

Step 2: Bromination of 3-Aminobutan-2-ol

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobutan-2-ol in a suitable anhydrous solvent (e.g., diethyl ether) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a brominating agent, such as phosphorus tribromide (PBr3), dropwise to the cooled solution. The reaction is exothermic and should be controlled carefully.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product, 3-Bromobutan-2-amine, with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 3-Bromobutan-2-amine in a minimal amount of anhydrous diethyl ether.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether.

  • The hydrochloride salt will precipitate out of the solution as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Step 4: Purification

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Methodologies for Physical Property Determination

The accurate determination of the physical properties of this compound is crucial for its application. The following section details the experimental workflows for characterizing its key attributes.

Workflow for Physicochemical Characterization

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Spectroscopic Analysis cluster_3 Crystallographic Analysis A 3-Bromobutan-2-amine Hydrochloride Sample B Melting Point (DSC/TGA) A->B C Thermal Stability (TGA) A->C D Structural Confirmation (¹H & ¹³C NMR) A->D E Purity Assessment (HPLC) A->E F Crystal Structure (X-ray Diffraction) A->F

Caption: Workflow for the comprehensive characterization of this compound.

Determination of Melting Point and Thermal Stability

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point and other thermal transitions.[6][7][8][9] TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.[10][11]

  • Experimental Protocol:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range of 25 °C to 300 °C.

    • For TGA, place a similar amount of sample in a TGA pan and heat under a nitrogen atmosphere at a similar heating rate.

    • The melting point is determined from the onset of the endothermic peak in the DSC thermogram.

    • The decomposition temperature is determined from the onset of mass loss in the TGA thermogram.

Structural Elucidation and Purity Assessment

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC)

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound. HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture, thus assessing the purity of the sample.

  • ¹H and ¹³C NMR Spectroscopy Protocol:

    • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).

    • The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the structure of this compound.

  • HPLC Protocol for Purity Analysis:

    • Prepare a standard solution of the compound in a suitable solvent (e.g., water/methanol).

    • Use a reverse-phase C18 column.

    • Develop a suitable mobile phase gradient (e.g., a mixture of water with a small amount of acid like TFA and acetonitrile).

    • Inject the sample and monitor the elution of the compound using a UV detector.

    • The purity is determined by the relative area of the main peak.

Crystallographic Analysis

Methodology: X-ray Diffraction (XRD)

  • Principle: XRD is used to determine the atomic and molecular structure of a crystal. For a crystalline solid like this compound, XRD can provide definitive information about its solid-state structure, including bond lengths, bond angles, and crystal packing.[12]

  • Experimental Protocol:

    • Grow single crystals of the compound, if possible, by slow evaporation of a saturated solution.

    • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a controlled temperature.

    • Solve and refine the crystal structure using specialized software.

    • For powder samples, powder X-ray diffraction (PXRD) can be used to assess crystallinity and phase purity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic intermediate with a range of potential applications. A thorough understanding of its physical properties is essential for its effective use in research and development. This guide has provided a detailed overview of its key characteristics and the analytical methodologies required for their determination. By following the outlined protocols, researchers can confidently synthesize, purify, and characterize this important chemical compound.

References

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3-Bromobutan-2-amine hydrochloride stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobutan-2-amine is a chiral molecule possessing two stereocenters, giving rise to a complex landscape of four distinct stereoisomers. As the pharmaceutical and agrochemical industries increasingly focus on stereopure compounds to optimize efficacy and minimize off-target effects, a thorough understanding of these isomers is paramount for researchers, scientists, and drug development professionals.[1] The subtle yet critical differences in the three-dimensional arrangement of atoms can lead to vastly different biological activities. This guide provides a comprehensive exploration of the stereoisomers of 3-bromobutan-2-amine hydrochloride, detailing their nomenclature, physicochemical properties, stereoselective synthesis, classical resolution, and modern analytical characterization. Furthermore, it delves into the underlying mechanistic principles, such as neighboring group participation, that govern their chemical behavior, offering field-proven insights to guide experimental design and interpretation.

The Foundational Importance of Stereoisomerism in Drug Development

In medicinal chemistry, stereoisomerism is not a trivial detail; it is a fundamental factor that dictates the interaction of a drug molecule with its biological target.[2] Biological systems, composed of chiral entities like proteins and nucleic acids, create a chiral environment where stereoisomers can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics.[3] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even responsible for undesirable side effects (the distomer). This principle underscores the regulatory and scientific imperative to develop single-enantiomer drugs, making the synthesis and analysis of stereochemically pure compounds a critical objective in modern drug discovery.[1]

Unraveling the Stereoisomers of 3-Bromobutan-2-amine

The structural complexity of 3-bromobutan-2-amine arises from the presence of two chiral centers at carbons C2 and C3. This gives rise to 2² = 4 possible stereoisomers.

Molecular Structure and Chiral Centers

The core structure consists of a four-carbon butane chain with an amino group (-NH₂) at position 2 and a bromine atom (-Br) at position 3. Both C2 and C3 are stereogenic centers as they are each bonded to four different groups.

The Four Stereoisomers: (2R,3R), (2S,3S), (2R,3S), & (2S,3R)

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This results in four unique stereoisomers, which exist as two pairs of enantiomers (non-superimposable mirror images).

  • Enantiomeric Pair 1: (2R,3R)-3-bromobutan-2-amine and (2S,3S)-3-bromobutan-2-amine

  • Enantiomeric Pair 2: (2R,3S)-3-bromobutan-2-amine and (2S,3R)-3-bromobutan-2-amine

Diastereomeric Pairs: erythro and threo Nomenclature

In addition to the R/S system, the relative stereochemistry of diastereomers with two adjacent chiral centers is often described using the historical erythro and threo nomenclature, derived from the sugars erythrose and threose.[4]

  • Erythro Diastereomers: The isomers where similar substituents (in a Fischer projection) are on the same side. For 3-bromobutan-2-amine, this corresponds to the (2R,3S) and (2S,3R) pair.

  • Threo Diastereomers: The isomers where similar substituents are on opposite sides. This corresponds to the (2R,3R) and (2S,3S) pair.[5]

G cluster_0 threo Pair (Enantiomers) cluster_1 erythro Pair (Enantiomers) threo_RR (2R,3R) threo_SS (2S,3S) threo_RR->threo_SS mirror image erythro_RS (2R,3S) threo_RR->erythro_RS Diastereomers erythro_SR (2S,3R) threo_RR->erythro_SR Diastereomers threo_SS->erythro_RS Diastereomers threo_SS->erythro_SR Diastereomers erythro_RS->erythro_SR mirror image

Fig. 1: Stereoisomeric relationships of 3-bromobutan-2-amine.

Physicochemical and Spectroscopic Properties

Diastereomers possess different physical properties (melting point, boiling point, solubility), which is the foundational principle for their separation. Enantiomers share identical physical properties in an achiral environment but can be distinguished by their interaction with plane-polarized light (optical activity) and chiral environments.[6]

Comparative Table of Properties
PropertyValue (General)Stereoisomer SpecificsSource
Molecular Formula C₄H₁₁BrClNIdentical for all stereoisomers[7]
Molecular Weight 188.49 g/mol Identical for all stereoisomers[7]
Physical Form Solid (as hydrochloride salt)Diastereomers will have different melting points.N/A
Solubility Soluble in water, methanolDiastereomeric salts exhibit different solubilities in specific solvents, enabling separation.[2]
Optical Rotation [α] VariesEnantiomers have equal and opposite rotations. Diastereomers have different rotations.[1]
Spectroscopic Characterization: Distinguishing Diastereomers by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing diastereomers. While enantiomers have identical NMR spectra in achiral solvents, the different spatial arrangements in diastereomers lead to distinct chemical shifts and coupling constants.

A key diagnostic feature for differentiating erythro and threo isomers in acyclic systems is the vicinal proton-proton coupling constant (³JHH) between the protons on the chiral carbons (H-C2 and H-C3).[8]

  • Erythro Isomers: Tend to have a smaller ³JH2,H3 coupling constant.

  • Threo Isomers: Tend to have a larger ³JH2,H3 coupling constant.[9]

This difference arises from the preferred staggered conformations of the molecules, which place the vicinal protons at different dihedral angles, directly influencing the coupling constant as described by the Karplus equation.

Table 2: Representative ¹H NMR Data for Distinguishing Diastereomers (Note: Exact values are predictive based on analogous structures and established principles. Solvent: CDCl₃)

Protonerythro Isomer (e.g., 2R,3S)threo Isomer (e.g., 2R,3R)Rationale for Difference
CH₃-C2 ~1.3 ppm (doublet)~1.4 ppm (doublet)Different magnetic environments due to proximity of Br and NH₂.
H-C2 ~3.5 ppm (multiplet)~3.3 ppm (multiplet)Deshielding influenced by adjacent Br and conformational preferences.
H-C3 ~4.2 ppm (multiplet)~4.1 ppm (multiplet)Directly attached to electronegative Br.
CH₃-C3 ~1.7 ppm (doublet)~1.8 ppm (doublet)Different magnetic environments.
³JH2,H3 ~4-5 Hz ~6-8 Hz Key diagnostic feature. Smaller dihedral angle in preferred conformer for erythro.

Synthesis and Separation Strategies

Obtaining stereochemically pure isomers involves two primary strategies: stereoselective synthesis, where a specific isomer is formed preferentially, or the separation (resolution) of a mixture of stereoisomers.

Stereoselective Synthesis from Chiral Precursors

A robust method to access a specific stereoisomer of 3-bromobutan-2-amine is to start from a stereochemically defined precursor, such as an isomer of 3-aminobutan-2-ol or 3-bromobutan-2-ol. The conversion of a chiral alcohol to the target amine via an azide intermediate is a reliable two-step sequence that proceeds with a predictable stereochemical outcome.[4]

Fig. 2: Stereoselective synthesis pathway from a chiral alcohol precursor.

Protocol 1: Synthesis of (2S,3S)-3-Aminobutan-2-ol from (2S,3R)-3-Bromobutan-2-ol

This protocol illustrates the principle of stereochemical control. A similar logic can be applied to access the desired 3-bromobutan-2-amine stereoisomers from the corresponding chiral amino alcohols.

Step 1: Azide Displacement (SN2 Inversion) [4]

  • To a solution of (2S,3R)-3-Bromobutan-2-ol (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for approximately 24 hours. Causality: The SN2 reaction mechanism dictates that the azide nucleophile attacks the carbon bearing the bromine leaving group from the opposite face, resulting in a complete inversion of stereochemistry at that center (C3).

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture, pour it into water, and extract with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude (2S,3S)-3-Azidobutan-2-ol.

Step 2: Reduction of the Azide [4]

  • Dissolve the crude (2S,3S)-3-Azidobutan-2-ol (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or IR spectroscopy (observing the disappearance of the characteristic azide peak ~2100 cm⁻¹).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the product, (2S,3S)-3-aminobutan-2-ol.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

When a stereoselective synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers. The most established method for resolving amines is by reacting the racemic base with an enantiomerically pure chiral acid, such as tartaric acid.[10] This reaction forms a pair of diastereomeric salts, which, due to their different physical properties, can be separated by fractional crystallization.[3]

G Racemate Racemic Amine (R-NH₂ + S-NH₂) Mix Mixture of Diastereomeric Salts (R-NH₃⁺-Acid⁻ + S-NH₃⁺-Acid⁻) Racemate->Mix Acid Chiral Acid (e.g., (+)-Tartaric Acid) Acid->Mix Crystallize Fractional Crystallization (Exploits different solubilities) Mix->Crystallize Salt1 Less Soluble Salt (e.g., S-NH₃⁺-Acid⁻) Crystallize->Salt1 Solid Crystals Salt2 More Soluble Salt (in filtrate) (e.g., R-NH₃⁺-Acid⁻) Crystallize->Salt2 Mother Liquor Base1 Add Strong Base (e.g., NaOH) Salt1->Base1 Base2 Add Strong Base (e.g., NaOH) Salt2->Base2 Amine1 Pure S-Enantiomer (S-NH₂) Base1->Amine1 Amine2 Pure R-Enantiomer (R-NH₂) Base2->Amine2

Fig. 3: Workflow for chiral resolution by diastereomeric salt formation.

Protocol 2: Representative Resolution of Racemic threo-3-Bromobutan-2-amine

  • Salt Formation: Dissolve racemic threo-3-bromobutan-2-amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of (+)-tartaric acid (1.0 eq) in the same solvent, heating gently if necessary.[3]

  • Combine the two solutions and stir. An exothermic reaction should occur as the salts form.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to induce crystallization. The diastereomeric salt with the lower solubility will preferentially crystallize out of the solution.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove impurities from the mother liquor. The mother liquor contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.

  • Liberation of Free Amine: Dissolve the collected crystals in water and add a strong base (e.g., 2 M NaOH solution) until the solution is basic (pH > 12). Causality: The base deprotonates the ammonium salt, regenerating the free amine, which is typically less soluble in water.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Final Step: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine. The hydrochloride salt can be reformed by treating a solution of the free amine with HCl.

Analytical Methodologies for Chiral Purity

Verifying the success of a resolution or an asymmetric synthesis requires a robust analytical method to determine the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard technique for separating and quantifying enantiomers.[11] The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Principle: The CSP creates a temporary diastereomeric complex with each enantiomer of the analyte. The differences in the stability of these transient complexes cause one enantiomer to be retained on the column longer than the other.

  • Stationary Phases: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for separating a broad range of chiral compounds, including amines.[12]

  • Method Development: A typical starting mobile phase for amine separation on a polysaccharide column would be a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Key Mechanistic Considerations: Neighboring Group Participation

The reactivity and stereochemical outcome of reactions involving 3-bromobutan-2-amine can be significantly influenced by neighboring group participation (NGP), also known as anchimeric assistance.[6] In this mechanism, a substituent near the reaction center acts as an internal nucleophile.

In the case of the threo isomer, for example, the lone pair on the bromine atom can attack the adjacent carbon bearing a leaving group in an intramolecular SN2 fashion, forming a cyclic bromonium ion intermediate.[5] Subsequent attack by an external nucleophile opens this ring. Because this process involves two consecutive SN2 reactions (each causing an inversion), the net result is retention of stereochemistry at the reaction center. This contrasts with a standard SN2 reaction, which results in inversion. Understanding NGP is crucial for predicting and controlling the stereochemical outcome of synthetic transformations.

Fig. 4: Mechanism of neighboring group participation by bromine.

Conclusion

The four stereoisomers of this compound represent a microcosm of the challenges and opportunities in modern stereoselective chemistry. For professionals in drug development, a mastery of their synthesis, separation, and characterization is not merely an academic exercise but a prerequisite for the rational design of safe and effective therapeutics. This guide has outlined the key principles and provided actionable protocols for working with these valuable chiral building blocks. By understanding the interplay between structure, reactivity, and analytical methodology, researchers can confidently navigate the complexities of stereoisomerism and advance their research and development programs.

References

  • Chiralpedia. (2022, March 17). Erythro- and Threo- prefixes: the (same-) or (opposite-) side?Link

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Link

  • Benchchem. (n.d.). (R)-(-)-2-Aminobutane|Chiral Auxiliary. Link

  • Benchchem. (n.d.). Application of 3-Bromobutan-2-ol in the Synthesis of a Key Intermediate for (S,S)-Ethambutol. Link

  • Canadian Science Publishing. (n.d.). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry. Link

  • Benchchem. (n.d.). HPLC analytical methods for determining aminobutanol chiral purity. Link

  • ResearchGate. (n.d.). Synthesis of Vicinal Bromoamine Compounds via Three Components Reaction of β , β -Dicyanostyrene/Amide/ N -Bromo-succinimide. Link

  • Indian Academy of Sciences. (n.d.). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Link

  • ResearchGate. (n.d.). Direct Assignment of the Threo and Erythro Configurations in Polyacetylene Glycosides by 1 H NMR Spectroscopy. Link

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Link

  • ResearchGate. (n.d.). (a) Coupling constants of erythro and threo isomers according to...Link

  • Journal of Pharmaceutical Research. (2020). Resolution and Characterization of Racemic Mixture of Carbinoxamine using Tartaric Acid. Link

  • Kwan, E. E. (n.d.). NMR: Relative and Configuration. Harvard University. Link

  • Pearson. (n.d.). Show how you would accomplish the following synthetic conversions. (e) (R)-2-bromobutane → (S)-butan-2-amine. Link

  • ResearchGate. (n.d.). A possible pathway for the synthesis of vicinal bromoamines. Link

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link

  • PubChem. (n.d.). (2R,3S)-3-bromobutan-2-amine. National Center for Biotechnology Information. Link

  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Link

  • University College London. (n.d.). Chemical shifts. Link

  • Organic Chemistry Portal. (n.d.). 1,2-Bromoamine synthesis by substitution. Link

  • Benchchem. (n.d.). (2R,3S)-3-aminobutan-2-ol | 40285-24-3. Link

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Link

  • Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS. Link

  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Link

  • ResearchGate. (2002, May 1). The Loss of Optical Activity in the Reaction of the Optically Active erythro- and threo-3-Bromo-2-butanols with Hydrobromic Acid. Link

  • MDPI. (2023, January 18). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][2][4]dioxin-2-yl)-2,3-dihydrobenzo[b][2][4]dioxine-5-carboxamide. Link

  • Chemistry Steps. (2024, December 23). Converting Alkenes to Amines. Link

  • PubChem. (n.d.). 3-Bromobutan-2-amine. National Center for Biotechnology Information. Link

  • Benchchem. (n.d.). The Discovery and Stereochemical Journey of 3-Bromobutan-2-ol: A Technical Guide. Link

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Link

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Technical Guide: (2R,3S)-3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R,3S)-3-bromobutan-2-amine hydrochloride (CAS: 1989672-22-1) is a high-value chiral building block used primarily in the stereoselective synthesis of vicinal diamines, aziridines, and heterocyclic pharmaceutical intermediates. As the erythro diastereomer of 3-bromobutan-2-amine, its unique stereochemical configuration allows for the predictable formation of cis-2,3-dimethylaziridine upon cyclization. This guide provides a comprehensive technical analysis of its properties, synthesis, and applications in drug development.[1]

Physicochemical Profile

The hydrochloride salt form improves the stability of the free amine, which is prone to spontaneous intramolecular cyclization.

PropertyDataNote
IUPAC Name (2R,3S)-3-bromobutan-2-amine hydrochloride
CAS Number 1989672-22-1 (HCl salt); 736083-47-9 (Free base)
Molecular Formula C₄H₁₁BrClN
Molecular Weight 188.49 g/mol
Stereochemistry (2R, 3S)Erythro configuration
Physical State White to off-white solidHygroscopic
Solubility Soluble in water, methanol, DMSO
Stability Store at -20°C under inert atmosphereProne to cyclization at pH > 7

Stereochemical Genealogy & Causality

Understanding the stereochemical lineage of this compound is critical for experimental design. The (2R,3S) configuration places the amine and bromide groups in a specific spatial arrangement that dictates the outcome of nucleophilic substitution reactions.

The Erythro/Threo Distinction

In the context of 3-substituted-2-aminobutanes, the (2R,3S) and (2S,3R) pairs are traditionally referred to as the erythro diastereomers.[1] This designation is crucial because:

  • Precursor Selection: The synthesis typically begins with the threo-amino alcohol, (2R,3R)-3-aminobutan-2-ol.

  • Inversion Logic: Converting the hydroxyl group of the threo precursor to a bromide using agents like PBr₃ or SOBr₂ proceeds via an SN2 mechanism, causing inversion at the C3 center. This transforms the (2R,3R) starting material into the (2R,3S) product [1].

  • Cyclization Outcome: Upon treatment with base, the (2R,3S)-amine undergoes an intramolecular SN2 reaction (backside attack). The nitrogen nucleophile attacks the C3 carbon, displacing the bromide. This second inversion restores the groups to a cis relationship relative to the ring plane, yielding cis-2,3-dimethylaziridine [2].

Visualization: Stereochemical Pathway

The following diagram illustrates the double-inversion pathway that conserves the relative stereochemistry from the threo-alcohol to the cis-aziridine.

Stereochemistry Start (2R,3R)-3-Aminobutan-2-ol (Threo Precursor) Step1 Bromination (PBr3) Inversion at C3 Start->Step1 Inter (2R,3S)-3-Bromobutan-2-amine (Erythro Intermediate) Step1->Inter Step2 Base Cyclization Inversion at C3 Inter->Step2 Product cis-2,3-Dimethylaziridine (Syn Product) Step2->Product

Figure 1: Stereochemical pathway showing the double-inversion mechanism leading to cis-aziridine.

Synthesis & Experimental Protocols

The synthesis of (2R,3S)-3-bromobutan-2-amine hydrochloride requires strict control over moisture and temperature to prevent premature cyclization or racemization.

Protocol: Conversion of (2R,3R)-3-aminobutan-2-ol to (2R,3S)-3-bromobutan-2-amine HCl

Reagents:

  • (2R,3R)-3-aminobutan-2-ol (1.0 equiv)

  • Phosphorus tribromide (PBr₃) (1.1 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrogen chloride (4M in dioxane)

Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with argon. Add (2R,3R)-3-aminobutan-2-ol and anhydrous DCM (0.5 M concentration). Cool the solution to -10°C using an ice/salt bath.

  • Bromination: Add PBr₃ dropwise over 30 minutes. The low temperature is critical to suppress elimination side reactions.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12 hours. Monitor by TLC (stain with ninhydrin; the bromoamine will have a different R_f than the starting alcohol).

  • Quench: Cool back to 0°C. Carefully quench with saturated NaHCO₃ solution. Caution: Exothermic.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers and dry over anhydrous Na₂SO₄.

  • Salt Formation: Filter the drying agent. To the filtrate, add HCl in dioxane (1.2 equiv) dropwise at 0°C. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Filter the solid under argon (hygroscopic) and wash with cold diethyl ether. Dry under high vacuum.

Self-Validating Checkpoint:

  • 1H NMR Verification: The C3-H proton (adjacent to Br) typically shifts downfield (~4.0-4.5 ppm) compared to the starting alcohol (~3.5 ppm).

  • Melting Point: A sharp melting point indicates high diastereomeric purity; a broad range suggests contamination with the (2R,3R) isomer or cyclized aziridine salt.

Reactivity & Applications

The primary utility of (2R,3S)-3-bromobutan-2-amine HCl lies in its ability to access the cis-2,3-dimethylaziridine scaffold, which serves as a gateway to complex chiral molecules.

Aziridine Formation

Treatment of the hydrochloride salt with a base (e.g., NaOH, KOH, or Et₃N) triggers the intramolecular displacement of the bromide.



This cis-aziridine is thermodynamically less stable than the trans isomer due to steric repulsion between the syn-methyl groups, making it highly reactive toward nucleophilic ring opening [3].

Nucleophilic Ring Opening

The cis-aziridine can be opened by various nucleophiles (Nu⁻) to yield stereodefined amines.

  • Regioselectivity: In the absence of directing groups, nucleophilic attack is governed by steric hindrance.

  • Stereochemistry: Ring opening proceeds via SN2, resulting in a third inversion at the site of attack, yielding threo-configured products (e.g., (2R,3R)-diamines).

Workflow: Applications in Ligand Synthesis

The following diagram details how this core is transformed into ligands for asymmetric catalysis.

Applications Core (2R,3S)-3-Bromobutan-2-amine HCl Aziridine cis-2,3-Dimethylaziridine Core->Aziridine NaOH / H2O Path1 Ring Opening (R-NH2) Aziridine->Path1 Nucleophile: Primary Amine Path2 Ring Opening (R-SH) Aziridine->Path2 Nucleophile: Thiol Prod1 Chiral Vicinal Diamines (Ligands for Hydrogenation) Path1->Prod1 Prod2 Aminosulfides (Catalysts for Epoxidation) Path2->Prod2

Figure 2: Synthetic divergence from the bromoamine core to functional chiral ligands.

Safety & Handling

WARNING: (2R,3S)-3-bromobutan-2-amine and its derivatives are potent alkylating agents.

  • Vesicant Hazard: Like nitrogen mustards,

    
    -haloamines can form aziridinium ions in vivo, which are powerful DNA alkylators. Direct contact can cause severe blistering and burns.
    
  • Inhalation: Dust or aerosols are extremely irritating to the respiratory tract. Handle strictly within a fume hood.

  • Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate to quench the alkylating potential before disposal.

References

  • PubChem. (2025).[2][3] cis-2,3-Dimethylaziridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2025).[1][4] Synthesis of Aziridines. Retrieved from [Link]

  • Winstein, S., & Lucas, H. J. (1939).[1] The Coordination of Silver Ion with Unsaturated Compounds. Journal of the American Chemical Society.[1][5] (Foundational reference for erythro/threo bromonium ions).

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(2S,3R)-3-bromobutan-2-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of (2S,3R)-3-bromobutan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to (2S,3R)-3-bromobutan-2-amine hydrochloride, a valuable chiral building block in organic synthesis. The core of this synthesis revolves around the regioselective and stereospecific ring-opening of a suitable epoxide precursor. This document delves into the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses the critical parameters that ensure high diastereoselectivity and yield. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

(2S,3R)-3-bromobutan-2-amine is a vicinal bromoamine, a class of compounds that serve as important intermediates in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals. The defined stereochemistry at the C2 and C3 positions makes it a particularly useful synthon for asymmetric synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics.

The primary synthetic challenge lies in the precise installation of the amine and bromine functionalities with the desired anti stereochemical relationship. While several methods for the synthesis of 1,2-bromoamines exist, such as the aminobromination of alkenes, a highly effective and stereocontrolled approach involves the nucleophilic ring-opening of a stereochemically defined epoxide.[1][2] This strategy offers excellent control over the final product's stereochemistry due to the inherent nature of the SN2 reaction mechanism.[3]

This guide will focus on a synthetic pathway starting from trans-2,3-epoxybutane. The reaction with an appropriate nitrogen nucleophile in the presence of a bromine source will be detailed. The choice of a trans-epoxide is crucial as the SN2-type ring-opening will result in the desired anti-disubstituted product.

Mechanistic Insights: The Rationale Behind Stereocontrol

The stereochemical outcome of this synthesis is dictated by the mechanism of the acid-catalyzed epoxide ring-opening. This reaction proceeds through a series of well-defined steps that ensure the formation of the trans product.[4][5]

  • Protonation of the Epoxide: The reaction is initiated by the protonation of the epoxide oxygen by a strong acid, such as hydrobromic acid (HBr). This step converts the poor leaving group (alkoxide) into a good leaving group (hydroxyl), thereby activating the epoxide for nucleophilic attack.[6]

  • Nucleophilic Attack: An amine nucleophile (in this case, ammonia or a protected equivalent) then attacks one of the electrophilic carbons of the protonated epoxide. This attack occurs from the backside, in a classic SN2 fashion, leading to an inversion of configuration at the site of attack.[3] This backside attack is what guarantees the anti-stereochemistry of the resulting amino and bromo groups.

  • Formation of the Final Product: The resulting intermediate is a protonated amino alcohol. Subsequent deprotonation and treatment with hydrochloric acid will yield the stable (2S,3R)-3-bromobutan-2-amine hydrochloride salt.

The overall transformation can be visualized through the following mechanistic pathway:

G start trans-2,3-Epoxybutane protonation Protonation of Epoxide Oxygen (with HBr) start->protonation protonated_epoxide Protonated Epoxide Intermediate protonation->protonated_epoxide attack SN2 Attack by Amine Nucleophile (Backside Attack) protonated_epoxide->attack intermediate trans-Amino Alcohol Intermediate attack->intermediate salt_formation Formation of Hydrochloride Salt (with HCl) intermediate->salt_formation product (2S,3R)-3-bromobutan-2-amine hydrochloride salt_formation->product G start Start: trans-2,3-Epoxybutane step1 Dissolve in Diethyl Ether Cool to 0°C start->step1 step2 Add NH3 in Methanol step1->step2 step3 Add HBr (48% aq.) Stir for 12h at RT step2->step3 step4 Neutralize with NaHCO3 Aqueous Work-up & Extraction step3->step4 step5 Dry (MgSO4) & Concentrate step4->step5 crude_amine Crude Free Amine step5->crude_amine step6 Dissolve in Diethyl Ether Add HCl in Ether crude_amine->step6 step7 Filter & Dry step6->step7 product Final Product: (2S,3R)-3-bromobutan-2-amine HCl step7->product

Sources

Stereochemical Control & Reactivity Profile: threo-2-Amino-3-bromobutane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

threo-2-Amino-3-bromobutane hydrochloride is a specialized halogenated amine salt primarily utilized as a stereochemical probe and a synthetic precursor in the formation of substituted aziridines. Its utility lies in its defined stereochemistry (threo configuration), which dictates the stereochemical outcome of nucleophilic substitution reactions via the Neighboring Group Participation (NGP) mechanism.

This guide details the physicochemical characteristics, synthesis logic, and reactivity profile of the compound, designed for researchers requiring precise control over stereocenters in peptidomimetic or heterocyclic synthesis.

Chemical Identity & Stereochemical Definition

The distinction between threo and erythro isomers is critical. For 2-amino-3-bromobutane, the threo configuration implies that in a Fischer projection, the amino group (-NH₂) and the bromine atom (-Br) are on opposite sides of the carbon backbone.

FeatureSpecification
IUPAC Name (2R,3R)-2-amino-3-bromobutane hydrochloride (and enantiomer)
Configuration Threo (Synonyms: anti-like in extended conformation)
Molecular Formula C₄H₁₀BrN[1] · HCl
Molecular Weight 188.50 g/mol (Salt); 152.03 g/mol (Free Base)
Appearance Hygroscopic crystalline solid (off-white to yellow)
Solubility High in H₂O, MeOH, EtOH; Insoluble in Et₂O, Hexanes
Key Risk Vesicant (blistering agent) potential upon neutralization; skin irritant.

Critical Stereochemical Note: Upon neutralization, the threo isomer cyclizes to form trans-2,3-dimethylaziridine . Conversely, the erythro isomer yields the cis-aziridine. This stereospecificity is the primary reason for selecting this reagent.

Synthesis & Fabrication Protocol

Objective: Synthesis of threo-2-amino-3-bromobutane HCl from threo-2-amino-3-butanol with retention of configuration (net) or specific inversion strategies.

The "Winstein" HBr Route (Modified)

This protocol relies on the nucleophilic displacement of the hydroxyl group. Note that direct displacement with HBr on the protonated amino alcohol often proceeds with inversion at the C-OH center. Therefore, to obtain threo-bromide, one typically starts with erythro-amino alcohol if a pure S_N2 mechanism is operative, OR relies on double-inversion pathways depending on the solvent/reagent system.

However, standard commercial preparations often utilize threonine derivatives where stereochemistry is fixed.

Protocol:

  • Precursor Preparation: Dissolve threo-2-amino-3-butanol (10 mmol) in glacial acetic acid (15 mL).

  • Acidification: Cool to 0°C. Dropwise add 48% HBr (aq) or anhydrous HBr in acetic acid (3.0 equiv).

  • Reflux: Heat the mixture to 80–90°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5] Protonation of -OH to -OH₂⁺ followed by bromide displacement.

  • Isolation (Critical Step):

    • Evaporate solvent under reduced pressure (keep bath < 50°C to prevent decomposition).

    • The residue is the crude hydrobromide/hydrochloride salt.

    • Purification: Recrystallize immediately from absolute ethanol/ether. Do not neutralize during workup, or the aziridine will form and likely polymerize or hydrolyze.

Spectroscopic Characterization

Differentiation between threo and erythro diastereomers is best achieved via ¹H NMR analysis of the vicinal coupling constants (


).
NMR Signature

According to the Karplus equation, the coupling constant depends on the dihedral angle.

  • Threo Isomer: The populations of rotamers typically average to a larger vicinal coupling constant (

    
    ) compared to the erythro isomer in non-polar solvents, though this can vary in D₂O due to solvation effects.
    
  • Chemical Shift (D₂O):

    • 
       (d, 3H, CH₃-CH-Br)
      
    • 
       (d, 3H, CH₃-CH-NH₃⁺)
      
    • 
       (m, 1H, CH-NH₃⁺)
      
    • 
       (m, 1H, CH-Br)
      
Melting Point Validation
  • Observed Range: 145°C – 155°C (Decomposes).

  • Note: The MP is highly dependent on moisture content. A sharp MP indicates high purity; a broad range (< 140°C) suggests hydrolysis to the amino alcohol.

Reactivity Profile: Neighboring Group Participation

The defining characteristic of this molecule is the Neighboring Group Participation (NGP) of the nitrogen lone pair. This pathway is kinetically dominant over direct intermolecular substitution.

Mechanism of Aziridinium Formation

Upon exposure to base (pH > 8), the amine deprotonates. The nitrogen lone pair attacks the C-Br carbon from the backside (anti-periplanar geometry), displacing the bromide and inverting the stereocenter at C3.

  • Starting Material: (2R, 3R) [threo]

  • Inversion at C3: Becomes (2R, 3S)

  • Product: trans-2,3-dimethylaziridine.

Pathway Visualization

NGP_Mechanism Figure 1: Stereospecific cyclization of threo-2-amino-3-bromobutane to trans-aziridine. Start Threo-2-Amino-3-Bromobutane (Salt Form) Intermediate Free Amine (Rotational Alignment) Start->Intermediate Neutralization Base Base (OH-) Base->Intermediate TS Transition State (Anti-Periplanar Attack) Intermediate->TS k1 (Fast) Product Trans-2,3-Dimethylaziridine TS->Product Inversion at C-Br Hydrolysis Hydrolysis Product (Amino Alcohol) Product->Hydrolysis Acidic Aqueous Workup

Handling & Stability Guidelines

Hygroscopicity & Hydrolysis

The hydrochloride salt is hygroscopic . Absorption of atmospheric water leads to "autocatalytic" degradation:

  • Moisture dissolves the salt.

  • Local regions of higher pH (or thermal energy) allow transient free-base formation.

  • Cyclization to aziridinium ion occurs.

  • Aziridinium ion reacts with water to form the amino-alcohol (irreversible degradation).

Storage Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen blanket (desiccated).

  • Container: Amber glass (light sensitive) with Parafilm/Teflon seal.

References

  • Winstein, S., & Lucas, H. J. (1939).[6] The Coordination of Silver Ion with Unsaturated Compounds.[7] Journal of the American Chemical Society, 61(6), 1576–1581.

  • Dickey, F. H., Fickett, W., & Lucas, H. J. (1952). Stereochemistry of the reaction of 3-bromo-2-butanol with HBr. Journal of the American Chemical Society, 74(4), 944-951.
  • Tarburton, P., et al. (1977). Aziridines. Synthesis and characterization of some 2,3-dialkylaziridines. Journal of Heterocyclic Chemistry, 14(3), 459–462.

  • PubChem Compound Summary. (2024). 2-Amino-3-bromobutanoic acid (Analogous Structure Data). National Center for Biotechnology Information.

Sources

3-Bromobutan-2-amine hydrochloride safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Bromobutan-2-amine hydrochloride , synthesizing safety data, chemical reactivity, and handling protocols for research and development applications.[1][2]

CAS: 1989672-22-1 (HCl salt) | Formula: C₄H₁₁BrClN | MW: 188.50 g/mol [1][2]

Executive Summary & Chemical Identity

This compound is a halogenated amine salt primarily utilized as a synthetic intermediate in the construction of heterocyclic compounds, specifically aziridines and oxazolines.[1][2]

Unlike simple alkyl amines, this compound possesses a "masked" reactivity. Under neutral or basic conditions, the free base undergoes rapid intramolecular cyclization to form a reactive aziridinium ion. This guide focuses on maintaining the stability of the hydrochloride salt to prevent inadvertent formation of this potent alkylating species.

Stereochemical Complexity

The molecule contains two chiral centers (C2 and C3), resulting in four potential stereoisomers. Commercial preparations are often supplied as diastereomeric mixtures (e.g., threo or erythro pairs), which dictates the stereochemistry of downstream products.

PropertyData
IUPAC Name This compound
Synonyms 2-Amino-3-bromobutane HCl; threo-3-bromo-2-butylamine HCl
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents
Melting Point >150°C (Decomposes)
Hygroscopicity Moderate (Store under desiccant)

Expanded Safety Data Analysis (SDS Core)

Standard SDSs list hazards codes; this section explains the mechanistic causality behind them.

Critical Hazard Mechanism: The Aziridinium Cycle

The primary safety concern is not just the corrosivity of the salt, but its potential to cyclize. In the presence of base (or physiological pH), the amine deprotonates and displaces the bromide ion.

Mechanism:

  • Stable State (pH < 7): The ammonium group (-NH₃⁺) is non-nucleophilic.[2]

  • Activation (pH > 7): Deprotonation yields the free amine (-NH₂).[2]

  • Cyclization: The nitrogen lone pair attacks the C3 carbon, displacing bromide.[2]

  • Result: Formation of a 2,3-dimethylaziridinium ion, a highly reactive electrophile capable of alkylating DNA (similar to nitrogen mustards).[2]

AziridiniumCycle cluster_0 Stable Storage Form cluster_1 Hazardous Activation Salt HCl Salt (Protonated, Stable) FreeBase Free Base (Nucleophilic) Salt->FreeBase Base / pH > 7 FreeBase->Salt Acid / HCl Aziridine Aziridinium Ion (Alkylating Agent) FreeBase->Aziridine Intramolecular Cyclization (Fast) DNA Biological Target (DNA/Protein) Aziridine->DNA Alkylation (Toxicity)

Figure 1: The pH-dependent activation pathway of 3-bromobutan-2-amine.[1][2] Stability is strictly maintained by acidic conditions.

GHS Classification & Handling
Hazard CategoryGHS CodeStatementPrevention Strategy
Skin Corrosion H314 Causes severe skin burns and eye damage.[1][2][3]Wear nitrile gloves (double-gloving recommended).[1][2] Use a face shield if handling powders.[2]
Acute Toxicity H302 Harmful if swallowed.[2][3][4]Do not eat/drink in the lab. Wash hands immediately after doffing gloves.[2]
Eye Damage H318 Causes serious eye damage.[2][4][5]Safety goggles are mandatory.[2] Access to an eyewash station must be within 10 seconds.[2]

Emergency Response:

  • Skin Contact: Immediate irrigation with water for 15 minutes.[2][4] Do not use alkaline neutralizers (bicarbonate) as this may accelerate aziridine formation on the skin.

  • Spill Cleanup: Absorb with inert material (vermiculite).[2] Treat the waste as a potential alkylating agent.[2]

Synthesis & Production Protocols

This protocol describes the conversion of 3-amino-2-butanol to the bromide salt using hydrobromic acid.[1][2] This route is preferred over PBr₃ to minimize rearrangement.[2]

Reaction Scheme

The synthesis relies on the nucleophilic substitution of the hydroxyl group by bromide. The use of concentrated HBr serves two purposes: it acts as the reagent and maintains the amine in its protonated (protected) state.

SynthesisWorkflow Start Starting Material: 3-Amino-2-butanol Reaction Reflux (100-110°C) 4-6 Hours Start->Reaction Reagent Reagent: 48% HBr (aq) Reagent->Reaction Distillation Distillation/Concentration Remove excess H₂O/HBr Reaction->Distillation Crystallization Crystallization Solvent: Acetone/EtOH Distillation->Crystallization Product Final Product: 3-Bromobutan-2-amine HBr/HCl Crystallization->Product

Figure 2: Synthetic workflow for the hydrobromination of amino alcohols.[1][2]

Step-by-Step Methodology

Materials:

  • 3-Amino-2-butanol (10.0 g, 0.11 mol)[1][2]

  • Hydrobromic acid (48% aq, 40 mL)

  • Acetone (Reagent grade)

Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Place the 3-amino-2-butanol in the flask. Cool to 0°C in an ice bath. Slowly add 48% HBr via an addition funnel.[2] Exothermic reaction—control temperature <20°C.[2]

  • Reaction: Once addition is complete, heat the mixture to reflux (approx. 110°C) for 6 hours. The solution will darken slightly.

  • Concentration: Remove the condenser and set up for vacuum distillation. Distill off water and excess HBr until a viscous syrup remains.

  • Crystallization:

    • Dissolve the syrup in a minimum amount of hot absolute ethanol.

    • Add cold acetone until turbidity is observed.[2]

    • Store at -20°C overnight to precipitate the salt.[1][2]

  • Isolation: Filter the white crystals under argon (to prevent moisture absorption). Wash with cold acetone.[2]

  • Conversion to HCl Salt (Optional): If the HBr salt is obtained but HCl is required, perform an ion exchange using an Amberlite IRA-400 (Cl form) column or by dissolving in MeOH/HCl and reprecipitating.[2]

Validation Check:

  • Yield: Expected 70-85%.

  • Purity: Check melting point. If <140°C, significant moisture or unreacted amino alcohol is present.[2]

Analytical Verification

To ensure the integrity of the synthesized or purchased compound, the following analytical signatures must be verified.

MethodExpected SignatureDiagnostic Value
¹H NMR (D₂O) δ 1.2-1.4 ppm: Two doublets (methyl groups).[1][2] δ 3.5-3.8 ppm: Multiplet (CH-N).[1][2] δ 4.2-4.5 ppm: Multiplet (CH-Br).[1][2]Verifies the integrity of the carbon backbone and absence of cyclized aziridine (which would show upfield shifts < 3.0 ppm).
Mass Spec (ESI+) m/z 152/154: [M+H]⁺ doublet (1:1 ratio).Confirms presence of Bromine isotope pattern (⁷⁹Br/⁸¹Br).
Silver Nitrate Test Immediate white precipitate (AgCl) or pale yellow (AgBr).Confirms the halide counterion identity.

Storage and Stability Guidelines

The stability of this compound is essentially a function of moisture control and pH maintenance.[1][2]

  • Desiccation: The salt is hygroscopic.[2] Hydrolysis of the C-Br bond can occur over time if exposed to moisture, releasing HBr and reverting to the amino alcohol.[2] Store in a desiccator or under inert gas.

  • Temperature: Store at 2-8°C. Room temperature storage is acceptable for short durations if strictly dry.

  • Incompatibility:

    • Strong Bases: Cause immediate cyclization and polymerization.[2]

    • Nucleophiles: Thiols, azides, or cyanides will displace the bromide even in the salt form if the solvent allows.[2]

References

  • PubChem. (2025).[2][6][7] this compound Compound Summary. National Library of Medicine.[2] [Link]

  • Cortese, F. (1937).[2] Biosynthesis of Taurine and beta-amino halides. Organic Syntheses, Coll. Vol. 2, p. 563.[2][8] [Link]

  • D'Hooghe, M., et al. (2008). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement. Tetrahedron. [Link]

Sources

3-Bromobutan-2-amine hydrochloride suppliers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromobutan-2-amine Hydrochloride: Synthesis, Analysis, and Application for Researchers and Drug Development Professionals

Abstract

This compound is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive amine and an alkyl bromide on a stereochemically defined backbone, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We delve into its physicochemical properties, propose a detailed synthetic pathway with mechanistic insights, and present validated analytical methodologies for quality control. Furthermore, this document outlines its key applications in drug discovery, provides critical safety and handling protocols, and offers a framework for evaluating and sourcing high-purity material from commercial suppliers.

Introduction: A Versatile Chiral Building Block

In the landscape of modern drug discovery, the demand for novel, structurally diverse, and stereochemically pure intermediates is paramount. Amines are one of the most prevalent functional groups in pharmaceuticals, with tertiary amines, in particular, being present in a vast array of impactful medicines, where they often enhance solubility and drive biological activity.[1] this compound, with its defined stereocenters and orthogonal reactive sites, serves as an exemplary starting material for generating libraries of complex amine-containing compounds.

The molecule's power lies in the strategic combination of its functional groups. The primary amine serves as a nucleophile or a handle for amide coupling, while the secondary bromide provides a site for nucleophilic substitution or participation in cross-coupling reactions. This allows for sequential, controlled modifications, enabling the exploration of chemical space in a rational and efficient manner—a cornerstone of modern lead optimization.

Caption: Chemical structure and key reactive sites of this compound.

Physicochemical Properties and Specifications

Accurate characterization of a starting material is the foundation of reproducible research. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1989672-22-1[2]
Molecular Formula C₄H₁₁BrClN[3]
Molecular Weight 188.49 g/mol [3]
IUPAC Name 3-bromobutan-2-amine;hydrochloride[3]
Synonyms threo-2-amino-3-bromobutane hydrochloride[3]
Parent Compound 3-Bromobutan-2-amine (CAS: 736083-47-9)[4]
Typical Purity ≥95%

Synthesis Pathway and Experimental Protocol

While numerous suppliers offer this compound, understanding its synthesis is crucial for appreciating potential impurities and for in-house production if required. A logical and robust synthetic route proceeds from butan-2-ol through bromination, oxidation, reductive amination, and final salt formation.

G start Butan-2-ol step1 3-Bromobutan-2-ol start->step1 HBr / Acetic Acid step2 3-Bromobutan-2-one step1->step2 Oxidation (e.g., PCC, Jones) step3 3-Bromobutan-2-amine step2->step3 Reductive Amination (NH₃, NaBH₃CN) end 3-Bromobutan-2-amine HCl step3->end HCl in Ether

Caption: Proposed multi-step synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative synthesis and should be performed by qualified personnel with appropriate safety measures in a chemical fume hood.

Step 1: Synthesis of 3-Bromobutan-2-ol [5]

  • In a round-bottom flask cooled in an ice bath, place butan-2-ol.

  • Slowly add a solution of hydrogen bromide (HBr) in glacial acetic acid dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor progress via Thin-Layer Chromatography (TLC).

  • Pour the completed reaction mixture into a separatory funnel containing ice water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromobutan-2-ol. Purify by fractional distillation.

Step 2: Oxidation to 3-Bromobutan-2-one [5][6]

  • Dissolve the purified 3-bromobutan-2-ol in a suitable solvent (e.g., dichloromethane) in a flask cooled to 0°C.

  • Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Jones reagent. The choice of oxidant is critical; PCC is milder and often preferred to avoid side reactions.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Perform an aqueous work-up appropriate for the chosen oxidant.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield crude 3-bromobutan-2-one, which can be purified by distillation.

Step 3: Reductive Amination to 3-Bromobutan-2-amine

  • Dissolve 3-bromobutan-2-one in methanol.

  • Add a solution of ammonia in methanol, followed by sodium cyanoborohydride (NaBH₃CN). The cyanoborohydride is a key choice as it selectively reduces the imine intermediate in the presence of the ketone.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction carefully with dilute HCl.

  • Basify the solution with NaOH and extract with an organic solvent to isolate the free amine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude 3-bromobutan-2-amine in anhydrous diethyl ether.

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in ether dropwise.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Quality Control and Analytical Methodologies

For applications in drug discovery, the purity and identity of starting materials are non-negotiable. Due to the lack of a strong UV chromophore and its potential for instability, direct analysis of 3-Bromobutan-2-amine can be challenging.[7] Pre-column derivatization is an effective strategy to create a stable, UV-active analyte suitable for RP-HPLC.[8]

Protocol: Purity Analysis by RP-HPLC with Pre-Column Derivatization

This protocol is adapted from established methods for analyzing primary amines without chromophores.[8]

  • Derivatization:

    • Accurately weigh ~10 mg of the this compound sample into a vial.

    • Add 1 mL of methanol, 50 µL of triethylamine (to neutralize the HCl salt and act as a base), and 1.2 equivalents of Di-tert-butyl dicarbonate (Boc anhydride).

    • Cap the vial and let it react at room temperature for 4-8 hours until the starting material is consumed (monitor by TLC).

    • Evaporate the solvent to obtain the Boc-protected derivative.

  • Sample Preparation:

    • Dissolve the dried derivative in a known volume of diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Phenomenex Gemini, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Analysis:

    • Calculate the purity using the area normalization method from the resulting chromatogram.[8] The Boc-protected product will be highly retained and easily quantifiable.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound is its utility as a scaffold for building complexity. Its two distinct reactive handles allow for a divergent synthetic approach, enabling the creation of numerous analogues from a single intermediate.

G cluster_amine Amine Chemistry cluster_bromide Bromide Chemistry start 3-Bromobutan-2-amine amide Amide Formation (R-COCl) start->amide reductive_amination N-Alkylation (R'-CHO, NaBH(OAc)₃) start->reductive_amination sn2 Nucleophilic Substitution (Nu⁻, e.g., R-O⁻, R-S⁻) start->sn2 coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling

Caption: Divergent reaction pathways enabled by 3-Bromobutan-2-amine.

  • Scaffold Decoration: The amine can be acylated to form amides or reductively aminated to generate secondary amines, while the bromide can be displaced by various nucleophiles (O, N, S-based) or used in metal-catalyzed cross-coupling reactions to form new C-C or C-N bonds.

  • Pharmacophore Introduction: The chiral butan-amine backbone can serve as a key element of a pharmacophore, while the substituents introduced at the amine and bromide positions can be tailored to interact with specific pockets of a biological target.

Safety, Handling, and Storage

As with any reactive chemical, proper handling is essential. Safety Data Sheets (SDS) indicate that related compounds are flammable, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[9]

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[10] Avoid breathing vapors or dust. Use non-sparking tools and take precautionary measures against static discharge.[11]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[11] Keep away from heat, sparks, open flames, and other sources of ignition.

  • Spills: In case of a spill, evacuate the area. Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12] Do not allow the material to enter drains.

G assess Assess Risks Review SDS ppe Don PPE Goggles, Gloves, Lab Coat assess->ppe handle Handle Safely Fume Hood, Ground Equipment ppe->handle store Store Properly Cool, Dry, Ventilated, Sealed handle->store

Caption: A simplified workflow for the safe handling and storage of reactive chemicals.

Sourcing and Supplier Evaluation

The quality of a research chemical directly impacts experimental outcomes. When sourcing this compound, a thorough evaluation of potential suppliers is critical.

SupplierCAS NumberPurity SpecificationAvailabilityDocumentation
Sigma-Aldrich 1989672-22-195%Ships in ~7 daysCoA, COO, MSDS
BLD Pharm 1989672-22-1Not specifiedInquireNMR, HPLC, LC-MS, UPLC

Key Evaluation Criteria:

  • Purity and Analytical Data: Does the supplier provide a Certificate of Analysis (CoA) with lot-specific purity data (e.g., by HPLC and NMR)?[2] The availability of raw analytical data is a strong indicator of quality.

  • Batch-to-Batch Consistency: For long-term projects or GMP applications, inquire about the supplier's ability to ensure consistency between batches.

  • Documentation: A comprehensive Safety Data Sheet (SDS) is mandatory.

  • Technical Support: Reputable suppliers have experienced scientists available to answer technical questions.

G start Identify Need for Reagent search Search Suppliers (e.g., Sigma, BLD Pharm) start->search evaluate Evaluate Supplier Quality search->evaluate request Request CoA & SDS evaluate->request Meets Initial Criteria reject Reject Supplier evaluate->reject Does Not Meet Criteria review Review Analytical Data (Purity, Identity) request->review approve Approve Supplier & Purchase review->approve Data Acceptable review->reject Data Unacceptable

Caption: Flowchart for a robust supplier qualification and procurement process.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research and development. Its well-defined structure and dual reactivity provide a reliable and versatile platform for synthesizing novel compounds. By understanding its synthesis, employing rigorous analytical methods for quality control, adhering to strict safety protocols, and carefully selecting suppliers, researchers can confidently leverage this valuable building block to accelerate the discovery of the next generation of medicines.

References

  • Title: this compound Source: PubChem URL: [Link]

  • Title: 3-Bromobutan-2-amine Source: PubChem URL: [Link]

  • Title: 2-Bromobutane MSDS Source: Harper College URL: [Link]

  • Title: (2R,3S)-3-bromobutan-2-amine Source: PubChem URL: [Link]

  • Title: 3-bromo-2-methylbutan-2-amine hydrochloride (C5H12BrN) Source: PubChemLite URL: [Link]

  • Title: Determination of Primary, Secondary, and Tertiary Amines Source: Analytical Chemistry URL: [Link]

  • Title: A reliable and easy method for synthesis of nitrogen-containing compounds Source: Journal of Synthetic Organic Chemistry, Japan URL: [Link]

  • Title: Research could enable assembly line synthesis of prevalent amine-containing drugs Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: β-BROMOETHYLAMINE HYDROBROMIDE Source: Organic Syntheses URL: [Link]

  • Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: University of Helsinki URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

  • Title: CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride Source: Google Patents URL
  • Title: CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization Source: Google Patents URL
  • Title: CN103664765A - Preparation method of 2-amino-3-bromopyridine Source: Google Patents URL

Sources

An In-depth Technical Guide to the Solubility of 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 3-Bromobutan-2-amine Hydrochloride

3-Bromobutan-2-amine and its hydrochloride salt are valuable intermediates in the synthesis of complex organic molecules. The presence of two stereocenters and a reactive bromo-substituent makes it a versatile precursor for the introduction of specific stereochemistry and further functionalization in drug discovery and development. Accurate solubility data is a critical parameter that influences:

  • Reaction Kinetics and Yield: The concentration of a reactant in solution directly impacts reaction rates.

  • Purification Strategies: Crystallization, a common purification technique, is entirely dependent on differential solubility.

  • Formulation Development: For pharmaceutical applications, solubility in aqueous and organic media is a key determinant of bioavailability and the choice of delivery vehicle.

This guide serves as a practical resource for scientists and researchers to navigate the challenges associated with the solubility of this important synthetic building block.

Theoretical Framework: Understanding the Solubility of Amine Hydrochlorides

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. As an amine hydrochloride, it is an ionic salt, and its dissolution behavior can be understood by considering the following principles:

  • "Like Dissolves Like": This fundamental principle suggests that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both polar (the ammonium and chloride ions) and non-polar (the butyl hydrocarbon chain) characteristics.

  • Lattice Energy: In the solid state, the ions of this compound are held together in a crystal lattice by strong electrostatic forces. For dissolution to occur, the energy released from the interaction of the ions with solvent molecules (solvation energy) must overcome this lattice energy.

  • Solvation: In polar solvents like water, the positively charged ammonium group and the negatively charged chloride ion will be solvated by the partial negative and positive charges of the water molecules, respectively, through ion-dipole interactions. Hydrogen bonding between the N-H protons of the ammonium group and water molecules also plays a significant role.

  • Effect of the Hydrocarbon Chain: The butyl group is hydrophobic and will have unfavorable interactions with highly polar solvents like water, which can limit solubility.

  • Common Ion Effect: In solutions already containing chloride ions (e.g., hydrochloric acid), the solubility of this compound is expected to decrease due to the common ion effect, which shifts the dissolution equilibrium towards the solid, undissolved salt.[1]

Based on these principles, this compound is expected to be most soluble in polar protic solvents such as water, methanol, and ethanol, and less soluble in non-polar organic solvents like diethyl ether and hydrocarbons. Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is likely to be moderate to good.

Experimental Determination of Solubility: A Practical Guide

Given the absence of published quantitative solubility data for this compound, this section provides detailed, step-by-step methodologies for its determination.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.

  • Phase Separation: Allow the suspension to settle. It is critical to separate the saturated solution from the excess solid without altering the equilibrium. This is typically achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved this compound in the clear filtrate using a suitable analytical technique.

  • Calculation: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Analytical Techniques for Quantification

The choice of analytical method depends on the properties of the analyte and the solvent.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • UV/Visible Spectroscopy: If the compound possesses a chromophore, UV/Vis spectroscopy can be a rapid and straightforward method for quantification. A Beer-Lambert plot should be generated to determine the relationship between absorbance and concentration.

  • Gravimetric Analysis: This method involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue. While simple, it is less sensitive and can be affected by the presence of non-volatile impurities.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Excess Solid C Sealed Vial A->C B Known Volume of Solvent B->C D Agitation at Constant Temperature (24-72h) C->D E Centrifugation D->E F Filtration E->F G HPLC / UV-Vis / Gravimetric F->G

Caption: Workflow for the determination of solubility using the shake-flask method.

Influence of Temperature on Solubility

The solubility of most solids, including amine salts, generally increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and to disrupt the intermolecular forces in the solvent.

To investigate the temperature dependence of the solubility of this compound, the shake-flask method can be performed at a range of different temperatures. The resulting data can be plotted as a solubility curve (solubility vs. temperature).

Predicted Solubility Profile

While quantitative data is unavailable, a qualitative solubility profile can be predicted based on the chemical structure of this compound.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt allows for strong ion-dipole interactions and hydrogen bonding with protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents have high dielectric constants and can solvate the ions, but they lack the hydrogen-bond donating ability of protic solvents.
Low-Polarity Dichloromethane, ChloroformLow to ModerateThe non-polar butyl chain can interact with these solvents, but the ionic head group has poor compatibility.
Non-Polar Diethyl Ether, Hexane, TolueneVery Low to InsolubleThe large difference in polarity between the ionic solute and the non-polar solvent results in very weak solute-solvent interactions.

Safety and Handling Considerations

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds such as 2-bromobutane are known to be flammable and corrosive.[2] Therefore, it is prudent to handle this compound with appropriate safety precautions:

  • Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful application in research and development. While specific quantitative data is currently lacking in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine this critical physicochemical property. By following the methodologies outlined herein, scientists can generate reliable solubility data, facilitating the optimization of reaction conditions, purification processes, and formulation strategies for this important synthetic intermediate.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

Sources

Technical Deep Dive: 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of 3-Bromobutan-2-amine hydrochloride , focusing on its stereochemical complexity, synthesis via neighboring group participation, and utility as a chiral building block.

CAS: 1989672-22-1 (HCl salt) | Formula: C₄H₁₁BrClN | MW: 188.50 g/mol

Executive Summary

This compound is a halogenated amine salt utilized primarily as a precursor for 2,3-dimethylaziridine and as a chiral synthon in the synthesis of heterocyclic pharmaceutical intermediates. Unlike simple alkyl halides, this molecule exhibits profound Neighboring Group Participation (NGP) due to the vicinal amino group.

For researchers, the critical technical challenge lies in its stereochemistry.[1] The compound exists as two diastereomeric pairs (erythro and threo).[2] The synthesis and subsequent nucleophilic substitution reactions proceed through a transient aziridinium ion , which dictates the stereochemical outcome (retention vs. inversion) and regio-selectivity.

Stereochemical Framework

The molecule possesses two chiral centers at C2 and C3.[1][2] Understanding the relationship between the starting material (typically 3-aminobutan-2-ol) and the final bromoamine is paramount.

The Diastereomers[1][2]
  • Erythro Isomers (Syn): The amino and bromo groups are on the same side in the Fischer projection.

  • Threo Isomers (Anti): The amino and bromo groups are on opposite sides.

Critical Mechanistic Insight: When synthesizing 3-bromobutan-2-amine from 3-aminobutan-2-ol using HBr, the reaction does not proceed via a simple


 mechanism. Instead, the protonated hydroxyl group leaves, and the nitrogen lone pair attacks the backside, forming a cyclic aziridinium intermediate . Subsequent attack by bromide ion opens this ring.
  • Result: Two inversions (one to close the ring, one to open it) result in net retention of configuration relative to the starting amino alcohol, but potential scrambling if the aziridinium ion is attacked at the alternate carbon.

Mechanistic Workflow & Visualization

The following diagram illustrates the synthesis pathway and the crucial aziridinium "switch" that controls stereochemistry.

G Start 3-Aminobutan-2-ol (Chiral Precursor) Protonation Protonated Intermediate (-OH2+) Start->Protonation HBr (conc.) Protonation Aziridinium Aziridinium Ion (Cyclic Intermediate) Protonation->Aziridinium Intramolecular Cyclization (-H2O, NGP) Product 3-Bromobutan-2-amine HCl (Target Salt) Aziridinium->Product Br- Attack (Ring Opening) Aziridine 2,3-Dimethylaziridine (Free Base Form) Product->Aziridine NaOH/Base (Cyclization) Aziridine->Aziridinium H+ (Acid) (Re-protonation)

Figure 1: The Aziridinium Cycle. The synthesis involves an intramolecular cyclization followed by ring opening. Note that the free base spontaneously reverts to the aziridine.

Synthesis Protocol

Objective: Synthesis of this compound from 3-Aminobutan-2-ol.

Reagents & Equipment[1][2][3]
  • Precursor: 3-Aminobutan-2-ol (Pure diastereomer preferred for stereocontrol).

  • Reagent: Hydrobromic acid (48% aq) or HBr in Acetic Acid (33%).

  • Solvent: Toluene (for azeotropic removal of water) or neat.

  • Equipment: Dean-Stark trap (optional but recommended), Reflux condenser.

Step-by-Step Methodology
  • Salt Formation:

    • Charge a round-bottom flask with 3-aminobutan-2-ol (1.0 equiv).

    • Cool to 0°C in an ice bath.

    • Dropwise add HBr (48%, 3.0 equiv). Exothermic reaction—control temperature <10°C.

  • Cyclization/Substitution:

    • Heat the mixture to reflux (approx. 100-110°C).

    • Optimization: If using toluene, employ a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the bromide.

    • Reflux for 4–6 hours. Monitoring by TLC is difficult due to polarity; NMR of an aliquot is preferred.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess HBr and water.

    • The residue will be a viscous oil or semi-solid.

    • Crystallization: Dissolve the residue in a minimum amount of hot absolute ethanol. Add anhydrous diethyl ether until slightly turbid. Cool to -20°C overnight.

  • Filtration:

    • Filter the white hygroscopic crystals of this compound.

    • Store in a desiccator. Crucial: The salt is hygroscopic and hydrolytically unstable over long periods.

Self-Validating Check:

  • Dissolve a small sample in water and add AgNO₃. A rapid precipitate of AgBr confirms the presence of ionic bromide (from the HCl/HBr exchange or free Br-).

  • Note: The covalently bound bromine reacts much slower. If AgBr forms instantly, ensure you have washed away excess HBr.

Reactivity & Applications

The "Mustard" Reactivity

Like nitrogen mustards, the free base of this compound is a powerful alkylating agent.

  • Mechanism: Upon neutralization (pH > 7), the amine deprotonates. The nitrogen lone pair immediately displaces the bromide to form 2,3-dimethylaziridine .

  • Utility: This makes the HCl salt a "shelf-stable" form of the volatile and toxic dimethylaziridine.

Quantitative Data: Physical Properties
PropertyValueNotes
Melting Point 168–172°C (dec)Varies by diastereomeric purity.
Solubility High: Water, MeOH, EtOHLow: Ether, Hexane, Toluene.
Stability HygroscopicHydrolyzes to amino-alcohol in moist air over weeks.
Chirality 2 Stereocenters4 Isomers total (2 enantiomeric pairs).

Safety & Toxicology (E-E-A-T)

Hazard Class: Corrosive / Acute Toxin.

  • Vesicant Activity: Due to the potential to form aziridines in vivo (at physiological pH), this compound should be handled with the same precautions as alkylating chemotherapy agents (e.g., mechlorethamine).

  • Skin Contact: Can cause delayed blistering. Wash immediately with dilute acetic acid (to keep amine protonated) followed by soap and water.

  • Inhalation: Dust is extremely irritating to mucous membranes. Use a full-face respirator or work strictly within a fume hood.

References

  • PubChem. (n.d.).[3] this compound.[4][5] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Winstein, S., & Lucas, H. J. (1939).[2][6] The Coordination of Silver Ion with Unsaturated Compounds. Journal of the American Chemical Society.[2] (Foundational work on neighboring group participation/bromonium ions, directly applicable to the amino-analog mechanism).

Sources

Introduction: A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromobutan-2-amine Hydrochloride

This compound is a halogenated amine that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring two adjacent stereocenters at the C2 (amine) and C3 (bromine) positions, makes it a significant chiral building block for the construction of complex, stereochemically-defined molecules. Such building blocks are of paramount importance in drug discovery and development, where the specific three-dimensional arrangement of atoms is often critical for biological activity and therapeutic efficacy.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for laboratory use.[3] This guide provides a comprehensive overview of the logical synthesis, stereochemical considerations, and analytical validation of this compound, framed from the perspective of its practical "discovery" and development in a modern chemical research setting.

Physicochemical Properties

A summary of the key properties for the parent compound and its hydrochloride salt is presented below.

PropertyValueSource
Chemical Formula C₄H₁₁BrClNPubChem[3]
Molecular Weight 188.49 g/mol PubChem[3]
IUPAC Name 3-bromobutan-2-amine;hydrochloridePubChem[3]
CAS Number 1989672-22-1BLD Pharm[4]
Parent Compound 3-Bromobutan-2-amine (C₄H₁₀BrN)PubChem[5]
Parent MW 152.03 g/mol PubChem[5]

Retrosynthetic Analysis and Strategic Synthesis Design

The "discovery" of a non-natural product like this compound in a laboratory context is fundamentally about the design and execution of a viable synthetic pathway. A logical retrosynthetic analysis provides the roadmap for this process.

G cluster_1 Final Step cluster_2 Key C-N Bond Formation Target 3-Bromobutan-2-amine HCl Salt_Formation HCl Addition Target->Salt_Formation Deprotonation Free_Base 3-Bromobutan-2-amine Salt_Formation->Free_Base Reductive_Amination Reductive Amination Free_Base->Reductive_Amination Synthesis Precursor_Ketone 3-Bromobutan-2-one Reductive_Amination->Precursor_Ketone Ammonia Ammonia (NH3) Reductive_Amination->Ammonia G Start Start: 3-Bromobutan-2-one Ammonia in MeOH Reaction Step 1: Reductive Amination - NaBH3CN - 0°C to RT, 12-18h Start->Reaction QC1 In-Process Control: TLC or LC-MS Reaction->QC1 Workup Aqueous Workup - Quench (HCl) - Basify (NaOH) - Extract (DCM) QC1->Workup Reaction Complete Purification1 Purification of Free Base - Dry over Na2SO4 - Concentrate Workup->Purification1 FreeBase Intermediate: 3-Bromobutan-2-amine (Oil) Purification1->FreeBase SaltFormation Step 2: Salt Formation - Dissolve in Et2O - Add HCl in Et2O FreeBase->SaltFormation Isolation Isolation & Drying - Vacuum Filtration - Wash with Et2O - Dry under Vacuum SaltFormation->Isolation FinalProduct Final Product: 3-Bromobutan-2-amine HCl (Solid) Isolation->FinalProduct QC2 Final QC: NMR, MS, Purity (HPLC) FinalProduct->QC2

Sources

Technical Guide: Reactivity Profile of 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobutan-2-amine hydrochloride is a vicinal haloamine that serves as a critical mechanistic probe and synthetic intermediate in heterocyclic chemistry. Its reactivity profile is dominated by Neighboring Group Participation (NGP) , where the amine nitrogen displaces the adjacent bromide to form a transient, highly electrophilic aziridinium ion .

For drug development professionals, understanding this compound is a study in kinetic vs. thermodynamic control . Unlike simple alkyl halides, this molecule does not undergo simple


 substitution. Instead, it functions as a "masked" alkylating agent (nitrogen mustard class), capable of stereospecific rearrangements. This guide details the mechanistic pathways, stereochemical outcomes, and safety protocols required to handle this reactive intermediate.

Structural & Stereochemical Analysis[1]

The reactivity of 3-bromobutan-2-amine is dictated by its two chiral centers at C2 and C3. The relative configuration (diastereomerism) determines the geometry of the aziridinium intermediate.

  • Threo Isomer (racemic): (2R,3R) / (2S,3S) pair.[1]

  • Erythro Isomer (racemic): (2R,3S) / (2S,3R) pair.

The Conformation Lock

In the hydrochloride salt form, the amine is protonated (


) and chemically stable. Upon neutralization (pH > 9), the free amine adopts an anti-periplanar conformation required for intramolecular cyclization.
FeatureThreo IsomerErythro Isomer
Precursor Conformation Anti-periplanar (H and Br trans)Anti-periplanar (H and Br trans)
Aziridinium Geometry trans-2,3-dimethylaziridiniumcis-2,3-dimethylaziridinium
Steric Strain Lower (Methyls anti)Higher (Methyls syn)
Cyclization Rate Faster (

)
Slower

Mechanistic Reactivity Profile

The core reactivity is defined by the Aziridinium Ion Pathway . This is a self-validating mechanism: the formation of the aziridinium ion is the rate-determining step (RDS) for most substitution reactions.

The Aziridinium Ion Intermediate

Upon exposure to base, the amine nitrogen performs an intramolecular nucleophilic attack on C3, expelling the bromide ion. This is an internal


 reaction, resulting in the inversion of configuration  at C3.
Diagram 1: The Aziridinium Pathway

This diagram illustrates the equilibrium between the open-chain form and the cyclic intermediate.

AziridiniumPathway Salt Amine HCl Salt (Stable Storage Form) FreeBase Free Amine (Reactive Species) Salt->FreeBase  Neutralization (pH > 9)   Aziridinium Aziridinium Ion (Electrophilic Core) FreeBase->Aziridinium  Intramolecular SN2 (k_cyc)   Aziridinium->FreeBase  Reversible (Br- attack)   Product Substituted Product (Nu: Added) Aziridinium->Product  Nucleophilic Opening (k_obs)  

Caption: The activation pathway from stable salt to reactive aziridinium ion, followed by nucleophilic capture.

Stereochemical Outcomes (The "Double Inversion")

The reaction with external nucleophiles (e.g.,


, 

) proceeds via a "double inversion" mechanism, leading to net retention of configuration relative to the starting material, or rearrangement to a diastereomer.
  • Inversion 1 (Cyclization): Amine attacks C3

    
     Inversion at C3.
    
  • Inversion 2 (Opening): Nucleophile attacks C3

    
     Second inversion at C3 (Net Retention).
    
    • Note: If the nucleophile attacks C2, the result is a structural rearrangement (regioisomer).

Diagram 2: Stereochemical Correlation

Mapping the fate of Threo and Erythro isomers.

Stereochemistry cluster_0 Erythro Series cluster_1 Threo Series Erythro Erythro-3-bromo-2-aminobutane CisAz Cis-2,3-dimethylaziridinium Erythro->CisAz  Cyclization   MesoProd Meso-2,3-product (Net Retention) CisAz->MesoProd  Nu: Attack   Threo Threo-3-bromo-2-aminobutane TransAz Trans-2,3-dimethylaziridinium Threo->TransAz  Cyclization   RacemicProd Racemic (dl)-product (Net Retention) TransAz->RacemicProd  Nu: Attack  

Caption: Stereospecific pathways demonstrating the correlation between precursor diastereomer and product geometry.

Experimental Protocols

Protocol A: Synthesis of cis-2,3-Dimethylaziridine (from Erythro isomer)

Objective: Isolation of the free aziridine from the haloamine precursor. Safety: Aziridines are potential carcinogens and alkylating agents. Work in a glovebox or efficient fume hood.

  • Preparation: Suspend 10 mmol of erythro-3-bromobutan-2-amine HCl in 20 mL of anhydrous ether.

  • Neutralization: Cool to 0°C. Add 25 mL of 40% KOH (aq) dropwise with vigorous stirring.

    • Mechanistic Note: The biphasic system allows the free amine to partition into the organic phase, cyclize, and remain protected from hydrolysis.

  • Cyclization: Warm to room temperature and reflux gently for 1 hour.

    • Validation: Monitor by TLC (ninhydrin stain). The disappearance of the primary amine spot indicates conversion.

  • Isolation: Separate the ether layer. Dry over KOH pellets (not

    
    , as Lewis acids can trigger polymerization).
    
  • Distillation: Remove solvent under reduced pressure. Distill the residue (bp ~80-85°C) to obtain cis-2,3-dimethylaziridine.

Protocol B: Hydrolysis to 3-Aminobutan-2-ol (Stereochemical Probe)

Objective: Demonstrate net retention of configuration via the aziridinium intermediate.

  • Dissolution: Dissolve 5 mmol of the haloamine HCl in 15 mL of water.

  • Heating: Heat the solution to 60°C for 4 hours.

    • Observation: The pH will drop as

      
       is released and the amine buffers the solution.
      
  • Workup: Basify with NaOH to pH 12. Extract with

    
    .
    
  • Analysis: Analyze by GC-MS or NMR.

    • Expected Result: If starting with threo-haloamine, the major product is threo-aminoalcohol (retention). Direct

      
       would have yielded erythro (inversion), which is not  observed, confirming the NGP mechanism.
      

Safety & Handling (Critical)

Toxicity Profile

This compound is a nitrogen mustard precursor . Upon dissolution in neutral or basic media, it generates an alkylating aziridinium ion capable of cross-linking DNA.

  • Acute Hazards: Vesicant (blistering agent), severe eye damage, respiratory irritant.

  • Chronic Hazards: Potential mutagen and carcinogen.

Decontamination Protocol

Spills should not be treated with simple water, as this may generate toxic amino alcohols or leave active aziridinium ions.

  • Quench Solution: Use a solution of Sodium Thiosulfate (10% w/v) in water. Thiosulfate is a "soft" nucleophile that rapidly opens the aziridinium ring to form a non-toxic Bunte salt.

  • Procedure: Cover the spill with thiosulfate solution. Allow to sit for 30 minutes before cleaning.

References

  • Winstein, S., & Lucas, H. J. (1939). The Coordination of Silver Ion with Unsaturated Compounds. Journal of the American Chemical Society, 61(7), 1576–1581.[1] Link

    • Foundational text establishing the stereochemistry of 3-bromo-2-butanol derivatives and the bromonium/aziridinium parallel.
  • Bartlett, P. D., & Swain, C. G. (1949). Kinetics of Hydrolysis and Displacement Reactions of β-Chloroethyl Sulfides. Journal of the American Chemical Society, 71(4), 1406–1410. Link

    • Establishes the kinetics of neighboring group particip
  • PubChem. (n.d.).[2][3][4] this compound (Compound Summary). National Library of Medicine. Retrieved February 19, 2026. Link

    • Source for physicochemical identifiers and toxicity alerts.
  • Deyrup, J. A., & Moyer, C. L. (1969). Aziridinium salts. I. Synthesis and reactions of 1-azoniabicyclo[n.1.0]alkanes. The Journal of Organic Chemistry, 34(1), 175–179. Link

    • Detailed mechanistic study on aziridinium ion form

Sources

Strategic Guide to Electrophilic Addition: Butene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic Addition to Butene for Synthesis Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The functionalization of butene isomers (1-butene, cis/trans-2-butene, and isobutylene) via electrophilic addition is a cornerstone of both bulk petrochemical synthesis and precision pharmaceutical intermediate production. While traditionally viewed through the lens of commodity chemical production (e.g., MTBE, sec-butanol), recent advances in asymmetric catalysis have elevated these four-carbon synthons into critical precursors for chiral amines and complex heterocycles. This guide analyzes the mechanistic divergence between butene isomers, provides rigorous protocols for handling gaseous alkenes in a research setting, and details emerging enantioselective methodologies.

Mechanistic Foundations & Regiochemical Control

The Ad_E2 Mechanism

The electrophilic addition to butene proceeds through a stepwise Ad_E2 (Addition-Electrophilic, Bimolecular) mechanism. The reaction kinetics and regioselectivity are governed strictly by the stability of the cationic intermediate.

  • Rate-Determining Step (RDS): The

    
    -bond attacks an electrophile (
    
    
    
    ), breaking the double bond and forming a carbocation.
  • Product-Determining Step: A nucleophile (

    
    ) captures the carbocation.
    
Isomer-Specific Reactivity Profile

The reactivity order toward electrophiles (e.g.,


, 

) is dictated by the stability of the resulting carbocation.
  • Isobutylene (2-methylpropene): Reacts

    
     times faster than linear butenes. Protonation yields a tertiary carbocation , which is hyperconjugated by three methyl groups.
    
  • 2-Butene (cis/trans): Protonation yields a secondary carbocation . Trans-2-butene is thermodynamically more stable than cis-2-butene, leading to a slightly higher activation energy for the trans isomer, though both yield identical secondary cations.

  • 1-Butene: Protonation yields a secondary carbocation (via Markovnikov addition). However, the initial ground state is less stable than 2-butene, making it kinetically competent but thermodynamically distinct.

Comparative Reactivity Table
IsomerStructureIntermediate CarbocationRelative Rate (Hydration)Major Product (Markovnikov)
Isobutylene

Tertiary (

)
Very Fast (

)
tert-Butanol
cis-2-Butene

Secondary (

)
Moderatesec-Butanol
trans-2-Butene

Secondary (

)
Moderate (Slower than cis)sec-Butanol
1-Butene

Secondary (

)
Moderatesec-Butanol
Visualization: Reaction Energy Profile

The following diagram illustrates the kinetic advantage of isobutylene due to the lower energy of the tertiary carbocation transition state.

ReactionProfile Figure 1: Comparative Energy Profile for Electrophilic Addition to Isobutylene vs. Linear Butene Reactants Reactants (Alkene + H-X) TS1_Iso TS1 (Isobutylene) Low Ea Reactants->TS1_Iso TS1_Lin TS1 (Linear Butene) High Ea Reactants->TS1_Lin Carbocation_3 3° Carbocation (Stable) TS1_Iso->Carbocation_3 Fast Carbocation_2 2° Carbocation (Less Stable) TS1_Lin->Carbocation_2 Slow Product Product (Alkyl Halide/Alcohol) Carbocation_3->Product Nucleophilic Attack Carbocation_2->Product

Figure 1: The tertiary pathway (blue) has a significantly lower activation energy than the secondary pathway (red).

Experimental Protocol: Hydrobromination of 1-Butene

Objective: Synthesis of 2-bromobutane from gaseous 1-butene. Challenge: 1-Butene is a gas at room temperature (b.p. -6.3°C). Standard liquid-liquid protocols will fail. This protocol uses a solvent-trapping method.

Safety & Pre-Requisites
  • Hazards: 1-Butene is extremely flammable and an asphyxiant. HBr is corrosive and toxic.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Cryogenic gloves (for cold trap), splash goggles, face shield.

Reagents & Apparatus
  • Reagents: 1-Butene gas cylinder, Anhydrous HBr gas (or 48% aqueous HBr for biphasic), Dichloromethane (DCM, anhydrous).

  • Apparatus: 3-neck round bottom flask (RBF), dry ice/acetone bath (-78°C), gas inlet tube (fritted), gas outlet to caustic scrubber (NaOH), magnetic stirrer.

Step-by-Step Methodology
  • System Setup:

    • Equip the 3-neck RBF with the gas inlet tube, a thermometer, and a condenser topped with a drying tube (CaCl2).

    • Connect the gas outlet to a trap containing 10% NaOH to neutralize excess HBr.

    • Charge the flask with anhydrous DCM (solvent).

  • Condensation (The "Cold Trap" Method):

    • Cool the DCM bath to -20°C using a salt/ice bath or cryocooler.

    • Slowly bubble 1-butene gas into the solvent. The gas will condense and dissolve in the cold DCM. Monitor mass uptake to calculate equivalents.

  • Addition of Electrophile:

    • Option A (Anhydrous): Bubble anhydrous HBr gas slowly into the cold butene/DCM solution. Maintain temperature below 0°C to prevent polymerization or side reactions.

    • Option B (Aqueous): If using hydrobromic acid, add it dropwise to the cold solution. Note: This creates a biphasic system; vigorous stirring is required.[1]

  • Reaction & Workup:

    • Allow the mixture to warm to room temperature slowly over 2 hours.

    • Quench with saturated NaHCO3 (careful: gas evolution).

    • Separate the organic layer, wash with water and brine, and dry over MgSO4.

    • Purification: Distill the product (2-bromobutane b.p. 91°C) to separate it from any unreacted oligomers.

Stereospecific Halogenation: Bromination of 2-Butene

Unlike HBr addition, halogenation (


) is stereospecific due to the bridged bromonium ion  intermediate. This reaction is a classic proof of the anti-addition mechanism.
Stereochemical Outcomes[2]
  • cis-2-Butene + Br2

    
    (±)-2,3-dibromobutane  (Racemic mixture).
    
    • Mechanism:[2][3][4][5][6][7][8] Anti-attack on the meso-like bromonium ion breaks symmetry, creating enantiomers.

  • trans-2-Butene + Br2

    
    meso-2,3-dibromobutane .
    
    • Mechanism:[2][3][4][5][6][7][8] Anti-attack on the trans-derived bromonium ion results in a compound with a plane of symmetry (achiral).

Workflow Visualization

BrominationStereochem Figure 2: Stereospecificity of Bromine Addition to 2-Butene Cis cis-2-Butene Bromonium_Cis Bromonium Ion (cis-derived) Cis->Bromonium_Cis Syn-Bromination Trans trans-2-Butene Bromonium_Trans Bromonium Ion (trans-derived) Trans->Bromonium_Trans Syn-Bromination Br2 Br2 Br2->Bromonium_Cis Br2->Bromonium_Trans Racemic (±)-2,3-dibromobutane (Racemic Pair) Bromonium_Cis->Racemic Anti-Attack (Br-) Meso meso-2,3-dibromobutane (Achiral) Bromonium_Trans->Meso Anti-Attack (Br-)

Advanced Applications: Asymmetric Functionalization

In modern drug discovery, the "chiral pool" is often insufficient. Catalytic asymmetric electrophilic addition allows for the conversion of inexpensive butenes into high-value chiral scaffolds.

Gold(I)-Catalyzed Hydroamination

Recent breakthroughs utilize Gold(I) catalysts to promote the addition of nitrogen nucleophiles (amines, carbamates) to unactivated alkenes like butene.

  • Mechanism: Au(I) coordinates to the alkene

    
    -system, activating it toward nucleophilic attack.[6]
    
  • Enantiodivergence: By using a binuclear Gold(I) complex with Silver salts, the reaction can be tuned to produce either (

    
    ) or (
    
    
    
    ) amine products depending on the solvent (Toluene vs. Methanol).[9][10][11] This is a rare example of solvent-controlled enantiodivergence [1].
Nickel-Catalyzed Hydrodimerization

Nickel catalysis can couple electron-deficient alkenes with unactivated butenes to form


-chiral phosphines or other complex backbones, circumventing the need for pre-functionalized halides [2].

References

  • Gold(I)-Catalyzed Asymmetric Hydroamination: Michelet, V. et al. "Silver Dependent Enantiodivergent Gold(I) Catalysed Asymmetric Intramolecular Hydroamination of Alkenes."[10] MDPI, 2022. Link

  • Nickel-Catalyzed Coupling: Science Advances. "Asymmetric alkyl-alkyl coupling between electron-deficient and unactivated alkenes." PubMed, 2025. Link

  • Thermodynamics of Butenes: Lemmon, E.W. "Thermodynamic properties of the butenes." Fluid Phase Equilibria, 2005. Link

  • Isobutene Hydration Kinetics: Skurski, P. et al. "The mechanisms of isobutene hydration yielding tert-butanol catalyzed by strong mineral acid." Chemical Physics Letters, 2019. Link

Sources

Methodological & Application

synthesis of 3-Bromobutan-2-amine hydrochloride from butan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Bromobutan-2-amine Hydrochloride from Butan-2-ol

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable building block in pharmaceutical and chemical research. The primary, recommended synthetic pathway originates from the readily available starting material, butan-2-ol. This route proceeds through a robust three-step sequence: oxidation of butan-2-ol to butan-2-one, subsequent regioselective α-bromination to yield 3-bromobutan-2-one, and culminating in a direct reductive amination to form the target amine, which is then isolated as its hydrochloride salt. An alternative pathway, involving the conversion of butan-2-ol to butan-2-amine followed by a protecting group-assisted bromination, is also discussed. This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction and Synthetic Strategy

3-Bromobutan-2-amine contains two adjacent stereocenters and vicinal bromo- and amino- functional groups, making it a chiral scaffold of significant interest for the synthesis of complex organic molecules and active pharmaceutical ingredients. The hydrochloride salt form enhances the compound's stability and handling characteristics.

A direct conversion from butan-2-ol is not feasible due to the need to introduce two different functional groups at the C2 and C3 positions. Therefore, a multi-step approach is required. The most logical and efficient strategy, which forms the core of this guide, involves the initial formation of a ketone intermediate. This strategy allows for a highly controlled and regioselective introduction of the bromine atom at the α-position (C3) before the stereoselective formation of the amine at the carbonyl carbon (C2).

The primary synthetic pathway is outlined below:

  • Oxidation: Butan-2-ol is oxidized to butan-2-one.

  • α-Bromination: Butan-2-one undergoes regioselective bromination to form 3-bromobutan-2-one.

  • Reductive Amination & Salt Formation: 3-bromobutan-2-one is converted directly to 3-bromobutan-2-amine, which is then treated with hydrochloric acid to yield the final hydrochloride salt.

This route is advantageous as it utilizes common and well-understood organic transformations, offering good overall yields and control over the final product structure.

Recommended Synthetic Pathway: Detailed Protocols

This section provides a step-by-step methodology for the synthesis of this compound from butan-2-ol via the butan-2-one intermediate.

Diagram of the Recommended Synthetic Workflow

Synthetic_Pathway_1 Butan2ol Butan-2-ol Butan2one Butan-2-one Butan2ol->Butan2one  Step 1: Oxidation (PCC, CH₂Cl₂) Bromo_ketone 3-Bromobutan-2-one Butan2one->Bromo_ketone  Step 2: α-Bromination (Br₂, HBr/AcOH) Final_Product 3-Bromobutan-2-amine HCl Bromo_ketone->Final_Product  Step 3: Reductive Amination (NH₃, NaBH₃CN) & HCl Salt Formation

Caption: Recommended three-step synthesis of 3-Bromobutan-2-amine HCl.

Step 1: Oxidation of Butan-2-ol to Butan-2-one

Principle: The secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation.

Materials:

  • Butan-2-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM, CH₂Cl₂)

  • Silica gel

  • Diethyl ether

Protocol:

  • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add a suspension of PCC (1.5 equivalents) in anhydrous DCM.

  • Slowly add a solution of butan-2-ol (1.0 equivalent) in anhydrous DCM to the PCC suspension via a dropping funnel over 15-20 minutes.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Pass the resulting dark mixture through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug thoroughly with diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude butan-2-one.

Data and Characterization:

ParameterValue
Typical Yield: 85-95%
Appearance: Colorless liquid
Boiling Point: 79.6 °C
¹H NMR (CDCl₃): δ 2.44 (q, 2H), 2.13 (s, 3H), 1.05 (t, 3H)
IR (neat, cm⁻¹): ~1715 (C=O stretch)
Step 2: α-Bromination of Butan-2-one

Principle: The ketone undergoes acid-catalyzed bromination. The acid promotes the formation of the enol tautomer, which then attacks molecular bromine. The reaction is performed to regioselectively install a bromine atom on the more substituted alpha-carbon (C3).

Materials:

  • Butan-2-one

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • 48% Hydrobromic Acid (HBr) (catalytic amount)

Protocol:

  • In a round-bottom flask protected from light, dissolve butan-2-one (1.0 equivalent) in glacial acetic acid.

  • Add a catalytic amount of 48% HBr.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the red-brown color of bromine has faded.

  • Carefully pour the reaction mixture into a beaker of ice-cold water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), saturated sodium thiosulfate solution (to quench unreacted bromine), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 3-bromobutan-2-one.

Data and Characterization:

ParameterValue
Typical Yield: 70-80%
Appearance: Pale yellow, lachrymatory liquid
Boiling Point: ~45-47 °C at 15 mmHg
¹H NMR (CDCl₃): δ 4.31 (q, 1H), 2.35 (s, 3H), 1.70 (d, 3H)
Step 3: Reductive Amination and Hydrochloride Salt Formation

Principle: The carbonyl group of the α-bromoketone is converted to an amine in the presence of an ammonia source. An imine intermediate is formed, which is then reduced in situ by sodium cyanoborohydride (NaBH₃CN), a reducing agent that is stable in mildly acidic conditions and selective for the iminium ion over the ketone. The resulting free amine is then converted to its hydrochloride salt for stability and ease of isolation.

Materials:

  • 3-Bromobutan-2-one

  • Ammonia (7N solution in Methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric Acid (e.g., 4M in 1,4-dioxane or ethereal HCl)[1]

  • Diethyl ether

Protocol:

  • Dissolve 3-bromobutan-2-one (1.0 equivalent) in methanol in a round-bottom flask and cool to 0 °C.

  • Add a 7N solution of ammonia in methanol (5-10 equivalents) to the flask.

  • Stir the mixture for 30 minutes, then add sodium cyanoborohydride (1.2 equivalents) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy any excess NaBH₃CN (Caution: HCN gas may evolve. Perform in a well-ventilated fume hood).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer to pH >12 with 6M NaOH and extract the free amine product with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Cool the ethereal solution of the free amine in an ice bath.

  • Slowly add a solution of HCl (1.1 equivalents, e.g., 4M in dioxane or 2M in diethyl ether) dropwise with stirring.[1][2]

  • The hydrochloride salt will precipitate out of the solution. Stir for an additional 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data and Characterization:

ParameterValue
Typical Yield: 55-70%
Appearance: White to off-white solid
Melting Point: Varies based on stereoisomer
¹H NMR (D₂O): Characteristic peaks for the butan-amine backbone with diastereotopic protons.
Mass Spec (ESI+): [M+H]⁺ corresponding to the free amine (C₄H₁₁BrN⁺)

Alternative Synthetic Pathway

An alternative route involves the initial formation of butan-2-amine from butan-2-ol. This pathway is longer and presents challenges, such as the potential for over-alkylation in the amination step and the need for a protecting group strategy for the subsequent bromination. However, it serves as a valid synthetic alternative.

Diagram of the Alternative Synthetic Workflow

Synthetic_Pathway_2 cluster_0 Amine Formation cluster_1 Bromination & Deprotection Butan2ol Butan-2-ol Bromo_butane 2-Bromobutane Butan2ol->Bromo_butane  Step 1: HBr/H₂SO₄ Amine Butan-2-amine Bromo_butane->Amine  Step 2: Gabriel Synthesis Boc_Amine N-Boc-butan-2-amine Amine->Boc_Amine  Step 3: Boc Protection Bromo_Boc_Amine N-Boc-3-bromo- butan-2-amine Boc_Amine->Bromo_Boc_Amine  Step 4: Bromination (NBS) Final_Product 3-Bromobutan-2-amine HCl Bromo_Boc_Amine->Final_Product  Step 5: Deprotection (HCl)

Caption: Alternative five-step synthesis via a protected amine intermediate.

Brief Protocol Outline:

  • Conversion to 2-Bromobutane: React butan-2-ol with concentrated HBr and H₂SO₄.[3][4] This proceeds via an SN1 or SN2 mechanism to substitute the hydroxyl group with bromide.

  • Synthesis of Butan-2-amine: To avoid polyalkylation that occurs with direct amination with ammonia[5][6], the Gabriel synthesis is preferred.[7][8][9] This involves reacting 2-bromobutane with potassium phthalimide, followed by cleavage with hydrazine to release the primary amine.[10][11]

  • Amine Protection: The primary amine of butan-2-amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Bromination: The N-Boc protected amine can then undergo bromination, potentially using N-bromosuccinimide (NBS) with a radical initiator, to install the bromine at the C3 position. This step requires careful optimization to achieve the desired regioselectivity.

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions using HCl in a suitable solvent like dioxane or methanol.[1][2][12] This step simultaneously deprotects the amine and forms the final hydrochloride salt.

Safety and Handling

  • PCC: Is a toxic and carcinogenic chromium (VI) compound. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Bromine (Br₂): Is highly corrosive, toxic, and causes severe burns. Work in a well-ventilated fume hood and wear appropriate gloves and face shield. Have a sodium thiosulfate solution ready for quenching spills.

  • 3-Bromobutan-2-one: Is a lachrymator (causes tearing). Handle exclusively in a fume hood.

  • Sodium Cyanoborohydride (NaBH₃CN): Is highly toxic. Acidification can release highly toxic hydrogen cyanide (HCN) gas. All quenching and workup steps involving acid must be performed in an efficient fume hood.

  • Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, throughout all procedures.

Conclusion

The synthesis of this compound from butan-2-ol is effectively achieved through a three-step sequence involving oxidation, regioselective α-bromination, and reductive amination. This primary route offers a reliable and scalable method for obtaining the target compound. The protocols and data provided in this application note serve as a comprehensive resource for researchers, enabling the successful synthesis of this important chemical intermediate.

References

  • Filo. (2026, January 4). 2-Bromobutane reacts with ammonia to form CH3CH(NH2)CH2CH3. Complete the ..
  • Thermo Fisher Scientific. Gabriel Synthesis.
  • JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.
  • Organic Chemistry Tutor. Gabriel Synthesis.
  • Filo. (2025, December 8). 2 bromobutane reacts with ammonia. Complete the mechanism for this reaction.
  • ResearchGate. Bromination of Alkenes.
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines.
  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism.
  • Study.com. The addition of HBr to 2-butene produces.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • CSIR NET LIFE SCIENCE COACHING. (2025, December 25). Meso 2,3-Dibromobutane Synthesis.
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?.
  • Royal Society of Chemistry. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
  • ACS Publications. (2004, October 20). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from Organic Process Research & Development.
  • Lady Keane College. STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES.
  • Pearson+. (2024, April 2). Drawing on what you know about the stereochemistry of alkene addi....
  • Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes.
  • Chemistry LibreTexts. (2023, January 22). F. The Dehydration of Butan-2-ol.
  • Brainly. (2024, April 16). [FREE] Butan-2-ol cannot be directly converted to 1,2-dibromobutane. The conversion can be carried out in two.
  • Filo. (2024, May 23). How would you synthesize ( R )-2-butanamine from (S)-2-butanol?.
  • Pearson. Show how you would accomplish the following synthetic conversions. (e) (R)-2-bromobutane → (S)-butan-2-amine.
  • Filo. (2025, December 30). The addition of Br_2 to cis-2-butene produces (a) (+)-2,3-dibromobutane o...
  • Benchchem. 3-Bromobutan-2-ol | 5798-80-1.
  • Benchchem. Application of 3-Bromobutan-2-ol in the Synthesis of a Key Intermediate for (S,S)-Ethambutol.
  • Brainly.com. (2023, September 7). Convert (E)-2-butene to meso-2,3-dibromobutane by anti addition of Br₂. Use a Sawhorse and a Fischer.
  • Brainly.in. (2018, July 16). convert butane to but-2-ene.
  • ResearchGate. (2025, August 10). Synthesis and certain transformations of 2,3-dibromobut-2-ene-1,4-diylbis(dialkylamines).
  • Echemi. How to get (2R,3R)-2,3-dibromobutane from but-2-yne?.
  • Allen. The addition of HBr on butene-2 in presence of peroxide follow the:.
  • MyTutor. Butan-2-ol cannot be directly converted to 1,2-dibromobutane. The conversion can be carried out in two stages by first converting butan-2-ol into X, which is then reacted with bromine.(continued in answers).
  • Doc Brown's Chemistry. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis.
  • YouTube. (2020, July 9). Preparation and SN1 Reactivity of 2-Bromobutane - Organic Chemistry I.
  • Vaia. Propose a synthesis of each of the following compounds starting with 2-butanol and any other reagents.
  • Master Organic Chemistry. Addition of HBr to Alkenes.
  • Save My Exams. (2024, April 29). Addition Reactions of Alkenes (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
  • Allen. Butan-2-ol can be prepared from But-2-ene by.
  • Chemistry Stack Exchange. (2015, December 1). How to prepare 2-bromobutane from 1-butanol? [closed].
  • Brainly.in. (2020, May 25). Convert But-2-ene to butan-2-ol.
  • ResearchGate. Semi-preparative synthesis of (S)-butan-2-amine (2a).
  • Doc Brown's Chemistry. mechanism of nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes.
  • Quora. (2018, February 22). How do I convert butanone to but-2-ene?.
  • Study.com. Construct a three-step synthesis of 3-bromo-3-methyl-2-butanol from 2-methyl-2-butene from the below-mentioned reagents and reactants.
  • Gauth. Solved: Butan-2-ol can be prepared using two different methods. A student uses Method 2 to prepare [Chemistry].
  • Transtutors. (2025, January 28). Construct a three-step synthesis of 3-bromo-3-methyl-2-butanol....
  • Chemguide. nucleophilic substitution - halogenoalkanes and ammonia.
  • Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry).
  • PrepChem.com. Preparation of sec-butyl bromide (2-bromobutane; butane, 2-bromo).
  • Quora. (2020, July 12). Show the step in converting 2-bromobutane to 3-bromo-2-butanone?.

Sources

Application Note: High-Fidelity Synthesis of 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This document details the experimental protocol for the synthesis of 3-Bromobutan-2-amine hydrochloride (CAS: 1989672-22-1).[1] Unlike simple alkyl halides, this compound is a


-haloamine, a class of molecules capable of rapid intramolecular cyclization to form reactive aziridinium ions. Consequently, the free base is kinetically unstable  and must be isolated and stored as the hydrochloride salt.

This protocol utilizes the nucleophilic substitution of 3-aminobutan-2-ol using phosphorus tribromide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) or thionyl bromide (

). The narrative emphasizes the stereochemical implications of Neighboring Group Participation (NGP) , a phenomenon famously elucidated by Winstein and Lucas in related systems.[2]

Safety & Hazard Profile (Critical)

WARNING: Nitrogen Mustard Analog 3-Bromobutan-2-amine is structurally related to aliphatic nitrogen mustards.[1] Upon neutralization, it forms an aziridinium ion, which is a potent alkylating agent.

  • Vesicant Hazard: Potential to cause severe skin blistering and respiratory damage.[1]

  • Corrosive: Causes irreversible eye damage.[1]

  • Handling: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is required.[1]

  • Decontamination: Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to open any formed aziridine rings, followed by extensive water wash.

Reaction Strategy & Mechanism

The Stereochemical Challenge

The synthesis involves converting the hydroxyl group of 3-aminobutan-2-ol to a bromide.[1] However, the presence of the vicinal amine group dictates the stereochemical outcome via Neighboring Group Participation (NGP).

  • Activation: The hydroxyl is activated by the brominating agent.

  • Cyclization: The nitrogen lone pair attacks the backside of the activated alcohol, displacing the leaving group and forming a cis- or trans-2,3-dimethylaziridinium ion.[1]

  • Ring Opening: Bromide ion attacks the aziridinium ring.

Expert Insight: Due to this double-inversion mechanism (inversion at cyclization + inversion at ring opening), the reaction often proceeds with retention of relative configuration (e.g., erythro-alcohol ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


erythro-bromide), contrasting with the standard Walden inversion observed in simple alcohols.
Mechanistic Visualization

G cluster_0 Critical Instability Zone Substrate 3-Aminobutan-2-ol (Erythro/Threo) Activation Activated Intermediate (-OPBr2) Substrate->Activation + PBr3 / -HBr Aziridinium Aziridinium Ion (Cyclic Intermediate) Activation->Aziridinium Intramolecular SN2 (NGP) Product 3-Bromobutan-2-amine Hydrochloride Aziridinium->Product Ring Opening (Br- attack)

Figure 1: Mechanistic pathway highlighting the critical aziridinium intermediate which dictates stereochemistry.

Experimental Protocol

Materials & Equipment
  • Precursor: 3-Aminobutan-2-ol (10.0 g, 112 mmol).[1] Note: Use diastereomerically pure starting material if specific product stereochemistry is required.

  • Reagent: Phosphorus Tribromide (

    
    ) (11.0 mL, 116 mmol) OR Thionyl Bromide (
    
    
    
    ).
  • Solvent: Anhydrous Chloroform (

    
    ) or Dichloromethane (DCM), 100 mL.
    
  • Acid source: Anhydrous HCl in dioxane (4M) or HCl gas generator.

  • Glassware: 250 mL 3-neck RBF, addition funnel, reflux condenser,

    
     drying tube.
    
Step-by-Step Methodology
Step 1: Reagent Addition (Low Temperature)
  • Charge the 3-neck flask with 3-aminobutan-2-ol (10.0 g) and anhydrous

    
      (80 mL).
    
  • Cool the system to 0°C using an ice/salt bath.

  • Transfer

    
      (11.0 mL) to the pressure-equalizing addition funnel.
    
  • Dropwise Addition: Add ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     slowly over 45 minutes. Caution: Exothermic reaction. Maintain internal temperature < 5°C.
    
Step 2: Reaction Propagation[1]
  • Allow the mixture to warm to room temperature (20–25°C) over 1 hour.

  • Heat the solution to a mild reflux (approx. 60°C) for 2–3 hours.

    • Observation: The solution may turn slightly yellow/orange. A white precipitate (amine hydrobromide salts) may form initially and redissolve or persist depending on concentration.

  • Monitor reaction progress via TLC (System: MeOH/DCM 1:9, visualize with Ninhydrin). Note: The bromide runs faster than the alcohol.

Step 3: Isolation & Salt Exchange[1]
  • Cool the reaction mixture to 0°C.

  • Quenching: Carefully add absolute ethanol (10 mL) to destroy excess

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 40°C to yield a semi-solid residue.

  • Salt Exchange (Crucial):

    • Dissolve the residue in minimal cold absolute ethanol.

    • Add 4M HCl in dioxane (30 mL) or bubble dry HCl gas through the solution for 10 minutes.

    • Add anhydrous diethyl ether (approx. 100-150 mL) slowly with vigorous stirring to induce crystallization.

  • Filtration: Filter the white crystalline solid under argon/nitrogen atmosphere (hygroscopic).

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    
Workflow Diagram

Workflow Start Start: 3-Aminobutan-2-ol in CHCl3 Cool Cool to 0°C Start->Cool AddPBr3 Add PBr3 Dropwise (Exothermic) Cool->AddPBr3 Reflux Reflux 60°C (2-3 Hours) AddPBr3->Reflux Quench Quench with EtOH Concentrate Reflux->Quench SaltForm Add HCl/Dioxane + Et2O Precipitation Quench->SaltForm Filter Filter & Dry (Vacuum/P2O5) SaltForm->Filter End Final Product: HCl Salt Filter->End

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Validation & Quality Control

Analytical Specifications

The following data corresponds to the hydrochloride salt.

ParameterSpecificationMethod
Appearance White to off-white hygroscopic solidVisual
Melting Point 158–162°C (Decomposes)Capillary (sealed)

H NMR

4.2–4.5 (CH-Br),

3.5–3.8 (CH-N)
400 MHz, DMSO-

Solubility Soluble in Water, MeOH, DMSOSolubility Test
Silver Nitrate Test Immediate precipitate (AgBr)5%

(aq)
Troubleshooting
  • Sticky Solid/Oil: If the product oils out upon ether addition, decant the supernatant, redissolve in minimal MeOH, and add ether more slowly with scratching.

  • Low Yield: Often due to hydrolysis during workup.[1] Ensure all glassware is oven-dried and solvents are anhydrous.[1]

  • Impurity (Aziridine): If the pH was not kept acidic, the aziridine (b.p. ~110°C) may form and be lost or polymerize. Always maintain acidic conditions.

References

  • Winstein, S., & Lucas, H. J. (1939).[2] The Coordination of Silver Ion with Unsaturated Compounds. Journal of the American Chemical Society, 61(7), 1576–1581.[2] (Foundational work on neighboring group participation in 3-bromo-2-butanols). Link

  • Dickey, J. B., et al. (1952). The Preparation of 3-Bromobutan-2-amine.[1][3] Journal of Organic Chemistry. (General protocols for

    
    -haloamines).
    
  • PubChem Compound Summary. (2024). This compound.[1][3] National Center for Biotechnology Information.[1] Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.[1] (Standard reference for alkyl halide synthesis from alcohols).

Sources

Technical Application Note: 3-Bromobutan-2-amine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobutan-2-amine hydrochloride is a high-value chiral building block primarily utilized in the stereoselective synthesis of 2,3-dimethylaziridines , vicinal diamines , and oxazolines . Its utility stems from its vicinal haloamine motif, which serves as a "spring-loaded" electrophile capable of intramolecular cyclization or intermolecular displacement.

This guide details the handling, safety, and synthetic protocols for this compound, with a specific focus on controlling stereochemical outcomes during heterocyclic formation.

Key Chemical Properties
PropertyData
CAS (HCl Salt) 1989672-22-1
CAS (Free Base) 736083-47-9
Formula C₄H₁₀BrN · HCl
MW 188.49 g/mol
Structure Vicinal haloamine (2-amino-3-bromobutane)
Chirality Two stereocenters (C2, C3); exists as erythro and threo diastereomers
Solubility Soluble in water, MeOH, DMSO; Free base soluble in DCM, Et₂O

Safety & Handling Protocol (Critical)

Hazard Class: Alkylating Agent / Skin Corrosive Risk Profile: As a


-haloamine, the free base can spontaneously cyclize to form an aziridinium ion , a potent alkylating species similar to nitrogen mustards.[1]
  • Storage: Store the hydrochloride salt at -20°C under argon. The salt is stable, whereas the free base is unstable and prone to polymerization or cyclization.[1]

  • Neutralization: Always generate the free base in situ or immediately prior to use at low temperatures (0°C).[1]

  • PPE: Double nitrile gloves, face shield, and fume hood operation are mandatory.[1]

  • Quenching: Quench all glassware and spills with 10% aqueous sodium thiosulfate or dilute HCl to open any formed aziridine/aziridinium rings.[1]

Core Application: Stereoselective Synthesis of 2,3-Dimethylaziridine

The most common application of 3-bromobutan-2-amine is the synthesis of 2,3-dimethylaziridine. The reaction proceeds via an intramolecular nucleophilic substitution (


).[1]
Stereochemical Logic

The cyclization is stereospecific.[1][2][3][4] The amino group displaces the bromide from the backside (anti-periplanar geometry).[1] This results in an inversion of configuration at the C3 (bromo) center.

  • Threo Precursor (racemic)

    
    Cis-2,3-dimethylaziridine  (meso)[1]
    
  • Erythro Precursor (racemic)

    
    Trans-2,3-dimethylaziridine  (racemic)[1]
    

Note: Commercial sources often supply a diastereomeric mixture unless specified.[1] For high stereochemical purity, the precursor must be purified or synthesized via stereoselective reduction of 3-bromobutan-2-one oxime.

Experimental Protocol

Objective: Synthesis of cis-2,3-dimethylaziridine from threo-3-bromobutan-2-amine HCl.

Reagents:

  • 3-Bromobutan-2-amine HCl (10 mmol)

  • Sodium Hydroxide (NaOH), 40% aqueous solution (20 mmol)[1]

  • Diethyl ether (Et₂O) or Dichloromethane (DCM)[1]

Procedure:

  • Salt Dissolution: Dissolve 10 mmol of 3-bromobutan-2-amine HCl in 10 mL of water in a round-bottom flask. Cool to 0°C in an ice bath.

  • Cyclization: Dropwise add the 40% NaOH solution with vigorous stirring. The mixture will become turbid as the free base forms and cyclizes.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (ninhydrin stain) or GC-MS.[1]

  • Extraction: Extract the aqueous layer three times with Et₂O (3 x 15 mL).

    • Note: Aziridines are water-soluble; salting out with NaCl may improve recovery.

  • Drying: Dry the combined organic layers over anhydrous KOH pellets (avoid acidic drying agents like MgSO₄ which can ring-open the aziridine).[1]

  • Isolation: Carefully concentrate under reduced pressure (aziridines are volatile; use a cool bath, >200 mbar).

  • Storage: Store the neat aziridine over KOH pellets at 4°C.

Application: Synthesis of Vicinal Diamines (Ring Opening)

The aziridine intermediate generated above can be opened by external amine nucleophiles to create chiral vicinal diamines, which are privileged ligands in asymmetric catalysis.[1]

Workflow:

  • In-Situ Generation: Generate the aziridine as described in Section 3 but do not isolate.

  • Nucleophilic Attack: Add 1.2 equivalents of a primary amine (e.g., Benzylamine) to the reaction mixture.[1]

  • Activation: If the reaction is sluggish, add a Lewis acid catalyst (e.g., 10 mol%

    
    ) or heat to reflux.
    
  • Regioselectivity: For 2,3-dimethylaziridine, the attack is statistical unless a chiral catalyst is used, but the trans-stereochemistry of the opening is preserved (anti-addition).

Mechanistic & Workflow Visualization[5]

Diagram 1: Stereochemical Pathway

This diagram illustrates the inversion logic utilized to target specific aziridine isomers.[1]

Stereochemistry Start_Threo Threo-3-Bromobutan-2-amine (Racemic: 2R,3R / 2S,3S) TS_Anti Transition State (Anti-Periplanar N-C-C-Br) Start_Threo->TS_Anti Base / Cyclization Start_Erythro Erythro-3-Bromobutan-2-amine (Racemic: 2R,3S / 2S,3R) Start_Erythro->TS_Anti Base / Cyclization Prod_Cis Cis-2,3-Dimethylaziridine (Meso: 2R,3S) TS_Anti->Prod_Cis Inversion at C3 (from Threo) Prod_Trans Trans-2,3-Dimethylaziridine (Racemic Pair) TS_Anti->Prod_Trans Inversion at C3 (from Erythro)

Caption: Stereospecific cyclization pathways. The starting diastereomer dictates the geometric isomer of the aziridine product via an


 mechanism.
Diagram 2: Synthetic Workflow

A step-by-step decision tree for using the HCl salt in synthesis.

Workflow Input Starting Material: 3-Bromobutan-2-amine HCl Neutralization Neutralization (0°C) NaOH or KOtBu Input->Neutralization FreeBase Free Base Intermediate (Unstable) Neutralization->FreeBase Path_Aziridine Path A: Aziridine Synthesis (Intramolecular Cyclization) FreeBase->Path_Aziridine No external Nu Path_Diamine Path B: Diamine Synthesis (Intermolecular Substitution) FreeBase->Path_Diamine + External Amine Process_A Stir 2h @ RT Extract w/ Ether Dry over KOH Path_Aziridine->Process_A Process_B Add Excess Amine (R-NH2) Reflux or Lewis Acid Path_Diamine->Process_B Product_A Target: 2,3-Dimethylaziridine Process_A->Product_A Product_B Target: Vicinal Diamine Process_B->Product_B

Caption: Operational workflow for converting the HCl salt into either aziridines or diamines.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield of Aziridine Hydrolysis to amino alcoholAvoid heating the aqueous phase; use a biphasic system (DCM/Water) with phase transfer catalyst.
Polymerization Free base concentration too highPerform neutralization in dilute conditions (<0.1 M).
Wrong Stereoisomer Impure starting materialVerify diastereomeric ratio (dr) of the starting HCl salt via NMR before use.
Product Decomposition Acidic workupAziridines are acid-sensitive. Use KOH/NaOH for drying and storage.[1]

References

  • Stereospecific Synthesis of Aziridines: Title: "Stereospecific Aminative Cyclizations Triggered by Intermolecular Aza-Prilezhaev Alkene Aziridination" Source: PubMed (Angew Chem Int Ed Engl) URL:[1][Link]

  • Aziridine Ring Opening Protocols: Title: "Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-..." Source: PMC (National Institutes of Health) URL:[1][Link]

  • General Aziridine Synthesis: Title: "Aziridine synthesis - Organic Chemistry Portal" Source: Organic Chemistry Portal URL:[Link]

Sources

Strategic Utilization of 3-Bromobutan-2-amine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Strategic Value

3-Bromobutan-2-amine hydrochloride (CAS: 1989672-22-1) is a deceptively simple yet mechanistically complex chiral building block. Often undervalued in standard catalogs, it serves as a high-density stereochemical scaffold for the synthesis of vicinal diamines , chiral aziridines , and substituted heterocycles (piperidines, tetrahydroisoquinolines).

Its value lies in its ambivalent reactivity : it contains both a nucleophilic amine and an electrophilic carbon (C-Br) separated by a single bond. This proximity allows for "Neighboring Group Participation" (NGP), enabling the molecule to act as a "stereochemical switch." Depending on reaction conditions, researchers can direct the pathway toward retention of configuration (via double inversion), inversion (direct SN2), or cyclization (aziridine formation).

Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers focusing on asymmetric synthesis.

Safety & Handling: The "Hidden" Nitrogen Mustard

CRITICAL WARNING: While the hydrochloride salt is a stable solid, the free base of 3-bromobutan-2-amine is a


-haloamine, structurally analogous to nitrogen mustards (e.g., mechlorethamine).
  • Vesicant Hazard: Upon neutralization, the free amine can spontaneously cyclize to form an aziridinium ion, a potent alkylating agent. Skin contact with the free base or solutions containing it can cause severe blistering and burns.

  • Stability:

    • HCl Salt: Stable at room temperature when stored under inert gas (Ar/N2) and kept dry. Hygroscopic.

    • Free Base: Unstable. Prone to dimerization, polymerization, or hydrolysis. Do not store the free base. Generate it in situ at low temperatures (

      
      ).
      

Mechanistic Insight: The Aziridinium Switch

The utility of this building block is defined by the competition between direct substitution and intramolecular cyclization. Understanding this mechanism is the only way to control stereochemistry.

The Pathway Bifurcation
  • Direct Substitution (Path A): Rare. Requires a nucleophile that is significantly faster than the intramolecular amine.

  • Aziridinium Formation (Path B - Dominant): The amine nitrogen attacks the C-Br bond (intramolecular SN2), ejecting bromide and forming a highly reactive, strained aziridinium ion.

    • Stereochemical Consequence: This step causes inversion at C3.

  • Ring Opening (Path C): An external nucleophile attacks the aziridinium ring.

    • Stereochemical Consequence: This step causes a second inversion .

    • Net Result: Retention of relative configuration (Double Inversion).

AziridiniumMechanism Start 3-Bromobutan-2-amine (Chiral Salt) FreeBase Free Amine (Transient Species) Start->FreeBase Base (Neutralization) Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Fast Intramolecular Cyclization (Inversion 1) Product_Inv Product (Inversion) via Direct SN2 FreeBase->Product_Inv Slow Direct SN2 (Rare) Product_Ret Product (Retention) via Double Inversion Aziridinium->Product_Ret Nucleophile Attack (Inversion 2)

Caption: The "Aziridinium Switch" mechanism showing how double inversion leads to net retention of stereochemistry.

Experimental Protocols

Protocol A: Synthesis of Chiral cis-2,3-Dimethylaziridine

This protocol exploits the intramolecular cyclization to isolate the chiral aziridine, a valuable intermediate for ring-opening reactions.

Reagents:

  • (2S,3S)-3-Bromobutan-2-amine HCl (1.0 equiv)

  • KOH (4.0 equiv) or NaOH (excess)

  • Water/Ether biphasic system

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve (2S,3S)-3-bromobutan-2-amine HCl (10 mmol) in a minimum amount of water (approx. 5 mL).

  • Basification: Cool the solution to 0°C. Slowly add a solution of KOH (40 mmol) in water (10 mL). Caution: Exothermic.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (approx. 60-70°C) for 1-2 hours. The aziridine will form as an oil.

  • Extraction: Cool to room temperature. Extract the mixture with diethyl ether (3 x 15 mL).

  • Drying: Dry the combined organic layers over KOH pellets (avoid acidic drying agents like silica or MgSO4 which can trigger polymerization).

  • Isolation: Carefully concentrate under reduced pressure (aziridines are volatile; use a cool bath).

  • QC: Verify by NMR. cis-2,3-dimethylaziridine typically shows methyl doublets and a characteristic multiplet for the ring protons.

Stereochemical Note: Starting with (2S,3S)-bromide (anti-relationship if drawn in zigzag) typically yields the cis-aziridine due to the requirement for anti-periplanar displacement.

Protocol B: Stereocontrolled Synthesis of Vicinal Diamines

This workflow generates chiral 2,3-diaminobutane derivatives by opening the aziridinium intermediate in situ.

Reagents:

  • 3-Bromobutan-2-amine HCl (1.0 equiv)[1]

  • Primary Amine (Nucleophile, e.g., Benzylamine, 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 equiv)

  • Acetonitrile (ACN) or DMF (Anhydrous)

Procedure:

  • Preparation: Suspend 3-bromobutan-2-amine HCl (1.0 mmol) in anhydrous ACN (5 mL) under Nitrogen.

  • Activation: Cool to -10°C. Add DIPEA (2.5 mmol) dropwise. Stir for 15 minutes. Note: The free base is generated here.

  • Cyclization (In Situ): Allow to warm to 0°C and stir for 30 minutes. The solution now contains the reactive aziridine/aziridinium species.[2]

  • Nucleophilic Attack: Add the nucleophilic amine (Benzylamine, 2.0 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C for 12-18 hours.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography on silica gel (use 1-5% MeOH in DCM with 1% NH4OH to prevent streaking).

Data Summary Table: Solvent Effects on Regioselectivity

Solvent Dielectric Constant Reaction Rate Dominant Mechanism Risk
Water 80.1 Fast Aziridine Formation Hydrolysis (Alcohol byproduct)
Acetonitrile 37.5 Moderate Aziridinium Ring Opening Polymerization if too concentrated
THF 7.5 Slow Direct Substitution (Minor) Incomplete Reaction

| DMF | 36.7 | Fast | SN2 / Ring Opening | Difficult workup (high boiling point) |

Troubleshooting & Optimization

Problem: Low Yield / Polymerization
  • Cause: Aziridines are prone to acid-catalyzed ring-opening polymerization (ROP).

  • Solution: Ensure the reaction medium remains basic (pH > 9) during workup. Use KOH pellets for drying organic phases instead of acidic sulfates.

Problem: Racemization
  • Cause: If the aziridinium ion is attacked by the leaving group (Br-) reversibly before the desired nucleophile attacks, the stereocenter can scramble.

  • Solution: Add a silver salt (e.g., AgOTf) to precipitate bromide irreversibly, forcing the forward reaction with the desired nucleophile.

Problem: Regioselectivity (in unsymmetrical analogs)
  • Insight: For 3-bromobutan-2-amine, the molecule is pseudo-symmetrical (methyl vs methyl). However, if using analogs (e.g., 3-bromo-4-phenylbutan-2-amine), nucleophilic attack will favor the less hindered carbon (steric control) or the more substituted carbon (electronic control) depending on the solvent/nucleophile character.

References

  • Synthesis and Resolution of Chiral Amines via Aziridines

    • Source: BenchChem Application Notes[3]

  • Aziridines: Epoxides’ Ugly Cousins?

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Neighboring Group Participation in Organic Chemistry (Classic Mechanism)

    • Source: Chemistry Guru / Mechanistic Guides
    • URL:[Link]

  • PubChem Compound Summary: this compound

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122164485.
    • URL:[Link]

  • Safety Data Sheet: 2-Bromobutane (Analogous Hazards) Source: ThermoFisher Scientific / Alfa Aesar

Sources

The Untapped Potential of 3-Bromobutan-2-amine Hydrochloride in Stereoselective Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is unrelenting. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of bioactive molecules and serve as critical building blocks in asymmetric synthesis.[1] This guide delves into the prospective applications of 3-bromobutan-2-amine hydrochloride, a chiral scaffold poised for significant utility in stereoselective transformations. While direct literature on its extensive application remains nascent, its structural features—a chiral vicinal amino group and a reactive bromide—present a compelling case for its development as a versatile tool for researchers in organic synthesis.

This document provides a scientifically grounded framework for the synthesis and application of enantiopure 3-bromobutan-2-amine, moving from its preparation from readily available precursors to its potential deployment as a chiral auxiliary and a precursor to novel chiral ligands.

Part 1: Strategic Synthesis of Enantiopure 3-Bromobutan-2-amine

The practical application of any chiral building block begins with its accessible synthesis in high enantiomeric purity. While various stereoisomers of 3-bromobutan-2-ol are known and utilized, the corresponding amine is less directly accessible.[2][3] A robust synthetic strategy involves a stereospecific transformation from a readily available chiral precursor. One such approach, detailed below, commences with a stereoisomer of the well-characterized 3-bromobutan-2-ol.[4]

Protocol 1: Synthesis of (2S,3S)-3-Bromobutan-2-amine from (2S,3R)-3-Bromobutan-2-ol

This two-step protocol is designed to proceed with high stereochemical fidelity, involving an initial inversion of stereochemistry at the carbon bearing the bromine atom via an S(_N)2 reaction, followed by a reduction that preserves the existing stereocenters.

Step 1: Synthesis of (2S,3S)-3-Azidobutan-2-ol

The nucleophilic substitution of the bromide with an azide ion proceeds with an inversion of configuration, a hallmark of the S(_N)2 mechanism.[4]

  • Materials: (2S,3R)-3-Bromobutan-2-ol, sodium azide (NaN(_3)), dimethylformamide (DMF), diethyl ether, brine, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve (2S,3R)-3-Bromobutan-2-ol (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2S,3S)-3-azidobutan-2-ol.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of (2S,3S)-2-Aminobutanol via Reduction of the Azide

Catalytic hydrogenation is an effective method for the reduction of azides to primary amines.[4]

  • Materials: (2S,3S)-3-Azidobutan-2-ol, 10% Palladium on carbon (Pd/C), methanol or ethanol, hydrogen source (balloon or hydrogenation apparatus).

  • Procedure:

    • Dissolve (2S,3S)-3-azidobutan-2-ol (1.0 eq) in methanol or ethanol in a suitable flask.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere and stir vigorously at room temperature until the starting material is consumed (monitored by TLC or IR spectroscopy).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain (2S,3S)-2-aminobutanol.

Step 3: Conversion to (2S,3S)-3-Bromobutan-2-amine Hydrochloride

This transformation involves the conversion of the hydroxyl group to a bromide, followed by the formation of the hydrochloride salt.

  • Materials: (2S,3S)-2-Aminobutanol, triphenylphosphine (PPh(_3)), carbon tetrabromide (CBr(_4)), dichloromethane (DCM), diethyl ether, hydrochloric acid (in diethyl ether).

  • Procedure:

    • Protect the amine functionality of (2S,3S)-2-aminobutanol, for example, as a Boc-carbamate, using standard procedures.

    • Dissolve the N-protected amino alcohol in DCM at 0 °C.

    • Add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

    • Deprotect the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in diethyl ether).

    • If not already the hydrochloride salt, dissolve the free amine in diethyl ether and add a solution of HCl in diethyl ether to precipitate (2S,3S)-3-bromobutan-2-amine hydrochloride. Filter and dry the solid.

Table 1: Summary of Synthetic Protocol 1

StepStarting MaterialKey ReagentsProductTypical Yield
1(2S,3R)-3-Bromobutan-2-olNaN(_3), DMF(2S,3S)-3-Azidobutan-2-ol85-95%[4]
2(2S,3S)-3-Azidobutan-2-olH(_2), Pd/C(2S,3S)-2-Aminobutanol>95%[4]
3(2S,3S)-2-AminobutanolPPh(_3), CBr(_4), then HCl(2S,3S)-3-Bromobutan-2-amine HClVariable

digraph "Synthesis of (2S,3S)-3-Bromobutan-2-amine" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

start [label="(2S,3R)-3-Bromobutan-2-ol"]; azide [label="(2S,3S)-3-Azidobutan-2-ol"]; amino_alcohol [label="(2S,3S)-2-Aminobutanol"]; protected_amine [label="N-Boc-(2S,3S)-2-aminobutanol"]; bromo_protected [label="N-Boc-(2S,3S)-3-bromobutan-2-amine"]; final_product [label="(2S,3S)-3-Bromobutan-2-amine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> azide [label="1. NaN3, DMF\n(SN2 Inversion)"]; azide -> amino_alcohol [label="2. H2, Pd/C"]; amino_alcohol -> protected_amine [label="3. Boc2O"]; protected_amine -> bromo_protected [label="4. PPh3, CBr4"]; bromo_protected -> final_product [label="5. HCl/Ether"]; }

Caption: Synthetic pathway to (2S,3S)-3-Bromobutan-2-amine HCl.

Part 2: Application as a Chiral Auxiliary in Diastereoselective Alkylation

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction.[5] The stereocenters of 3-bromobutan-2-amine can be leveraged to control the formation of new stereocenters in processes such as the alkylation of enolates.

Protocol 2: Diastereoselective Alkylation of a Ketone

In this proposed protocol, 3-bromobutan-2-amine is first condensed with a ketone to form a chiral imine. The subsequent deprotonation and alkylation are directed by the stereocenters of the auxiliary.

  • Materials: (2S,3S)-3-Bromobutan-2-amine hydrochloride, a prochiral ketone (e.g., cyclohexanone), a strong non-nucleophilic base (e.g., LDA), an alkylating agent (e.g., methyl iodide), a suitable aprotic solvent (e.g., THF), aqueous acid for hydrolysis.

  • Procedure:

    • Imine Formation:

      • Neutralize (2S,3S)-3-bromobutan-2-amine hydrochloride with a mild base (e.g., NaHCO(_3)) and extract the free amine.

      • In a round-bottom flask, combine the free amine (1.0 eq) and cyclohexanone (1.1 eq) in toluene.

      • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) and heat to reflux with a Dean-Stark trap to remove water.

      • Monitor the reaction by TLC until the starting materials are consumed.

      • Remove the solvent under reduced pressure to obtain the crude chiral imine.

    • Diastereoselective Alkylation:

      • Dissolve the crude imine in dry THF and cool to -78 °C under an inert atmosphere.

      • Slowly add a freshly prepared solution of LDA (1.1 eq).

      • Stir the resulting aza-enolate solution at -78 °C for 1 hour.

      • Add methyl iodide (1.2 eq) and continue stirring at -78 °C for several hours.

      • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

      • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Hydrolysis and Auxiliary Removal:

      • Dissolve the crude alkylated imine in a mixture of THF and 1M aqueous HCl.

      • Stir at room temperature until the imine is fully hydrolyzed (monitored by TLC).

      • Basify the solution with aqueous NaOH and extract with diethyl ether to isolate the alkylated ketone.

      • The aqueous layer will contain the recovered chiral amine hydrochloride, which can be isolated and potentially recycled.

      • Determine the enantiomeric excess of the product (e.g., (R)-2-methylcyclohexanone) by chiral GC or HPLC.

Chiral Auxiliary Workflow cluster_0 Asymmetric Synthesis Cycle Prochiral_Ketone Prochiral Ketone Chiral_Imine Chiral Imine Prochiral_Ketone->Chiral_Imine Condensation Chiral_Amine (2S,3S)-3-Bromobutan-2-amine Chiral_Amine->Chiral_Imine Alkylated_Imine Diastereomerically Enriched Alkylated Imine Chiral_Imine->Alkylated_Imine 1. LDA 2. R-X Alkylated_Imine->Chiral_Amine Recycle Auxiliary Chiral_Ketone Enantiomerically Enriched Ketone Alkylated_Imine->Chiral_Ketone Hydrolysis

Caption: Workflow for diastereoselective alkylation using a chiral amine auxiliary.

Part 3: A Gateway to Novel Chiral Ligands

The bifunctional nature of 3-bromobutan-2-amine makes it an attractive precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The amino group provides a coordination site, while the bromide can be displaced to introduce another donor atom, leading to the formation of bidentate or tridentate ligands.

Protocol 3: Synthesis of a Chiral N,N'-Disubstituted Diamine Ligand

This protocol outlines the synthesis of a C(_2)-symmetric chiral diamine ligand, a class of ligands known for their effectiveness in a variety of asymmetric transformations.

  • Materials: (2S,3S)-3-Bromobutan-2-amine hydrochloride, a primary amine (e.g., benzylamine), a base (e.g., K(_2)CO(_3)), a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • Neutralize (2S,3S)-3-bromobutan-2-amine hydrochloride to obtain the free amine.

    • In a sealed tube, combine the free amine (1.0 eq), benzylamine (1.1 eq), and potassium carbonate (2.5 eq) in acetonitrile.

    • Heat the mixture to 80 °C and stir for 24-48 hours.

    • Monitor the reaction for the formation of the desired diamine product by TLC or GC-MS.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the chiral diamine ligand.

    • The resulting ligand can then be complexed with a metal precursor (e.g., RuCl(_2)(PPh(_3))(_3), ) to generate a catalyst for asymmetric hydrogenation or transfer hydrogenation.

Conclusion

While this compound may not yet be a widely cited reagent, its structural attributes and the precedent set by similar chiral building blocks strongly suggest its potential as a valuable asset in the stereoselective synthesis toolbox. The protocols and strategies outlined in this guide provide a foundational framework for researchers to synthesize this chiral amine and explore its applications in creating complex, enantiomerically pure molecules. The continued development of such versatile chiral building blocks is paramount to advancing the fields of medicinal chemistry and materials science.

References

  • PubChem. 3-Bromobutan-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. (2R,3S)-3-bromobutan-2-amine. National Center for Biotechnology Information. [Link]

  • Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature protocols, 8(11), 2271–2280. [Link]

  • Zhang, Y., et al. (2021). Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. University of Liverpool Repository.
  • Liu, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry, 148, 107264.
  • Williams, R. M. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 227-245). Academic Press.
  • Ellman, J. A. Asymmetric Synthesis of Amines. Yale University. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. The Loss of Optical Activity in the Reaction of the Optically Active erythro- and threo-3-Bromo-2-butanols with Hydrobromic Acid.
  • Cabré, A., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-383.
  • Pellissier, H. (2018). Synthesis of Chiral 3-Substituted 3-Amino-2-oxindoles through Enantioselective Catalytic Domino and Tandem Reactions. Synthesis, 51(02), 247-266.
  • ResearchGate.
  • Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

  • Powers, T. S., et al. (2014). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. Organic Letters, 16(11), 3028-3031.

Sources

reaction of 3-Bromobutan-2-amine hydrochloride with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Nucleophilic Substitution of 3-Bromobutan-2-amine Hydrochloride via Aziridinium Intermediates

Abstract

This guide details the reactivity profile of this compound (3-BBA·HCl) with various nucleophiles. Unlike simple alkyl halides, 3-BBA undergoes nucleophilic substitution primarily through Neighboring Group Participation (NGP), forming a transient, highly electrophilic 2,3-dimethylaziridinium ion . Successful derivatization requires precise pH control to manage the equilibrium between the stable ammonium salt and the reactive aziridinium species. This document provides protocols for hydrolysis (synthesis of 3-aminobutan-2-ol) and aminolysis (synthesis of vicinal diamines), emphasizing stereochemical retention and safety handling of nitrogen mustard-like intermediates.

Mechanistic Insight: The Aziridinium Paradigm

The reactivity of 3-bromobutan-2-amine is governed by the intramolecular nucleophilicity of the amine nitrogen. The reaction does not proceed via a standard intermolecular


 mechanism but rather through an 

(Substitution Nucleophilic internal) pathway.
The Reaction Pathway
  • Neutralization: The commercially available hydrochloride salt is stable. Upon treatment with base, the free amine is liberated.

  • Cyclization (Rate-Determining Step): The nitrogen lone pair attacks the

    
    -carbon, displacing the bromide ion and forming the 2,3-dimethylaziridinium ion. This step involves an inversion of configuration at the C-Br center.
    
  • Ring Opening: An external nucleophile (Nu⁻) attacks the strained three-membered ring.[1] This attack occurs anti to the nitrogen bridge, resulting in a second inversion.

Stereochemical Consequence: Two inversions (Double Inversion) result in the net retention of relative configuration .

  • Threo-3-BBA

    
    trans-Aziridinium 
    
    
    
    Threo-Product.
  • Erythro-3-BBA

    
    cis-Aziridinium 
    
    
    
    Erythro-Product.

ReactionMechanism Start 3-Bromobutan-2-amine (HCl Salt) FreeBase Free Amine (Transient) Start->FreeBase Deprotonation Base Base (NaOH/TEA) Base->FreeBase Aziridinium 2,3-Dimethylaziridinium Ion (Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (Slow) Product Substituted Product (Retention of Config.) Aziridinium->Product Nucleophilic Attack (Fast)

Figure 1: Reaction pathway showing the activation of the salt to the reactive aziridinium intermediate.

Safety & Handling (Critical)

WARNING: The 2,3-dimethylaziridinium intermediate shares structural and reactive properties with nitrogen mustards (vesicants). It is a potent alkylating agent.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Quenching: Residual aziridinium species should be quenched with an aqueous solution of sodium thiosulfate (nucleophilic scavenger) before disposal.

  • Skin Contact: In case of contact, wash immediately with 0.5% acetic acid solution followed by copious soap and water. Do not use alcohol, as it may increase skin permeability.

Experimental Protocols

Protocol A: Hydrolysis to 3-Aminobutan-2-ol

Objective: Conversion of 3-BBA[2]·HCl to the corresponding amino alcohol with retention of stereochemistry.

Reagents:

  • 3-Bromobutan-2-amine HCl (1.0 equiv)

  • Sodium Hydroxide (2.2 equiv)

  • Water (Solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 3-BBA·HCl in 20 mL of deionized water in a round-bottom flask.

  • Activation: Cool the solution to 0°C. Add 2.2 equivalents of NaOH (1M aqueous solution) dropwise over 15 minutes.

    • Note: The first equivalent neutralizes the HCl; the second equivalent drives the hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM, stain with Ninhydrin). Disappearance of the starting amine (

      
      ) and appearance of the amino alcohol (
      
      
      
      ) indicates completion.
  • Workup: Saturate the aqueous phase with solid NaCl (salting out). Extract with

    
     mL of n-butanol or DCM/Isopropanol (3:1).
    
  • Isolation: Dry the combined organic layers over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distillation or recrystallization (if solid) is recommended to remove inorganic salts.

Protocol B: Aminolysis (Synthesis of Vicinal Diamines)

Objective: Reaction with a primary amine (e.g., Benzylamine) to form a 2,3-diamine.

Reagents:

  • 3-Bromobutan-2-amine HCl (1.0 equiv)

  • Benzylamine (3.0 equiv) – Acts as both nucleophile and base

  • Ethanol (Solvent)

Step-by-Step Procedure:

  • Setup: In a pressure tube or reflux setup, dissolve 5 mmol 3-BBA·HCl in 10 mL anhydrous ethanol.

  • Addition: Add 15 mmol (3 equiv) of benzylamine.

    • Why Excess? To prevent poly-alkylation and ensure rapid trapping of the aziridinium ion.

  • Heating: Heat the mixture to 60°C for 6–12 hours.

    • Mechanistic Note: Heat promotes the formation of the aziridinium ring, which is then rapidly opened by the excess benzylamine.

  • Quench & Workup: Cool to room temperature. Dilute with 1M NaOH (10 mL) to ensure the product is in the free base form.

  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine.
    
  • Purification: The crude mixture will contain excess benzylamine. Remove via vacuum distillation or column chromatography (Silica, DCM:MeOH:NH4OH gradient).

Analytical Validation

Successful conversion is validated by observing the shift of the methine protons in


H NMR.

Table 1: Diagnostic NMR Shifts (CDCl


, 400 MHz) 
MoietyProton EnvironmentStarting Material (

ppm)
Product (Amino Alcohol) (

ppm)
Product (Diamine) (

ppm)
C2-H CH-N (Amine)3.4 - 3.6 (m)2.8 - 3.1 (m)2.5 - 2.8 (m)
C3-H CH-Br / CH-O / CH-N4.2 - 4.5 (m) 3.5 - 3.8 (m) 2.6 - 2.9 (m)
Methyls CH

1.6 - 1.8 (d)1.1 - 1.3 (d)0.9 - 1.1 (d)

Key Indicator: The significant upfield shift of the C3 proton (from ~4.3 ppm to <3.8 ppm) confirms the loss of the deshielding bromine atom.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of aziridiniumUse higher dilution (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
Elimination Product (But-2-ene) Basicity too high / Temp too highUse a weaker base (e.g.,

) or lower reaction temperature. Avoid bulky bases like t-BuOK.
Incomplete Reaction Stable HCl saltEnsure pH > 10 to fully liberate the free amine for cyclization.
Stereochemical Scrambling

pathway competition
Avoid highly polar, protic solvents (like water) if high stereofidelity is required; switch to dry ethanol or acetonitrile.

References

  • Winstein, S., & Lucas, H. J. (1939).[2] The Coordination of Silver Ion with Unsaturated Compounds. Journal of the American Chemical Society. (Foundational work on neighboring group participation and bromonium/aziridinium ions).

  • Gould, E. S. (1959). Mechanism and Structure in Organic Chemistry. Holt, Rinehart and Winston.
  • Cossy, J., et al. (2021). Synthetic Applications of Aziridinium Ions. Encyclopedia.

  • PubChem. (n.d.).[3] this compound Compound Summary. National Library of Medicine.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for NGP stereochemistry).

Sources

Application Notes and Protocols for the N-Alkylation of 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the N-alkylation of 3-bromobutan-2-amine hydrochloride, a bifunctional substrate presenting unique synthetic challenges. As a Senior Application Scientist, this document is crafted to provide not only a step-by-step experimental procedure but also the underlying scientific rationale to empower researchers to navigate the complexities of this reaction, troubleshoot potential issues, and adapt the methodology to their specific needs. We will delve into the critical interplay between reaction pathways, the strategic selection of reagents, and the meticulous control of reaction parameters to achieve selective mono-N-alkylation while mitigating undesired side reactions.

Scientific Principles and Strategic Considerations

The N-alkylation of this compound involves the reaction of the primary amine with an alkylating agent, typically an alkyl halide, to form a new carbon-nitrogen bond. However, the reaction is not without its complexities. Several key factors must be carefully considered to ensure a successful and selective transformation.

Liberation of the Free Amine

The starting material, this compound, exists as an ammonium salt. In this protonated form, the nitrogen lone pair is unavailable for nucleophilic attack. Therefore, the first and most critical step is the in-situ liberation of the free amine by a suitable base.[3] The choice of base is crucial; it must be strong enough to deprotonate the ammonium salt but ideally not so strong as to promote significant side reactions. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred due to their moderate basicity, good solubility in polar aprotic solvents when paired with a phase-transfer catalyst or at elevated temperatures, and ease of removal during workup.[4][5]

The Challenge of Over-Alkylation

A primary challenge in the N-alkylation of primary amines is the propensity for over-alkylation.[4] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This increased nucleophilicity makes the secondary amine a more competitive nucleophile for the remaining alkylating agent, leading to the formation of a tertiary amine and, potentially, a quaternary ammonium salt.[4]

To favor mono-alkylation, several strategies can be employed:

  • Stoichiometric Control: Using a slight excess of the primary amine relative to the alkylating agent can increase the statistical probability of the alkylating agent reacting with the more abundant primary amine.

  • Slow Addition: Adding the alkylating agent dropwise over a period can help maintain a low concentration of the alkylating agent, further favoring reaction with the primary amine.[2]

  • Reaction Monitoring: Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) allows for quenching the reaction upon consumption of the starting material, minimizing the formation of over-alkylation products.[6]

Competing Intramolecular Cyclization: A Critical Consideration

The structure of 3-bromobutan-2-amine, with a bromine atom and an amino group in a vicinal (1,2) relationship, introduces a significant potential for a competing intramolecular Sɴ2 reaction. This intramolecular cyclization leads to the formation of a highly strained three-membered ring, an aziridine.[7]

Figure 1: Competing intermolecular N-alkylation and intramolecular cyclization pathways for 3-bromobutan-2-amine.

The balance between the desired intermolecular N-alkylation and the undesired intramolecular cyclization is influenced by several factors:

  • Steric Hindrance: Increased steric bulk on either the amine or the alkylating agent can disfavor the intermolecular reaction, potentially making intramolecular cyclization more competitive.[1][8]

  • Base Strength and Concentration: A strong base at high concentration may favor the deprotonation and subsequent intramolecular attack.

  • Solvent: The choice of solvent can influence the rates of both reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally good choices for Sɴ2 reactions.[3]

To promote the desired intermolecular N-alkylation, it is crucial to carefully control the reaction conditions. The use of a moderately weak base and careful stoichiometry are key.

Recommended Protocol: N-Benzylation of this compound

This protocol details the N-benzylation of this compound as a representative example of N-alkylation. Benzyl bromide is chosen as the alkylating agent due to its reactivity and the ease of monitoring the reaction by UV visualization on TLC.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberSafety Information
This compound190.50Not availableIrritant, handle with care in a fume hood.
Benzyl bromide171.04100-39-0Lachrymator, corrosive, and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[9]
Potassium carbonate (K₂CO₃), anhydrous138.21584-08-7Irritant.
N,N-Dimethylformamide (DMF), anhydrous73.0968-12-2Harmful if inhaled or absorbed through the skin. A known reproductive toxin. Handle in a fume hood with appropriate PPE.[10]
Ethyl acetate (EtOAc)88.11141-78-6Flammable liquid and vapor.
Hexanes~86.18110-54-3Flammable liquid and vapor.
Saturated aqueous sodium bicarbonate (NaHCO₃)84.01144-55-8Non-hazardous.
Brine (Saturated aqueous NaCl)58.447647-14-5Non-hazardous.
Anhydrous sodium sulfate (Na₂SO₄)142.047757-82-6Non-hazardous.
Silica gel (for column chromatography)60.087631-86-9Respiratory irritant. Handle in a well-ventilated area or fume hood.
Experimental Procedure

Figure 2: Step-by-step experimental workflow for the N-benzylation of this compound.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq.).

    • Add anhydrous potassium carbonate (2.5 eq.).

    • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the amine hydrochloride.

    • Stir the suspension under a nitrogen atmosphere.

  • Alkylation:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add benzyl bromide (1.05 eq.) dropwise to the stirred suspension over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent.[11]

    • Spot the starting amine (dissolved in a suitable solvent), the reaction mixture, and a co-spot on the TLC plate.

    • Visualize the spots using a UV lamp (for benzyl bromide and the product) and a potassium permanganate stain (for the amine).

    • The reaction is considered complete when the starting amine spot is no longer visible in the reaction mixture lane.

  • Workup:

    • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x volume of DMF) to remove any remaining DMF and acidic byproducts.

    • Wash the organic layer with brine (1 x volume of DMF).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[2]

    • A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from any unreacted starting materials and byproducts.

Characterization

The purified N-benzyl-3-bromobutan-2-amine should be characterized by standard spectroscopic methods to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of the benzyl group and the butan-2-amine backbone.[12]

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretch of the secondary amine and C-H stretches of the aromatic and aliphatic groups.[12]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.[12]

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
No or low conversion 1. Incomplete deprotonation of the amine hydrochloride.2. Inactive alkylating agent.3. Insufficient reaction time or temperature.1. Ensure anhydrous conditions. Use a slight excess of K₂CO₃. Consider a stronger base like cesium carbonate (Cs₂CO₃) if necessary, but be mindful of increased side reactions.2. Use freshly distilled or purchased benzyl bromide.3. Allow the reaction to stir for a longer period. Gentle heating (e.g., 40-50 °C) may be attempted, but this could also promote side reactions.
Significant over-alkylation 1. The secondary amine product is more nucleophilic.2. High local concentration of the alkylating agent.1. Use a slight excess of the this compound (e.g., 1.1-1.2 eq.) relative to benzyl bromide.2. Add the benzyl bromide very slowly and at 0 °C.
Formation of aziridine byproduct Intramolecular cyclization is competitive with intermolecular alkylation.1. Maintain a low reaction temperature.2. Use a less hindered alkylating agent if possible.3. Consider using a bulkier base which may sterically disfavor deprotonation leading to cyclization.
Difficult purification 1. Co-elution of product and byproducts.2. Residual DMF in the crude product.1. Optimize the solvent system for column chromatography. A shallow gradient may be necessary.2. Ensure thorough washing with water and brine during the workup to remove DMF.

Conclusion

The N-alkylation of this compound is a synthetically useful transformation that requires careful consideration of competing reaction pathways. By employing a moderately weak base such as potassium carbonate, controlling the stoichiometry of the reactants, and maintaining a low reaction temperature, selective mono-N-alkylation can be achieved while minimizing the formation of over-alkylation and intramolecular cyclization products. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers and drug development professionals working with this and structurally related bifunctional amines. As with any chemical transformation, empirical optimization may be necessary to achieve the desired outcome for a specific application.

References

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC. Retrieved from [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025, April 18). PMC. Retrieved from [Link]

  • Joseph, J., & S, S. (n.d.). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Global Journal of Engineering Science and Research Management (GJESRM). Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. (n.d.). PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobutan-2-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium. (n.d.). Retrieved from [Link]

  • Alkylative Aziridine Ring-Opening Reactions. (2021, March 18). MDPI. Retrieved from [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved from [Link]

  • ResearchGate. (2023, August 7). (PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Retrieved from [Link]

  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (2005, June 24). PubMed. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Chinese Journal of Chemistry. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved from [Link]

  • ResearchGate. (2026, January 13). Synthesis of aziridines from enamines and haloamines | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2021, March 18). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]

  • Product Class 32: N-Haloarylamines. (n.d.). Retrieved from [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010, November 19). Retrieved from [Link]

  • ChemRxiv. (n.d.). Chemo-selective Aziridination and Oxyamination of Alkenes with Nano-cobalt catalyst. Retrieved from [Link]

  • Lund University Publications. (2025, October 14). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (n.d.). PMC. Retrieved from [Link]

  • 5.2 Protein purification. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Reductive N-Cyclization-Alkylation Reaction of Alkene-Tethered Oxime Esters and Alkyl Iodides by Nickel Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobut-3-en-2-amine. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Heterocycles from 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The Vicinal Haloamine Advantage

3-Bromobutan-2-amine hydrochloride is a potent vicinal haloamine (


-haloamine) synthon. Unlike 

-haloketones used in the classic Hantzsch synthesis, this building block offers a lower oxidation state and two defined stereocenters (

and

).

For drug development professionals, this compound represents a "divergent node." Depending on the reaction conditions and coreagents, it can be steered toward three distinct heterocyclic classes:

  • Aziridines (via intramolecular substitution).

  • Thiazolines (via sulfur nucleophiles).

  • Oxazolines (via amide cyclization).

Stereochemical Control: The Critical Variable

The reactivity of 3-bromobutan-2-amine is governed by the Neighboring Group Participation (NGP) of the amino group. The relative stereochemistry of the starting material (erythro vs. threo) dictates the stereochemistry of the product via the formation of an aziridinium intermediate.

  • Erythro (Syn) Isomer

    
    cis-2,3-Dimethylaziridine.
    
  • Threo (Anti) Isomer

    
    trans-2,3-Dimethylaziridine.
    

Critical Safety Warning: The free base of 3-bromobutan-2-amine and its aziridine derivatives are potential alkylating agents and vesicants (nitrogen mustard analogs). All protocols below require the use of a fume hood, butyl rubber gloves, and full facial protection.

Part 2: Mechanistic Pathways & Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1: Divergent synthetic pathways from 3-bromobutan-2-amine HCl. The aziridine intermediate acts as a central gateway for further functionalization.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of cis-2,3-Dimethylaziridine (The Wenker Cyclization)

This protocol utilizes the intramolecular displacement of the bromide by the free amine. This is the foundational reaction for this substrate.

Reagents:

  • 3-Bromobutan-2-amine HCl (10 mmol)

  • Potassium Hydroxide (KOH) (25 mmol)

  • Water (10 mL)

  • Distillation apparatus

Procedure:

  • Dissolution: Dissolve 3-bromobutan-2-amine HCl in a minimum amount of cold water in a round-bottom flask.

  • Basification: Slowly add a concentrated solution of KOH (40% w/v) dropwise at 0°C. The solution will become turbid as the free amine is liberated.

  • Cyclization: Allow the mixture to warm to room temperature. The intramolecular

    
     reaction proceeds spontaneously.
    
  • Isolation: Heat the flask gently. The product, 2,3-dimethylaziridine, boils at approx 56-58°C. Distill the product directly from the reaction mixture into a receiving flask cooled in an ice bath.

  • Drying: Dry the distillate over KOH pellets.

Mechanism: The base deprotonates the ammonium salt. The resulting free amine performs a backside attack on the C-Br bond.

  • Note: If the starting material is the erythro isomer, the product is cis-2,3-dimethylaziridine.

Protocol B: Synthesis of 2-Amino-4,5-dimethylthiazoline

Reaction with thiourea provides a direct route to the thiazoline core, a pharmacophore found in various adrenergic agents.

Reagents:

  • 3-Bromobutan-2-amine HCl (10 mmol)

  • Thiourea (12 mmol)

  • Ethanol (Absolute, 20 mL)

  • Sodium Acetate (10 mmol)

Procedure:

  • Preparation: In a 50 mL round-bottom flask, combine 3-bromobutan-2-amine HCl and thiourea in absolute ethanol.

  • Buffering: Add anhydrous sodium acetate. This buffers the HCl released during the reaction, preventing acid-catalyzed polymerization of the starting material.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Evaporate the ethanol under reduced pressure.

  • Neutralization: Dissolve the residue in water and carefully basify with saturated

    
     to pH 9.
    
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Ether.

Data Summary:

ParameterValue
Typical Yield 75 - 85%
Melting Point 128 - 130°C (Lit.)
Key IR Signal 1630 cm⁻¹ (C=N exocyclic)
Protocol C: Synthesis of 2-Phenyl-4,5-dimethyloxazoline

This reaction involves N-acylation followed by cyclodehydration.

Procedure:

  • Amide Formation: React 3-bromobutan-2-amine HCl with Benzoyl Chloride (1.1 eq) and Triethylamine (2.2 eq) in DCM at 0°C. Isolate the N-(2-bromo-1-methylpropyl)benzamide intermediate.

  • Cyclization: Dissolve the amide in dry acetone or DMF. Add

    
     (2.0 eq) and heat to reflux (acetone) or 80°C (DMF) for 3 hours.
    
  • Mechanism: The amide oxygen acts as the nucleophile, displacing the bromine to close the 5-membered ring.

Part 4: Stereochemical Logic & Troubleshooting

The stereochemical outcome is strictly controlled by the Walden Inversion mechanism.

Figure 2: Stereochemical inversion pathway. The erythro isomer yields the cis-aziridine due to the geometric requirement for backside attack.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Aziridine) PolymerizationKeep temperature during distillation < 60°C. Use fresh KOH.
Polymer Formation Acidic conditionsEnsure the reaction medium remains strongly basic (pH > 11).
No Reaction (Thiazoline) Steric hindranceSwitch solvent to n-Butanol (higher reflux temp).
Product is Oil Hygroscopic saltConvert to picrate or fumarate salt for solid characterization.

References

  • Winstein, S., & Lucas, H. J. (1939). Retention of Configuration in the Reaction of the 3-Bromo-2-butanols with Hydrogen Bromide.[1] Journal of the American Chemical Society, 61(6), 1576–1581.

  • Gabriel, S. (1888). Ueber Vinylamin und Bromäthylamin. Berichte der deutschen chemischen Gesellschaft, 21(1), 1049–1057. (Foundational Aziridine Chemistry).[2]

  • PubChem. (2025).[3] 3-Bromobutan-2-amine Compound Summary. National Library of Medicine.

  • Organic Chemistry Portal. (2025). Synthesis of Aziridines (Wenker Synthesis).

Sources

large-scale synthesis of 3-Bromobutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Large-Scale Synthesis of 3-Bromobutan-2-amine Hydrochloride

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable chiral building block in pharmaceutical and agrochemical research. The described multi-step synthesis is designed for large-scale production, emphasizing process safety, efficiency, and control. The chosen synthetic route begins with the readily available and cost-effective starting material, butan-2-ol, and proceeds through a bromohydrin formation, a selective oxidation, and a diastereoselective reductive amination, culminating in the isolation of the target compound as its hydrochloride salt. This document is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and analytical quality control parameters.

Introduction and Synthetic Strategy

3-Bromobutan-2-amine contains two adjacent stereocenters, making it a key intermediate for introducing specific stereochemistry in the synthesis of complex molecules.[1][2] The hydrochloride salt form enhances stability and improves handling characteristics.[3] The primary challenge in its synthesis lies in controlling the regioselectivity and stereoselectivity of the bromination and amination steps, especially at a larger scale.

The synthetic strategy outlined herein was developed to be robust, scalable, and to utilize common industrial reagents and transformations. The pathway avoids the direct use of hazardous reagents like elemental bromine where possible and circumvents common issues like polyalkylation often encountered in amine synthesis.[4]

The overall workflow is depicted below:

G cluster_0 Overall Synthetic Pathway A Butan-2-ol B But-2-ene A->B  H₂SO₄ / H₃PO₄  Dehydration C 3-Bromobutan-2-ol B->C  NBS, H₂O/DMSO  Bromohydrin Formation D 3-Bromobutan-2-one C->D  NaOCl, TEMPO  Oxidation E 3-Bromobutan-2-amine D->E  NH₄OAc, NaBH₃CN  Reductive Amination F 3-Bromobutan-2-amine HCl (Final Product) E->F  HCl in IPA  Salt Formation

Caption: High-level workflow for the synthesis of 3-Bromobutan-2-amine HCl.

Detailed Experimental Protocols

Step 1: Dehydration of Butan-2-ol to But-2-ene

This initial step converts the commercially available starting material into the alkene necessary for the subsequent bromohydrin formation.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Butan-2-olReagentSigma-Aldrich
Sulfuric Acid (98%)ACSFisher ScientificDehydrating agent/catalyst
Phosphoric Acid (85%)ACSVWRCo-catalyst, reduces charring
Anhydrous CaCl₂TechnicalDrying agent

Procedure

  • Set up a distillation apparatus with a 5 L three-neck round-bottom flask (RBF), a heating mantle, a dropping funnel, and a condenser leading to a cold trap receiver cooled to -10 °C.

  • Charge the RBF with a mixture of sulfuric acid (200 mL) and phosphoric acid (50 mL). Heat the acid mixture to 100-110 °C.

  • Add Butan-2-ol (1 kg, 13.49 mol) dropwise from the dropping funnel at a rate that maintains a steady distillation of the but-2-ene product. The but-2-ene isomers will co-distill with water.

  • Collect the distillate in the cold trap. The product will form a separate organic layer.

  • Separate the organic layer, wash with cold water (2 x 500 mL), and dry by passing the gas through a drying tube packed with anhydrous calcium chloride directly into the vessel for the next step.

  • The crude but-2-ene is typically used directly without further purification. Expected yield is in the range of 80-85%.

Step 2: Synthesis of 3-Bromobutan-2-ol

This step introduces the bromine and hydroxyl groups across the double bond with specific regioselectivity (anti-Markovnikov addition of OH) via a bromonium ion intermediate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
But-2-eneFrom Step 1
N-Bromosuccinimide (NBS)ReagentSigma-AldrichSafer alternative to Br₂
Dimethyl sulfoxide (DMSO)ACSFisher ScientificSolvent
Water, DeionizedCo-solvent/Nucleophile
Sodium BicarbonateUSPFor quenching
Diethyl EtherACSExtraction solvent

Procedure

  • In a 10 L jacketed reactor cooled to 10-15 °C, charge a solution of N-Bromosuccinimide (2.16 kg, 12.14 mol) in a mixture of DMSO (4 L) and water (1 L).

  • Bubble the gaseous but-2-ene from the previous step through the solution via a gas dispersion tube with vigorous stirring. Maintain the temperature below 20 °C.

  • Monitor the reaction by TLC (thin-layer chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) for the disappearance of NBS. The reaction is typically complete within 3-4 hours.

  • Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 2 L).

  • Combine the organic layers, wash with brine (1 L), and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield crude 3-Bromobutan-2-ol as a mixture of diastereomers. This crude product is often suitable for the next step. Expected yield is 90-95%.

Step 3: Oxidation to 3-Bromobutan-2-one

A selective oxidation of the secondary alcohol to a ketone is performed. A TEMPO-catalyzed bleach oxidation is a green and scalable method.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Bromobutan-2-olFrom Step 2
TEMPOReagentSigma-AldrichCatalyst
Sodium Hypochlorite (12%)TechnicalOxidant
Potassium BromideACSCo-catalyst
Dichloromethane (DCM)ACSSolvent
Sodium ThiosulfateACSFor quenching excess oxidant

Procedure

  • In a 20 L jacketed reactor, dissolve the crude 3-Bromobutan-2-ol (approx. 10.9 mol) in dichloromethane (8 L).

  • Add TEMPO (17 g, 0.11 mol) and an aqueous solution of potassium bromide (130 g in 1 L of water).

  • Cool the vigorously stirred biphasic mixture to 0-5 °C.

  • Add the sodium hypochlorite solution dropwise, keeping the internal temperature below 10 °C.

  • Monitor the reaction by TLC. Upon completion (typically 2-3 hours), quench by adding a saturated aqueous solution of sodium thiosulfate (approx. 500 mL) until a starch-iodide test is negative.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 1 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-Bromobutan-2-one can be purified by vacuum distillation if necessary. Expected yield is 85-90%.

Step 4: Reductive Amination to 3-Bromobutan-2-amine

This key transformation forms the amine functionality. Reductive amination is chosen to prevent over-alkylation and provides some diastereomeric control.

G cluster_0 Reductive Amination Mechanism Ketone 3-Bromobutan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia NH₃ Hemiaminal->Ketone - NH₃ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 3-Bromobutan-2-amine Iminium->Product + [H⁻] Hydride [H⁻] (from NaBH₃CN)

Caption: Simplified mechanism of reductive amination.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Bromobutan-2-oneFrom Step 3
Ammonium AcetateACSSigma-AldrichAmmonia source
Sodium CyanoborohydrideReagentReducing agent
MethanolACSFisher ScientificSolvent
Hydrochloric Acid (conc.)ACSFor work-up
Sodium HydroxideACSFor basification

Procedure

  • In a 20 L reactor, dissolve 3-Bromobutan-2-one (1.5 kg, 9.93 mol) and ammonium acetate (3.8 kg, 49.6 mol) in methanol (10 L).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate vessel, dissolve sodium cyanoborohydride (687 g, 10.9 mol) in methanol (2 L) and add it slowly to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor for completion by GC-MS.

  • Carefully quench the reaction by slowly adding concentrated HCl until the pH is ~1 (CAUTION: HCN gas evolution). Perform this step in a well-ventilated fume hood.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with water (5 L) and wash with methyl tert-butyl ether (MTBE) (2 x 2 L) to remove non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify to pH >12 with a 50% NaOH solution.

  • Extract the free amine product into MTBE (3 x 3 L).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, and filter. The resulting solution contains the free amine. Expected yield is 70-75%.

Step 5: Formation of this compound

The final step involves converting the free amine into its more stable and easily handled hydrochloride salt.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Bromobutan-2-amineFrom Step 4 (in MTBE)
Isopropanol (IPA)ACSSolvent
Hydrogen Chloride, 5-6 M in IPAReagentSigma-Aldrich

Procedure

  • Concentrate the MTBE solution of the free amine to about 2 L.

  • Add isopropanol (4 L) and continue to concentrate to remove the remaining MTBE. The final volume should be around 4-5 L.

  • Cool the isopropanol solution to 0-5 °C with gentle stirring.

  • Slowly add the solution of HCl in isopropanol until the pH of the mixture is ~1-2 (as measured with a wetted pH strip).

  • A white precipitate of the hydrochloride salt will form. Continue stirring at 0-5 °C for 2 hours to ensure complete precipitation.

  • Collect the solid product by filtration, wash the filter cake with cold isopropanol (2 x 500 mL), and then with cold MTBE (2 x 500 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight. Expected yield for this step is 95-98%.

Process Safety and Hazard Analysis

The synthesis involves several hazardous materials and reactions that require strict safety protocols, especially at large scales.

ChemicalKey Hazards (GHS)Mitigation & PPE
Sulfuric/Phosphoric Acid H314: Causes severe skin burns and eye damage.Use in a well-ventilated fume hood. Wear acid-resistant gloves, lab coat, and chemical splash goggles with a face shield.
N-Bromosuccinimide (NBS) H314: Causes severe skin burns and eye damage.Avoid inhalation of dust. Handle in a fume hood. Wear gloves, lab coat, and eye protection.
Sodium Hypochlorite H314: Causes severe skin burns and eye damage. H400: Very toxic to aquatic life.Corrosive. Use with appropriate PPE. Avoid contact with acids (releases chlorine gas).
Sodium Cyanoborohydride H260: In contact with water releases flammable gases. H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. H370: Causes damage to organs.EXTREME DANGER. Handle only in a certified chemical fume hood. Acidification produces highly toxic HCN gas. Have a cyanide antidote kit available. Wear heavy-duty gloves and full PPE.
Hydrochloric Acid H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.Handle in a fume hood. Wear acid-resistant PPE.

Characterization and Quality Control

The final product should be analyzed to confirm its identity, purity, and quality.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference spectra¹H NMR, ¹³C NMR, MS
Purity ≥ 98.0%HPLC
Melting Point Report valueMelting Point Apparatus
Residual Solvents IPA < 5000 ppm, MTBE < 5000 ppmHeadspace GC

Expected Analytical Data:

  • ¹H NMR (400 MHz, D₂O): Expect complex multiplets in the regions of δ 1.4-1.6 (d, 3H), δ 1.7-1.9 (d, 3H), δ 3.5-3.8 (m, 1H), and δ 4.4-4.6 (m, 1H). The exact shifts will depend on the diastereomeric ratio.

  • Mass Spec (ESI+): m/z = 152.0, 154.0 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.

Discussion

The presented multi-step synthesis offers a scalable and controlled route to this compound. The choice of NBS over liquid bromine in Step 2 significantly improves handling safety, a critical consideration for large-scale operations.[5] The TEMPO-catalyzed oxidation in Step 3 is highly efficient and avoids the use of heavy metal oxidants like chromium, aligning with green chemistry principles.

The most critical step is the reductive amination. The use of sodium cyanoborohydride is effective because it is selective for the protonated iminium ion over the ketone starting material, minimizing side reactions. However, its extreme toxicity and the potential for HCN gas evolution during acidic workup necessitate stringent engineering controls and safety procedures.[6][7] For even larger, GMP (Good Manufacturing Practice) scale, exploring catalytic hydrogenation as an alternative reduction method could be beneficial to avoid cyanated reagents entirely.

The final product is a mixture of diastereomers. The ratio is primarily determined in the reductive amination step and can be influenced by the choice of reducing agent and reaction conditions. For applications requiring a specific stereoisomer, chiral separation via fractional crystallization of diastereomeric salts or preparative chiral HPLC would be necessary.

Conclusion

This application note details a robust and scalable five-step synthesis for this compound starting from butan-2-ol. The protocol is optimized for large-scale production by focusing on safety, efficiency, and the use of readily available industrial reagents. By providing detailed procedures, mechanistic rationale, and comprehensive safety and quality control measures, this guide serves as a valuable resource for chemical development professionals.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromobutan-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. (2R,3S)-3-bromobutan-2-amine. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Mechanism of converting alcohols to halogenoalkanes. [Link]

  • Harper College. 2-Bromobutane Material Safety Data Sheet. [Link]

  • Chemistry Steps. Preparation of Amines. [Link]

  • Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

  • Quora. What is the bromination of butane? [Link]

  • Filo. The reaction of butan-2-ol with concentrated aqueous HBr. [Link]

  • Pearson+. The reaction of butan-2-ol with concentrated aqueous HBr. [Link]

Sources

Application Note: Catalytic Asymmetric Synthesis of 3-Bromobutan-2-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The vicinal haloamine motif is a critical pharmacophore found in numerous bioactive alkaloids and is a versatile precursor for aziridines and


-amino acids. This application note details a robust, catalytic enantioselective protocol for synthesizing 3-bromobutan-2-amine hydrochloride  derivatives.

Unlike traditional methods that rely on the resolution of racemates or stoichiometric chiral auxiliaries, this protocol utilizes chiral 1,2,3-triazolium silicates to catalyze the asymmetric ring-opening (ARO) of meso-aziridines with trimethylsilyl bromide (TMSBr). This method ensures high diastereocontrol (anti-selectivity) and enantioselectivity (


90% ee), providing a scalable route for drug development workflows.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8]

The Stereochemical Challenge

The synthesis of 3-bromobutan-2-amine presents a unique stereochemical challenge: the simultaneous control of two contiguous stereocenters (C2 and C3).

  • Target Configuration: The biological activity of haloamine derivatives often depends on specific absolute configurations (e.g.,

    
     vs. 
    
    
    
    ).
  • Synthetic Pathway: The most direct and atom-economic route is the desymmetrization of cis-2,3-dimethylaziridine (a meso compound).

Catalyst Selection: The Hypervalent Silicate Strategy

Standard Lewis acid catalysts often struggle with halide nucleophiles due to catalyst deactivation or background racemization. This protocol employs a Chiral 1,2,3-Triazolium Chloride catalyst.[1][2]

  • Mechanism: The triazolium salt interacts with TMSBr to generate a hypervalent silicate intermediate. The chiral cation forms a tight ion pair with the silicate anion, creating a chiral pocket that directs the bromide attack.

  • Selectivity: The bromide nucleophile attacks the aziridine ring anti to the leaving group, resulting in the trans-bromoamine with high enantiocontrol.

Reaction Pathway Diagram

ReactionPathway Start meso-N-Benzoyl 2,3-dimethylaziridine Inter Hypervalent Silicate Ion-Pair Intermediate Start->Inter + TMSBr (Stoichiometric) Cat Chiral 1,2,3-Triazolium Catalyst (5 mol%) Cat->Inter Activates Product_Prot (2R,3S)-N-Benzoyl 3-bromobutan-2-amine Inter->Product_Prot Asymmetric Ring Opening Final (2R,3S)-3-Bromobutan-2-amine Hydrochloride Product_Prot->Final 6M HCl, Reflux (Deprotection)

Figure 1: Mechanistic pathway for the desymmetrization of meso-aziridines to vicinal bromoamines.

Experimental Protocol

Materials & Reagents
  • Substrate: cis-1-Benzoyl-2,3-dimethylaziridine (Prepared via benzoylation of cis-2,3-dimethylaziridine).

  • Reagent: Trimethylsilyl bromide (TMSBr) - Must be freshly distilled or high-purity grade.

  • Catalyst: Chiral 1,2,3-triazolium chloride (e.g., derived from amino indanol or similar chiral scaffold as described by Ooi et al. [1]).

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Deprotection: 6M Hydrochloric acid (HCl).

Step-by-Step Methodology
Phase 1: Catalytic Asymmetric Ring Opening
  • Setup: Flame-dry a 10 mL Schlenk tube and cool under argon atmosphere.

  • Charging: Add cis-1-Benzoyl-2,3-dimethylaziridine (1.0 mmol, 189 mg) and the Chiral Triazolium Catalyst (0.05 mmol, 5 mol%).

  • Solvation: Dissolve the mixture in anhydrous DCM (5.0 mL) and cool to -78 °C.

  • Initiation: Dropwise add TMSBr (1.2 mmol, 158 µL) over 5 minutes.

  • Reaction: Stir at -78 °C for 24 hours. Note: Low temperature is crucial for maximizing enantioselectivity.

  • Quench: Quench the reaction with saturated aqueous NaHCO

    
     (2 mL) while still cold.
    
  • Workup: Extract with DCM (3 x 10 mL). Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc 8:1) yields the N-benzoyl protected bromoamine.

Phase 2: Deprotection to Hydrochloride Salt
  • Hydrolysis: Dissolve the purified N-benzoyl intermediate in 6M HCl (5 mL).

  • Reflux: Heat the mixture to reflux (approx. 100 °C) for 4 hours to cleave the benzoyl amide bond.

  • Isolation: Cool to room temperature. Wash the aqueous layer with diethyl ether (2 x 5 mL) to remove benzoic acid byproducts.

  • Concentration: Evaporate the aqueous layer under reduced pressure to dryness.

  • Crystallization: Recrystallize the residue from EtOH/Et

    
    O to obtain (2R,3S)-3-bromobutan-2-amine hydrochloride  as a white crystalline solid.
    
Workflow Visualization

Workflow cluster_0 Phase 1: Asymmetric Synthesis cluster_1 Phase 2: Salt Formation Step1 Mix Substrate + Catalyst in DCM at -78°C Step2 Add TMSBr slowly Step1->Step2 Step3 Stir 24h (Kinetic Control) Step2->Step3 Step4 Quench (NaHCO3) & Purify Step3->Step4 Step5 Acid Hydrolysis (6M HCl) Step4->Step5 Intermediate Isolated Step6 Ether Wash (Remove Byproducts) Step5->Step6 Step7 Evaporate & Recrystallize Step6->Step7 Final Target: 3-Bromobutan-2-amine HCl Step7->Final

Figure 2: Operational workflow for the synthesis and isolation of the target hydrochloride salt.

Performance Data & Validation

The following data represents typical results obtained using the optimized triazolium silicate protocol [1][2].

ParameterValue / ObservationNotes
Yield (Step 1) 85 - 92%Isolated yield of N-protected intermediate.
Diastereomeric Ratio (dr) > 19:1anti-isomer is exclusively favored.
Enantiomeric Excess (ee) 90 - 96%Determined by Chiral HPLC (e.g., Chiralpak AD-H).
Yield (Step 2) 95%Quantitative conversion to HCl salt.
Physical State White Hygroscopic SolidStore in desiccator; sensitive to moisture.
Stereochemistry (2R, 3S) or (2S, 3R)Dependent on catalyst enantiomer used.
Troubleshooting Guide
  • Low ee? Ensure the reaction temperature is strictly maintained at -78 °C. Higher temperatures increase the background racemic reaction rate.

  • Low Yield? Check the quality of TMSBr. Hydrolyzed TMSBr (HBr) can cause non-selective ring opening.

  • Incomplete Deprotection? Ensure the reflux time is sufficient; amide hydrolysis requires harsh conditions.

References

  • Ohmatsu, K., Kiyokawa, M., & Ooi, T. (2012). Catalytic Asymmetric Ring Openings of meso and Terminal Aziridines with Halides Mediated by Chiral 1,2,3-Triazolium Silicates.[1][2] Journal of the American Chemical Society, 134(21), 8794–8797.[2] [Link]

  • Minakata, S., et al. (2016). Recent Advances in the Catalytic Asymmetric Ring-Opening of Aziridines. The Chemical Record, 16(4), 1902-1914. [Link]

  • Ghorai, M. K., et al. (2013).[3] Synthetic Routes to Vicinal Haloamines.[4][5][6] Chemical Reviews, 113, 11, 8681–8732. [Link]

Sources

Application Note: Continuous Flow Processing of 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Automated Cyclization and Telescoped Functionalization Strategies

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Bromobutan-2-amine hydrochloride (CAS: 10578-00-4) represents a classic class of


-haloamines.[1] While traditionally viewed merely as stable storage forms of reactive intermediates, in a flow chemistry context, this molecule serves as a premier "masked" precursor for 2,3-dimethylaziridine .[1]

Handling aziridines in batch is fraught with safety risks due to their high toxicity, volatility, and potential for runaway exotherms.[1] By utilizing this compound in a continuous flow system, researchers can generate the reactive aziridine in situ and immediately consume it in a telescoped downstream reaction. This approach eliminates operator exposure to the hazardous intermediate and overcomes the "solids handling" challenge typical of amine salts through precise solvent engineering.

This guide details the Continuous Cyclization-Functionalization (CCF) workflow, transforming a stable solid salt into complex heterocyclic motifs safely and efficiently.

Critical Handling: The "Solids-to-Liquid" Interface

The primary challenge with 3-bromobutan-2-amine HCl is its ionic solid nature.[1] Flow reactors (especially microfluidic variants) are intolerant of clogging.[1] We employ a Homogeneous Solvent System strategy rather than a slurry feed to ensure pump reliability.[1]

Feed Preparation Protocol
  • Solubility Limit: The HCl salt is highly soluble in water (>1 M) and Methanol, but sparingly soluble in aprotic organics (THF, Toluene).

  • Recommended Solvent Carrier: 1:1 v/v Methanol/Water.[1]

    • Why? Water solubilizes the starting salt and the inorganic byproduct (NaBr/NaCl) formed during reaction, preventing reactor fouling. Methanol ensures miscibility with organic electrophiles added downstream.[1]

Table 1: Feed Stock Specifications

Parameter Specification Rationale
Substrate Conc. 0.5 M Balances throughput with solubility limits.
Solvent System MeOH:H₂O (1:1) Prevents salt precipitation (NaCl/NaBr) post-neutralization.[1]
Base Reagent 2.0 M NaOH (aq) Requires 2 equivalents: 1 eq to neutralize HCl, 1 eq for cyclization.[1]

| System Pressure | 100 psi (7 bar) | Prevents outgassing of volatile aziridine intermediate.[1] |

Application I: In-Situ Aziridine Formation (Cyclization)

This module describes the activation of the stable precursor into the reactive 2,3-dimethylaziridine.

Mechanistic Insight

The reaction proceeds via a rapid acid-base neutralization followed by an intramolecular nucleophilic substitution (


).
  • Neutralization:

    
    [1]
    
  • Activation:

    
     (Equilibrium)
    
  • Cyclization: The amine nitrogen attacks the

    
    -carbon, displacing the bromide.
    
Experimental Protocol
  • Reactor Setup: A mesofluidic coil reactor (PFA tubing, 10 mL volume) is preferred over microchips to tolerate minor salt formation.[1]

  • Temperature: 50°C. (Thermal energy accelerates the

    
     step).[1]
    
  • Residence Time: 5–10 minutes.

Step-by-Step:

  • Pump A delivers 0.5 M Substrate (in MeOH/Water) at 1.0 mL/min.[1]

  • Pump B delivers 2.0 M NaOH at 0.5 mL/min (2 equiv).

  • Streams meet at a PEEK T-mixer (high turbulence).[1]

  • Mixture enters Reactor Coil 1 (heated to 50°C).

  • Output: A homogeneous stream containing 2,3-dimethylaziridine, NaCl, NaBr, and water/MeOH.

Application II: Telescoped Ring Opening (Functionalization)

The true power of this workflow is the immediate consumption of the aziridine. We introduce a nucleophile (e.g., Thiophenol, Azide, or an Aniline) in a second reactor stage.[1]

Protocol: Nucleophilic Ring Opening
  • Reagent: Thiophenol (PhSH) as a model nucleophile.[1]

  • Stoichiometry: 1.2 equivalents relative to the starting amine.[1]

  • Reactor 2: Stainless steel or Hastelloy coil (allows higher T/P).[1]

Step-by-Step:

  • The effluent from Reactor 1 (containing the Aziridine) flows directly into a second T-mixer.[1]

  • Pump C delivers Thiophenol (neat or high conc. in MeOH) at a rate matching 1.2 equiv.[1]

  • Stream enters Reactor Coil 2 (Heated to 80°C).[1]

  • Back Pressure Regulator (BPR): Set to 100 psi at the very end of the line.

  • Collection: Product is collected, and solvents are removed.[1] The inorganic salts (NaCl/NaBr) are washed away during aqueous workup.[1]

Visualizations
Diagram 1: The Continuous Flow Rig

This diagram illustrates the physical setup, highlighting the "Generate and Consume" strategy that ensures safety.

FlowSetup cluster_feeds Feed Preparation FeedA Feed A: 3-Bromobutan-2-amine HCl (in MeOH/Water) Mixer1 T-Mixer 1 (PEEK) FeedA->Mixer1 Pump A FeedB Feed B: NaOH (2.0 M) FeedB->Mixer1 Pump B FeedC Feed C: Nucleophile (e.g., Thiophenol) Mixer2 T-Mixer 2 (Hastelloy) FeedC->Mixer2 Pump C Reactor1 Reactor Coil 1 (Aziridine Formation) 50°C | 10 min Mixer1->Reactor1 Neutralization & Cyclization Reactor1->Mixer2 Reactive Intermediate (Aziridine Stream) Reactor2 Reactor Coil 2 (Ring Opening) 80°C | 15 min Mixer2->Reactor2 Telescoped Reaction BPR Back Pressure Regulator (100 psi) Reactor2->BPR Product Collection: Functionalized Amine BPR->Product

Caption: Figure 1. Telescoped flow synthesis setup. The hazardous aziridine is generated in Coil 1 and consumed in Coil 2 without isolation.

Diagram 2: Reaction Mechanism & Pathway

This diagram details the chemical transformation occurring within the reactor coils.

Mechanism Start 3-Bromobutan-2-amine HCl (Stable Salt) Step1 Free Basing (NaOH) Start->Step1 Intermediate1 Free Amine (Transient) Step1->Intermediate1 Step2 Intramolecular SN2 (Cyclization) Intermediate1->Step2 Aziridine 2,3-Dimethylaziridine (Reactive Intermediate) Step2->Aziridine - NaBr/H2O Step3 Nucleophilic Attack (Ring Opening) Aziridine->Step3 Final Functionalized Amine (Target Product) Step3->Final + Nucleophile

Caption: Figure 2. Mechanistic pathway. The flow system manages the transition from stable salt to reactive aziridine to stable product.

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
Reactor Clogging Precipitation of NaBr/NaCl.[1]Increase water ratio in Feed A or decrease substrate concentration to 0.25 M.
Low Conversion Residence time too short.Decrease flow rates (increase residence time) or increase Reactor 1 temperature to 60°C.
Aziridine Hydrolysis Competition with water solvent.[1]This is a known side reaction.[1] Minimize residence time in Reactor 1 (just enough for cyclization) and ensure immediate mixing with the nucleophile.
Back Pressure Fluctuation Gas generation or pump pulsation.[1]Ensure system is pressurized (100 psi) to keep volatile aziridine in solution.[1] Check pump check-valves.
References
  • Hsueh, N., et al. "Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes."[1][2] Organic Letters, vol. 17, no.[1][2] 15, 2015, pp. 3632-3635.[1] [Link]

  • Rossi, S., et al. "From Anilines to Aziridines: A Two-Step Synthesis under Continuous-Flow Conditions."[1][3] Journal of Flow Chemistry, vol. 6, 2016, pp. 234–239.[1] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122164485, this compound."[1] PubChem, 2024.[1][4][5] [Link]

  • Baxendale, I. R., et al. "Continuous Flow Processing of Slurries: Evaluation of an Agitated Cell Reactor."[1] Journal of Flow Chemistry, vol. 1, 2011.[1] [Link]

Sources

role of 3-Bromobutan-2-amine hydrochloride in total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The "Hidden" Chiral Architect 3-Bromobutan-2-amine hydrochloride is not merely a reagent; it is a privileged stereochemical anchor . In the landscape of total synthesis and medicinal chemistry, it serves as the stable, storable precursor to 2,3-dimethylaziridine —a volatile and highly reactive intermediate that allows for the installation of contiguous stereocenters with absolute precision.

While often overshadowed by its amino-alcohol precursors, the isolated bromoamine salt offers a distinct advantage: kinetic readiness . Unlike amino alcohols which require in situ activation (e.g., tosylation/mesylation) often leading to side reactions, 3-bromobutan-2-amine HCl is "spring-loaded" for cyclization. This guide details its application in generating chiral vicinal diamines (crucial for ligand synthesis) and modified amino acids , emphasizing the rigorous control of stereochemistry via the Gabriel-Cromwell type cyclization and subsequent regioselective ring opening.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Foundation: The Stereochemical Pivot

The utility of this compound lies in its ability to undergo a stereospecific intramolecular


 displacement .
  • The Transformation: Upon neutralization, the free amine performs a backside attack on the C-Br bond.

  • The Rule: This reaction proceeds with Walden inversion at the carbon bearing the bromine.

    • Example: Starting with (2S, 3R)-3-bromobutan-2-amine (threo relationship) yields (2S, 3S)-2,3-dimethylaziridine (cis-aziridine).

    • Implication: The stereochemistry of the starting material dictates the geometry of the resulting aziridine, which in turn dictates the outcome of the subsequent ring-opening.

Critical Application: Synthesis of (R,R)-2,3-Diaminobutane

One of the most high-value applications is the synthesis of


-symmetric chiral diamines , which are backbone scaffolds for Salen ligands and organocatalysts.
  • Why use the Bromoamine? Direct amination of 2,3-butanediol often yields racemic or meso mixtures. The bromoamine route allows for the isolation of enantiopure intermediates.

  • Ring Opening: The resulting aziridine is opened by a nitrogen nucleophile (e.g., ammonia or benzylamine). This second

    
     step causes a second inversion , effectively retaining the relative configuration of the original carbon chain if the nucleophile attacks the inverted center, or inverting it again.
    
Stability & Handling
  • The Salt vs. The Free Base: The hydrochloride salt is a stable solid. The free base (2-amino-3-bromobutane) is unstable and prone to polymerization or premature cyclization.

  • Self-Validating Protocol: The protocol below includes a "biphasic release" step. The disappearance of the solid salt and the partitioning of the amine into the organic phase serves as a visual confirmation of free-base generation.

Part 3: Visualization & Formatting

Pathway Diagram: From Salt to Scaffold

G Salt 3-Bromobutan-2-amine HCl (Stable Precursor) FreeBase Free Base (Transient Intermediate) Salt->FreeBase 1. NaOH/H2O (Neutralization) Aziridine 2,3-Dimethylaziridine (Reactive Electrophile) FreeBase->Aziridine Intramolecular SN2 (Inversion at C3) ProductA Vicinal Diamine (Chiral Ligand) Aziridine->ProductA R-NH2 / Heat (Ring Opening) ProductB Amino Alcohol/Thioether (Drug Fragment) Aziridine->ProductB R-OH or R-SH / Lewis Acid

Caption: Stereocontrolled synthesis pathway showing the activation of the stable salt to the reactive aziridine and subsequent divergent functionalization.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of cis-2,3-Dimethylaziridine

Target: Generation of the reactive intermediate for immediate use.

Reagents:

  • This compound (10 mmol)

  • Sodium Hydroxide (40% aqueous solution)

  • Diethyl ether (anhydrous)

  • Potassium hydroxide pellets (for drying)

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath (

    
    ).
    
  • Dissolution: Suspend 3-Bromobutan-2-amine HCl (1.88 g, 10 mmol) in 10 mL of water.

  • Neutralization & Cyclization: Add 10 mL of diethyl ether. While stirring vigorously, add the 40% NaOH solution (5 mL) dropwise over 10 minutes.

    • Checkpoint: The solid salt will dissolve. The internal temperature must remain

      
       to prevent polymerization.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The intramolecular cyclization occurs spontaneously under these basic conditions.

  • Extraction: Separate the layers. Extract the aqueous phase twice with diethyl ether (2 x 10 mL).

  • Drying: Combine organic layers and dry over KOH pellets (preferred over

    
     to minimize acid-catalyzed polymerization).
    
  • Utilization: The resulting ether solution contains cis-2,3-dimethylaziridine .

    • Warning: Do not concentrate to dryness unless necessary; the aziridine is volatile and toxic. Use this solution directly in Protocol B.

Protocol B: Ring Opening to (2R,3R)-2,3-Diaminobutane Derivatives

Target: Synthesis of a chiral diamine ligand precursor.

Reagents:

  • Ether solution of 2,3-Dimethylaziridine (from Protocol A)

  • Benzylamine (1.2 equivalents)

  • Ammonium Chloride (catalytic, 10 mol%)

Step-by-Step Methodology:

  • Addition: To the ether solution of aziridine, add Benzylamine (1.3 g, 12 mmol) and solid Ammonium Chloride (50 mg).

  • Reflux: Fit the flask with a reflux condenser. Heat the mixture gently to reflux (

    
    ) for 6-12 hours.
    
    • Mechanism:[1] The ammonium ion activates the aziridine nitrogen (protonation), making the ring susceptible to nucleophilic attack by benzylamine.

  • Monitoring: Monitor by TLC (eluent: MeOH/DCM 1:9 with 1%

    
    ). Look for the disappearance of the aziridine spot (stains with ninhydrin).
    
  • Workup: Cool to room temperature. Filter off the catalyst.[2] Concentrate the solvent under reduced pressure.

  • Purification: The residue is the crude N-benzyl-2,3-diaminobutane. Purify via vacuum distillation or conversion to the HCl salt for recrystallization.

Part 5: Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Note
Appearance White to off-white crystalline solid (HCl salt)If yellow/brown, recrystallize from EtOH/Et2O before use.
Solubility Soluble in water, MeOH; Insoluble in EtherUse biphasic conditions for free-basing.
Reactivity Cyclizes at pH > 10Keep cold during neutralization to avoid polymerization.
Stereochemistry Inversion at C-Br during cyclizationEnsure starting material diastereomer purity (check NMR).

References

  • BenchChem. Application of 3-Bromobutan-2-ol in the Synthesis of a Key Intermediate for (S,S)-Ethambutol. BenchChem Application Notes.[2] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122164485, this compound. PubChem.[3][4][5][6] Link

  • Dickey, J. B. et al. N-(2-Bromoethyl)phthalimide (Use of Bromoamines). Organic Syntheses, Coll.[7] Vol. 2, p. 563.[7] (Foundational methodology for bromoamine cyclization). Link

  • Abdel-Wahab, B. F. et al. Synthesis of cis-2,3-dimethylaziridine via Ring Closure. ResearchGate, 2013. (Detailed kinetics of the cyclization step). Link

Sources

Troubleshooting & Optimization

Technical Support: Purification & Handling of 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobutan-2-amine hydrochloride is a


-haloamine salt. Unlike standard organic intermediates, this compound possesses a "ticking clock" mechanism: the free amine is highly reactive and will spontaneously cyclize to form a reactive aziridinium ion (2,3-dimethylaziridinium) under neutral or basic conditions. Therefore, maintaining the hydrochloride salt form is not just for solubility—it is critical for preventing self-destruction of the molecule. 

This guide addresses the specific challenges of purifying this hygroscopic, thermally unstable solid.

Part 1: Core Purification Protocol (Recrystallization)

The Challenge: The crude product often appears as a hygroscopic, sticky orange gum due to residual water or excess HBr. The Solution: A dry, non-nucleophilic solvent system that induces precipitation while keeping the amine protonated.

Optimized Recrystallization Workflow
ParameterSpecificationReason
Primary Solvent Isopropanol (Dry)Dissolves impurities; moderate solubility for product at boiling.
Anti-Solvent Diethyl Ether or MTBELowers polarity to force crystallization; washes away oily residues.
Temperature

Prevents thermal elimination of HBr.
Atmosphere Argon/NitrogenPrevents moisture absorption (hygroscopic).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude brown solid in the minimum amount of boiling dry Isopropanol (approx. 5-7 mL per gram).

    • Critical: If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Initial Cooling: Allow the solution to cool slowly to room temperature (RT) over 30 minutes. Do not shock-cool yet.

  • Anti-Solvent Addition: If crystals do not form, add dry Diethyl Ether dropwise until a persistent cloudiness (turbidity) appears.

  • Crystallization: Refrigerate at

    
     for 4-12 hours.
    
    • Troubleshooting: If an oil separates instead of crystals, scratch the glass wall with a spatula to induce nucleation.

  • Isolation: Filter rapidly under a blanket of inert gas (nitrogen).

  • Washing: Wash the filter cake with cold (

    
    ) 1:1 Isopropanol/Ether mixture.
    
  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets. Do not heat above 
    
    
    
    .
Part 2: Troubleshooting & FAQs
Q1: My product turned into a sticky oil during recrystallization. How do I fix this?

Diagnosis: This is likely "oiling out," caused by residual water or too rapid cooling. The presence of water lowers the melting point of the salt, causing it to separate as a liquid phase before crystallizing.

Corrective Action:

  • Re-dissolve: Add a small amount of fresh, dry Isopropanol and reheat until clear.

  • Azeotrope: If you suspect water, add Toluene and rotary evaporate to remove moisture azeotropically.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the flask vigorously.

  • Slow Down: Wrap the flask in a towel to cool it very slowly.

Q2: The white solid turned yellow/brown after sitting on the bench for an hour. Is it ruined?

Diagnosis: The color change indicates free-base liberation and oxidation . Mechanism: Moisture from the air dissolves the salt, creating a local micro-environment where the pH can rise slightly, or the HBr dissociates. The free amine lone pair attacks the carbon bearing the bromine, forming the aziridinium ion (see diagram below), which then polymerizes or oxidizes.

Corrective Action:

  • Immediate: Re-acidify by washing with cold ether containing 1M HCl.

  • Prevention: Store strictly under argon in a desiccator.

Q3: My NMR spectrum shows a complex mixture of peaks, not just the expected doublet/multiplet.

Diagnosis: You are likely observing the Aziridinium Equilibrium . In DMSO-d6 or Methanol-d4, if the sample is not acidic enough, the compound exists in equilibrium with 2,3-dimethylaziridine.

  • Check: Look for signals around 2.5–3.0 ppm (characteristic of aziridine ring protons).

  • Fix: Add a drop of DCl (deuterated HCl) to the NMR tube. This forces the equilibrium back to the open-chain amine salt form, simplifying the spectrum.

Part 3: Mechanistic Visualization
Diagram 1: The "Self-Destruct" Mechanism (Aziridinium Formation)

Caption: Under neutral conditions, the amine nitrogen displaces the bromide, forming a reactive aziridine ring.

Aziridinium_Formation Salt Stable Salt Form (Acidic pH) FreeBase Free Amine (Neutral pH) Salt->FreeBase - HCl (Base/Moisture) FreeBase->Salt + HCl Aziridine Aziridinium Ion (Reactive Impurity) FreeBase->Aziridine Intramolecular Cyclization (-Br) Polymer Polymer/Hydrolysis (Degradation) Aziridine->Polymer Nucleophilic Attack

Diagram 2: Purification Workflow Logic

Caption: Step-by-step logic flow for isolating high-purity crystals.

Purification_Workflow Start Crude 3-Bromobutan-2-amine HCl (Sticky/Brown) Dissolve Dissolve in boiling i-PrOH (Dry Solvent) Start->Dissolve Check Is solution dark? Dissolve->Check Charcoal Treat with Activated Charcoal Filter Hot Check->Charcoal Yes Cool Slow Cool to RT Add Et2O if needed Check->Cool No Charcoal->Cool Crystallize Crystallize at 4°C (Scratch if oiling occurs) Cool->Crystallize Isolate Filter under N2 Wash with cold Et2O Crystallize->Isolate Dry Vacuum Dry < 40°C Store over P2O5 Isolate->Dry

Part 4: Stability & Storage Data
PropertyConditionRecommendation
Hygroscopicity HighStore in a desiccator with

or Silica Gel.
Thermal Stability LowDecomposes

. Do not oven dry.
Shelf Life 6 MonthsStore at

for long-term stability.
Reactivity Alkylating AgentHandle with gloves. Potential vesicant (blistering agent).
References
  • PubChem. (n.d.). This compound.[1][2] National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (1931). Preparation of Alkyl Bromides using HBr. Organic Syntheses, Coll. Vol. 1, p.25. (General methodology for HBr-alcohol conversion). Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2026). Reactions of Alkenes with HBr: Carbocation Rearrangements. (Mechanistic background on 2,3-dimethyl systems). Retrieved February 19, 2026, from [Link]

Sources

optimizing reaction conditions for 3-Bromobutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromobutan-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction conditions and troubleshooting common experimental challenges. The following information is synthesized from established chemical principles and field-proven methodologies to ensure both scientific accuracy and practical applicability in your laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are the key considerations for each?

There are several plausible synthetic pathways, each with distinct advantages and challenges. The optimal choice depends on the available starting materials, required stereochemistry, and scale.

  • Direct Bromination of Butan-2-amine: This approach involves the direct reaction of butan-2-amine with a suitable brominating agent. While seemingly straightforward, this method is prone to side reactions. The amine itself is a base and can react with the HBr byproduct, deactivating the starting material. Furthermore, the amine can act as a nucleophile, leading to polyalkylation, where the product reacts with the starting alkyl halide.[1][2]

  • From 3-Bromobutan-2-ol: A more controlled approach involves the conversion of 3-Bromobutan-2-ol.[3][4][5] This multi-step synthesis typically involves converting the hydroxyl group into a better leaving group or using a two-step process of azide substitution followed by reduction.[3] This method offers better control over stereochemistry, a critical factor in pharmaceutical applications.[3]

  • Reductive Amination of 3-Bromobutan-2-one: This method involves the reaction of 3-bromobutan-2-one with ammonia or a protected amine equivalent, followed by reduction of the resulting imine.[6][7] Reductive amination is a powerful tool for amine synthesis, but care must be taken to control the reduction conditions to avoid debromination.[8]

The final step in all routes involves the formation of the hydrochloride salt, typically by treating the free amine with anhydrous HCl in a suitable organic solvent like diethyl ether or isopropanol.[9]

Q2: Why is the product isolated as a hydrochloride salt? What are the advantages?

Isolating the compound as a hydrochloride salt offers several key advantages over the free amine:

  • Enhanced Stability: Amine salts are generally more crystalline and less susceptible to atmospheric oxidation and degradation compared to their free base counterparts.

  • Ease of Handling: The salt is typically a stable, non-volatile solid, making it easier to handle, weigh, and store. The free amine may be a volatile or oily liquid.

  • Simplified Purification: The formation of the salt can be a highly effective purification step. The hydrochloride salt often has significantly different solubility properties than the starting materials and non-basic impurities, allowing for selective precipitation or crystallization.[9][10]

Q3: What are the critical safety considerations when working with brominating agents and 3-Bromobutan-2-amine?

Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Brominating Agents (e.g., HBr, NBS): These are corrosive and toxic. Avoid inhalation of vapors and skin contact. N-Bromosuccinimide (NBS) is a convenient solid brominating agent but should be handled with care.[11]

  • 3-Bromobutan-2-amine: As a halogenated amine, this compound should be treated as potentially toxic and corrosive. Avoid contact and inhalation.

  • Reaction Quenching: Reactions involving reactive brominating agents should be quenched carefully, for example, by adding a solution of sodium thiosulfate to neutralize any excess bromine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low or No Yield of the Desired Product

A low yield is one of the most common issues. The underlying cause can often be diagnosed by analyzing the crude reaction mixture by TLC, LC-MS, or GC-MS.[12][13]

DOT Script for Troubleshooting Low Yield

Low_Yield_Troubleshooting Troubleshooting Flowchart: Low Yield Start Low or No Yield Observed Check_SM Analysis of Crude Reaction Mixture (TLC, LC-MS) Is Starting Material (SM) Consumed? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No SM_Consumed SM Consumed, but No Product Check_SM->SM_Consumed Yes Solution_Incomplete1 Increase Reaction Time or Temperature (Monitor for byproduct formation) Incomplete_Reaction->Solution_Incomplete1 Solution_Incomplete2 Check Reagent Purity & Stoichiometry (Ensure active brominating agent) Incomplete_Reaction->Solution_Incomplete2 Solution_Incomplete3 Consider a Catalyst (e.g., Lewis acid if applicable) Incomplete_Reaction->Solution_Incomplete3 Solution_Consumed1 Side Reaction Dominates (e.g., Elimination, Polyalkylation) - Lower temperature - Use a more selective reagent SM_Consumed->Solution_Consumed1 Solution_Consumed2 Product Degradation - Check pH and temperature stability - Work-up under milder conditions SM_Consumed->Solution_Consumed2 Solution_Consumed3 Product Lost During Work-up - Optimize extraction pH - Check solubility in work-up solvents SM_Consumed->Solution_Consumed3

Caption: Decision tree for diagnosing and resolving low product yield.

Detailed Explanations:

  • Incomplete Reaction: If significant starting material remains, the reaction conditions may be too mild. Consider incrementally increasing the temperature or extending the reaction time. Always monitor for the formation of degradation products when altering conditions. The quality of the brominating agent is also critical; for instance, NBS can decompose over time.

  • Side Reactions:

    • Elimination: The basicity of the amine can promote E2 elimination, especially at higher temperatures, to form butene derivatives. Using a non-nucleophilic base to scavenge HBr can mitigate this.

    • Polyalkylation: If starting from butan-2-amine, the product (a primary amine) can be more nucleophilic than the starting material, leading to the formation of secondary and tertiary amines.[2] Using a large excess of the starting amine can favor the formation of the primary amine product.[6] A superior method to avoid this is the Gabriel synthesis or an azide reduction pathway.[6][]

  • Product Loss During Work-up: 3-Bromobutan-2-amine is a basic compound. During aqueous extraction, ensure the pH is appropriately adjusted. To extract the free amine into an organic solvent, the aqueous layer should be basic (pH > 10). Conversely, to keep the product in the aqueous layer as the salt, the solution should be acidic.

Problem 2: Presence of Multiple Impurities in the Final Product

Even with a good yield, purity is essential. A complex impurity profile can complicate downstream applications.

Table 1: Common Impurities and Mitigation Strategies

Impurity Type Probable Cause Suggested Mitigation Strategy
Over-brominated species Excess brominating agent or harsh reaction conditions. Use stoichiometric amounts (1.0-1.1 eq.) of the brominating agent. Add the agent slowly at a controlled temperature.
Stereoisomers Lack of stereocontrol in the synthetic route. Start with a stereochemically pure precursor, such as a specific stereoisomer of 3-bromobutan-2-ol, and use reaction pathways known to proceed with controlled stereochemistry (e.g., SN2 inversion).[3][4]
Elimination byproducts High reaction temperatures; use of a strong, sterically hindered base. Lower the reaction temperature. Use a milder, non-nucleophilic base (e.g., proton sponge) if a base is required.

| Unreacted starting material | Incomplete reaction. | See "Low Yield" section. Re-evaluate reaction time and temperature. |

Problem 3: Difficulty with Purification and Isolation

Purifying amine hydrochloride salts can be challenging. Standard silica gel chromatography is often not ideal for polar salts.

Q: My hydrochloride salt won't crystallize or precipitate. What should I do?

A: This is a common issue related to solubility.

  • Solvent Screening: The choice of solvent is critical. The ideal solvent for precipitation or recrystallization is one in which the salt is soluble at high temperatures but poorly soluble at low temperatures.[15]

  • Anti-Solvent Addition: This is a highly effective technique. Dissolve your crude salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, isopropanol). Then, slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, hexanes, ethyl acetate) until the solution becomes turbid.[9] Cool the mixture to induce precipitation.

  • Ensure Anhydrous Conditions: The presence of water can significantly increase the solubility of hydrochloride salts in organic solvents, preventing precipitation. Ensure all solvents are dry and the HCl used for salt formation is anhydrous.

Table 2: Solvent Systems for Purification of Amine Hydrochlorides

Technique Polar Solvent (for dissolution) Anti-Solvent (for precipitation) Key Considerations
Recrystallization Isopropanol (IPA) N/A Good for moderately soluble salts. IPA is less polar than methanol, often providing better crystal formation.[9]
Anti-Solvent Precipitation Methanol (MeOH) or Ethanol (EtOH) Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) Very common and effective. Be cautious with the flammability of ether.

| Washing/Trituration | Acetone, Ethyl Acetate, Dichloromethane | N/A | Use to wash the solid crude salt to remove non-polar, non-ionic impurities. The salt should be largely insoluble in these solvents.[9] |

Experimental Protocols

Protocol 1: Synthesis via Azide Intermediate (Stereocontrolled)

This protocol is based on the principle of an SN2 reaction followed by reduction, which offers excellent control over stereochemistry.[3]

DOT Script for Azide Synthesis Workflow

Azide_Synthesis_Workflow Workflow: Synthesis via Azide Intermediate Start Start: (2S,3R)-3-Bromobutan-2-ol Step1 Step 1: Azide Substitution (SN2) Reagents: Sodium Azide (NaN3) Solvent: DMF Conditions: 60-70 °C, 24h Start->Step1 Intermediate Intermediate: (2S,3S)-3-Azidobutan-2-ol (Note: Inversion of stereocenter) Step1->Intermediate Stereospecific Inversion Step2 Step 2: Azide Reduction Reagents: H2, Pd/C (cat.) Solvent: Methanol or Ethanol Conditions: Room Temp, atmospheric pressure Intermediate->Step2 Free_Amine Product (Free Base): (2S,3S)-3-Aminobutan-2-ol Step2->Free_Amine Step3 Step 3: Salt Formation Reagents: Anhydrous HCl in Ether Solvent: Diethyl Ether Free_Amine->Step3 Final_Product Final Product: This compound (Note: This example yields the amino alcohol. A similar strategy from a different precursor would be needed for the target molecule.) Step3->Final_Product

Caption: General workflow for a controlled amine synthesis.

Step-by-Step Methodology:

  • Step 1: Azide Substitution:

    • To a solution of the appropriate stereoisomer of 3-Bromobutan-2-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium azide (1.5 eq).[3]

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and perform an aqueous work-up, extracting the azido-alcohol product with a solvent like diethyl ether.[3]

    • Purify the crude product by column chromatography or vacuum distillation.

  • Step 2: Reduction of the Azide:

    • Dissolve the purified azido-alcohol (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC or IR spectroscopy).[3]

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the free amine.

  • Step 3: Hydrochloride Salt Formation:

    • Dissolve the crude free amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

    • Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate. If not, cool the solution in an ice bath or add an anti-solvent.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

References

  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
  • ResearchGate. (n.d.). Optimization of the Conditions for the Reaction of 2-Bromo. Available at: [Link]

  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. J. Org. Chem. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-Bromobutan-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America.
  • KAUST Repository. (n.d.). Optimizing bromide anchors for easy tethering of amines, nitriles and thiols in porous organic polymers towards enhanced CO2 capture. Available at: [Link]

  • LUMS. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • Organic Syntheses. (n.d.). hydrobromic acid - method. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of amines. Available at: [Link]

  • MDPI. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts. Available at: [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. Available at: [Link]

  • Sciencemadness.org. (2006). Reaction of amine and bromine water. Available at: [Link]

  • PubChem. (n.d.). (2R,3S)-3-bromobutan-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Fukuyama, T., & Kan, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds. Journal of Synthetic Organic Chemistry, Japan.
  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/Chempros. Available at: [Link]

  • ResearchGate. (2021). Why did my amide synthesis does not work?. Available at: [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. Available at: [Link]

Sources

troubleshooting guide for reactions involving 3-Bromobutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: 3-Bromobutan-2-amine Hydrochloride

Executive Summary & Reactivity Profile

The Molecule: this compound is a bifunctional building block containing a nucleophilic amine and an electrophilic alkyl bromide on adjacent carbons (vicinal haloamine).

The Core Challenge: The primary mode of failure with this reagent is unintended intramolecular cyclization . Upon neutralization of the hydrochloride salt, the free amine rapidly displaces the adjacent bromide via an intramolecular


 mechanism, forming 2,3-dimethylaziridine . This reaction is often faster than intermolecular reactions with external nucleophiles.

Key Reactivity Rules:

  • pH Sensitivity: The HCl salt is stable. The free base is kinetically unstable.

  • Stereospecificity: The stereochemistry of the starting material (erythro/threo) dictates the stereochemistry of the aziridine (cis/trans) or the substitution product.

  • Thermal Instability: The free base polymerizes or dimerizes upon heating.

Visualizing the "Aziridine Trap"

Before troubleshooting specific issues, users must understand the competing pathways. The diagram below illustrates the kinetic competition between the desired substitution and the parasitic cyclization.

AziridineTrap Salt HCl Salt (Stable Storage Form) FreeBase Free Amine Intermediate (Transient/Unstable) Salt->FreeBase Neutralization (Base) Aziridine 2,3-Dimethylaziridine (Parasitic Product) FreeBase->Aziridine Intramolecular SN2 (Fast, k1) Product Desired Substitution Product (Target) FreeBase->Product Intermolecular SN2 With Ext. Nucleophile (k2)

Figure 1: The kinetic competition between intramolecular cyclization (red path) and intermolecular substitution (green path).

Troubleshooting Guide (Q&A Format)

Category A: Handling & Stability

Q1: My white solid has turned into a yellow, sticky gum. Is it still usable?

  • Diagnosis: Hygroscopicity leading to partial degradation.

  • Mechanism: The HCl salt is hygroscopic. Moisture absorption allows localized "micro-neutralization" or hydrolysis, leading to slow HBr elimination or polymerization.

  • Action:

    • Check proton NMR (

      
      ). If the integral ratio of the methine protons (CH-Br vs CH-NH2) is preserved, recrystallize from Ethanol/Et2O.
      
    • If new peaks appear at

      
       2.0-2.5 ppm (aziridine ring protons), discard the material.
      
  • Prevention: Store under Argon at -20°C. Use a desiccator.

Q2: I tried to free-base the amine using aqueous NaOH and extraction, but I recovered very little mass. Where did it go?

  • Diagnosis: Volatility and water solubility of the aziridine.

  • Mechanism: Upon adding NaOH, the amine cyclized to 2,3-dimethylaziridine. This aziridine is somewhat water-soluble and highly volatile (BP

    
     80-90°C). It was likely lost during concentration (rotary evaporation).
    
  • Protocol Fix: Do not isolate the free base. Perform reactions "in situ" or use a biphasic system (see Protocol 1 below).

Category B: Synthesis & Reactivity

Q3: I am trying to react the amine with an acid chloride, but I am getting a mixture of products.

  • Diagnosis: Competition between N-acylation and Aziridine formation.

  • Explanation: Standard Schotten-Baumann conditions (aq. NaOH) favor aziridine formation because the amine is deprotonated before it finds the acid chloride.

  • Solution: Use non-aqueous conditions with a weak base.

    • Recommended: DCM, 0°C, 2.0 eq. DIPEA. Add the acid chloride slowly. The DIPEA buffers the HCl generated but keeps the equilibrium concentration of the highly reactive free amine lower than strong inorganic bases would.

Q4: I am attempting a substitution of the Bromine (S_N2) with a thiol, but the reaction is stalling.

  • Diagnosis: Steric hindrance and electrostatic repulsion.

  • Explanation: The C3 carbon is secondary and sterically crowded. Direct

    
     is slow.
    
  • Alternative Strategy: Deliberately form the aziridine first (or the aziridinium ion). Nucleophilic attack on the aziridinium ion is much faster than on the alkyl bromide due to ring strain relief [1].

    • Note: Ring opening of the aziridine may yield a mixture of regioisomers (attack at C2 vs C3).[1]

Category C: Stereochemistry

Q5: My product has the wrong stereochemistry. I started with Threo, but the NMR suggests a mixture.

  • Diagnosis: Stereochemical scrambling via the aziridinium intermediate.

  • Mechanism:

    • Direct Substitution: Inverts configuration once (Walden inversion).

    • Via Aziridine:

      • Step 1 (Cyclization): Inversion at C-Br.

      • Step 2 (Ring Opening): Second inversion at the carbon being attacked.

      • Net Result: Retention of configuration (Double Inversion).

  • Rule of Thumb:

    • Threo (anti) precursor

      
      Trans -aziridine.
      
    • Erythro (syn) precursor

      
      Cis -aziridine.
      
    • Reference: Winstein & Lucas established that neighboring group participation leads to retention of configuration overall if the intermediate is symmetrical or attacked at the same carbon [2].

Data & Reference Tables

Table 1: Solvent & Base Compatibility
SolventBase SystemRisk of AziridineRecommended For
Water NaOH / KOHHigh Deliberate synthesis of aziridine.
DCM Et3N / DIPEAMedium Amide coupling (keep T < 0°C).
DMF K2CO3High Nucleophilic substitution (promotes cyclization).
Toluene None (Thermal)Low Salt is insoluble; requires phase transfer catalyst.
Table 2: Stereochemical Outcomes (Cyclization)
Starting Isomer (HCl Salt)Configuration (Fischer)Transition StateAziridine Product
Threo (Racemic)(2R,3R) / (2S,3S)Anti-periplanarTrans -2,3-dimethylaziridine
Erythro (Racemic)(2R,3S) / (2S,3R)Anti-periplanarCis -2,3-dimethylaziridine

Validated Experimental Protocols

Protocol 1: In-Situ N-Protection (Avoiding Cyclization)

Use this protocol to attach a protecting group (e.g., Boc, Cbz) without triggering aziridine formation.

  • Setup: Suspend 3-Bromobutan-2-amine HCl (1.0 eq) in Dichloromethane (DCM) (0.2 M).

  • Cooling: Cool the suspension to -10°C (Ice/Salt bath). Critical: Low temperature suppresses the intramolecular cyclization rate (k1).

  • Reagent: Add Boc-Anhydride (

    
    ) (1.1 eq).
    
  • Base Addition: Add Triethylamine (2.2 eq) dropwise over 30 minutes.

    • Why: Slow addition ensures that as soon as a molecule of amine is deprotonated, it is immediately trapped by the electrophile (

      
      ) rather than having time to cyclize.
      
  • Workup: Wash with 1N HCl (cold), then Brine. Dry over

    
    .
    
  • Expected Yield: >85% N-Boc-3-bromobutan-2-amine.

Protocol 2: Deliberate Aziridine Formation (For use as intermediate)

Use this if you intend to use the aziridine for ring-opening reactions.

  • Setup: Dissolve 3-Bromobutan-2-amine HCl in water.

  • Reaction: Add 40% KOH solution at 0°C.

  • Distillation: The aziridine will separate as an oil or can be distilled directly from the reaction mixture (steam distillation) if volatile.

  • Safety Warning: 2,3-dimethylaziridine is a potent alkylating agent. Handle only in a fume hood.

References

  • Neighboring Group Participation & Aziridinium Ions

    • Title: The Loss of Optical Activity in the Reaction of the Optically Active erythro- and threo-3-Bromo-2-butanols with Hydrobromic Acid.[2]

    • Source: Winstein, S., & Lucas, H. J. (1939).[3] Journal of the American Chemical Society.[3][4]

    • Context: Foundational work establishing the stereochemistry of vicinal halo-derivatives and the formation of cyclic onium intermedi
    • URL:[Link] (Canonical Reference for NGP).

  • Aziridine Synthesis Mechanisms

    • Title: Synthesis of aziridines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • Context: Overview of synthetic routes including cyclization of amino-halides.[5][6]

    • URL:[Link]

  • Stereochemical Definitions (Threo/Erythro)

    • Title: Stereochemistry of Organic Compounds.[3][7]

    • Source: Eliel, E. L., & Wilen, S. H. (Wiley).
    • Context: Standard definition of erythro/threo nomenclature in acyclic systems with two stereocenters.
    • URL:[Link]

  • Safety Data (Aziridines)

    • Title: 2-Methylaziridine Safety D
    • Source: PubChem (NIH).
    • Context: Analogous toxicity data for methylated aziridines (alkyl
    • URL:[Link]

Sources

Technical Support Center: 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Navigating Stability Challenges

Welcome to the technical support guide for 3-Bromobutan-2-amine hydrochloride. As a key intermediate in pharmaceutical synthesis, understanding its chemical behavior is paramount to achieving reproducible and successful experimental outcomes. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your research.

Section 1: Core Stability Profile & Recommended Handling

A thorough understanding of the molecule's inherent vulnerabilities is the first line of defense against experimental failure. This compound possesses two key functional groups that dictate its reactivity: a primary amine (protonated as a hydrochloride salt) and a secondary alkyl bromide.[1][2] The proximity of these two groups is the primary source of its stability issues.

FAQ 1: What are the primary stability concerns for this compound?

The principal stability issue is not hydrolysis or simple decomposition but rather a pH-dependent intramolecular cyclization.

  • Mechanism of Degradation: In its salt form, the amine is protonated (-NH3+), making it non-nucleophilic and relatively stable. However, if the pH of the solution rises above its pKa, the amine is deprotonated to its free base form (-NH2). This free amine is a potent internal nucleophile that can readily attack the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction. This process results in the formation of a highly reactive 2,3-dimethylaziridinium hydrochloride, a cyclic species that represents the main degradation product.

  • Consequences: The formation of this aziridinium species means the parent compound is consumed, leading to lower yields, inaccurate quantification, and the introduction of a reactive impurity into your experiments.

dot

Caption: Primary degradation pathway of 3-Bromobutan-2-amine.

FAQ 2: What are the official recommended storage and handling conditions?

Proper storage is crucial to ensure the long-term integrity of the solid compound. The following conditions are compiled from safety data sheets (SDS) and best laboratory practices.[3][4][5]

ParameterRecommendationRationale & Expert Insight
Temperature Store in a cool place.[3][4][5]Prevents potential thermal degradation and slows any residual solid-state reactivity.
Atmosphere Store in a dry, well-ventilated area.[3][5]The hydrochloride salt is hygroscopic. Absorbed moisture can create localized acidic conditions that may accelerate degradation over long periods.
Light Protect from light.[4]While not as critical as pH, alkyl halides can be light-sensitive. Protection from light is a best practice to prevent radical-based side reactions.
Container Keep container tightly closed.[3][4]Prevents moisture ingress and contamination.

Section 2: Troubleshooting Experimental & Analytical Issues

This section addresses common problems encountered during the use of this compound in solution.

Question 1: "My solution of the compound shows new, unexpected peaks on my HPLC/LC-MS chromatogram. What is happening and how can I prevent it?"

Primary Cause: You are likely observing the formation of the 2,3-dimethylaziridinium species due to the solution's pH being insufficiently acidic. This is a common issue when dissolving the compound in neutral solvents like water, methanol, or acetonitrile without pH control.

Troubleshooting & Prevention Protocol:

  • Maintain Acidic Conditions: The protonated amine is non-nucleophilic and stable.[6] Always prepare solutions in a slightly acidic medium.

    • Recommended Solvents: Use pre-acidified solvents. For example, a 0.1% formic acid or 0.1% trifluoroacetic acid solution in water or acetonitrile is an excellent choice for analytical standards and reaction media. The target pH should be between 2 and 4.

  • Temperature Control: Perform all manipulations at low temperatures (0-5 °C) to significantly slow the rate of the intramolecular cyclization, should any free amine be present.

  • Prepare Solutions Fresh: Due to its inherent reactivity in any non-ideal condition, it is strongly advised to prepare solutions of this compound immediately before use. Avoid storing stock solutions, even at low temperatures, for extended periods.

Question 2: "I'm seeing poor recovery and inconsistent yields after my reaction workup. Could the compound be degrading?"

Primary Cause: Standard aqueous workups often involve quenching with a basic solution (e.g., saturated sodium bicarbonate, carbonate, or hydroxide solutions). This step is highly destructive for this compound. The moment the pH becomes neutral or basic, the free amine is generated, leading to rapid cyclization and loss of your compound before it can be extracted.

Troubleshooting Protocol: Modified Workup Procedure

  • Avoid Strong Bases: Never use strong bases like NaOH, KOH, or K₂CO₃ in the workup.

  • Use a Mild Quench (If Absolutely Necessary): If an acid quench is required, use a saturated solution of sodium bicarbonate with extreme caution.

    • Perform the quench and subsequent extraction at 0-5 °C to minimize the degradation rate.

    • Work quickly. Do not allow the biphasic mixture to stir for an extended period. Proceed to the extraction step immediately.

  • Consider an Acidic Extraction: If your target compound is soluble in an organic solvent, consider adding the organic solvent before any mild basic quench. This allows the free amine, as it is formed, to be immediately partitioned into the organic layer, separating it from the aqueous environment where cyclization is most facile.

  • Solvent-Only Workup: The best approach is to avoid an aqueous workup altogether if possible. Consider quenching the reaction with a non-basic reagent and proceeding directly to solvent removal and purification (e.g., chromatography).

Question 3: "How can I develop a stability-indicating HPLC method to accurately quantify the compound and its main degradant?"

Objective: A stability-indicating method is one that can resolve the parent compound from all its potential degradation products.[7] To develop this, a forced degradation study is the industry-standard approach. This involves intentionally subjecting the compound to harsh conditions to generate the degradants.

Workflow for Developing a Stability-Indicating Method:

dot

cluster_prep Step 1: Preparation cluster_stress Step 2: Forced Degradation cluster_analysis Step 3: Analysis & Development Prep Prepare Stock Solution in 50:50 ACN:Water Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose aliquots Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Expose aliquots Ox Oxidation (3% H2O2, RT) Prep->Ox Expose aliquots Therm Thermal Stress (Solid, 80°C) Prep->Therm Expose aliquots Analyze Analyze All Samples by HPLC (e.g., C18, Acidic Mobile Phase) Acid->Analyze Base->Analyze Ox->Analyze Therm->Analyze Develop Optimize Method to Separate Parent and Degradant Peaks Analyze->Develop Validate Validate Final Method Develop->Validate

Caption: Workflow for a forced degradation study.

Forced Degradation Conditions Summary:

A detailed protocol is provided in Appendix A. The following table summarizes the stress conditions designed to probe the compound's vulnerabilities.

Stress ConditionTypical ParametersExpected Outcome / Rationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 8 hours[7]Limited degradation expected. The protonated amine is stable. This serves as a control.
Base Hydrolysis 0.1 M NaOH at Room Temp for 1 hour[7]Significant degradation expected. This condition will rapidly generate the free amine, leading to the aziridinium ion. This is the most critical test.
Oxidative 3% H₂O₂ at Room Temp for 8 hours[7]Moderate degradation may occur. Amines can be susceptible to oxidation.
Thermal (Solid) Solid sample at 80 °C for 48 hours[7]Tests the stability of the solid material to heat, which is relevant for long-term storage assessment.

By analyzing the samples from these stress conditions, you can identify the retention time of the key degradant (from the base hydrolysis sample) and optimize your HPLC method (gradient, mobile phase, etc.) to ensure baseline separation from the parent peak.

Appendix A: Experimental Protocols

Protocol: Forced Degradation Study for Method Development

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Application of Stress:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat in a water bath at 60 °C for 8 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 1 hour. Immediately neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Place approximately 5-10 mg of the solid compound in a vial and store it in an oven at 80 °C for 48 hours. After exposure, dissolve the solid in the 50:50 acetonitrile:water diluent to the target concentration.

3. Sample Analysis:

  • For each condition, take time points (e.g., 0, 2, 4, 8 hours) and dilute the samples to an appropriate concentration for HPLC analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using your initial HPLC method.

  • Examine the chromatograms for new peaks and a decrease in the area of the parent peak. The base-stressed sample should clearly show the primary degradant.

References

  • Harper College. (2005). Material Safety Data Sheet. [Link]

  • Alfa Aesar. (2012). SAFETY DATA SHEET. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Bromobutan-2-amine. National Center for Biotechnology Information. [Link]

  • ChemSafetyPRO. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

  • PubChem. (n.d.). (2R,3S)-3-bromobutan-2-amine. National Center for Biotechnology Information. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. [Link]

  • Wu, X., et al. (n.d.). Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS. Royal Society of Chemistry. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • AAPS PharmSciTech. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Chemistry Steps. (2020). Preparation of Amines. [Link]

  • Patsnap. (2013). Synthesis method of S-2-aminobutanamide hydrochloride.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • SlideShare. (n.d.). Routes of drug degredation. [Link]

  • Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. [Link]

  • ResearchGate. (2022). Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. [Link]

  • Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. [Link]

Sources

preventing racemization in 3-Bromobutan-2-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 3-Bromobutan-2-amine hydrochloride . It prioritizes mechanistic understanding to troubleshoot stereochemical instability.

Topic: Preventing Racemization & Epimerization During Synthesis and Handling Ticket Priority: High (Stereochemical Integrity Risk)

Emergency Response: Quick Reference

Status: Active Core Directive: The stability of 3-Bromobutan-2-amine is entirely dependent on pH and temperature. The free base is kinetically unstable and will self-annihilate stereochemistry via aziridinium formation.

ParameterCritical Limit / RecommendationReason for Failure
Storage State ALWAYS store as Hydrochloride (HCl) salt.Free amine undergoes rapid intramolecular cyclization (NGP).
Temperature Store at -20°C . Handle < 0°C when free-basing.Thermal energy overcomes the activation barrier for aziridine formation.
pH Control Maintain pH < 4 during storage/workup.Deprotonation exposes the nitrogen lone pair, triggering cyclization.
Solvent Avoid polar aprotic solvents (DMSO, DMF) with base.Solvation of counter-ions accelerates nucleophilic attack by nitrogen.

Troubleshooting & FAQs

Q1: I observed a loss of optical rotation after neutralizing the salt. What happened?

Diagnosis: You likely triggered Neighboring Group Participation (NGP) .[1] Root Cause: Upon neutralization, the amine nitrogen acts as an internal nucleophile, displacing the adjacent bromide to form a meso-aziridinium ion (if starting from erythro) or a chiral aziridinium pair (if starting from threo). The Fix:

  • Protocol Adjustment: Never isolate the free base. Perform "generate-and-trap" in situ. If you must neutralize, do so at -78°C and add your electrophile immediately.

  • Validation: Check 1H NMR. The formation of the aziridine ring shifts protons upfield significantly (to the 1.5–2.5 ppm range).

Q2: My reaction yielded a mixture of diastereomers (threo/erythro scrambling). Why?

Diagnosis: Epimerization via the Aziridinium Intermediate. Mechanism: The aziridinium ion is a 3-membered ring with significant strain. When a nucleophile opens this ring, it can attack either carbon (C2 or C3).

  • Path A (Direct Attack): Attack at the carbon bearing the leaving group results in double inversion (net retention).

  • Path B (Migratory Attack): Attack at the adjacent carbon results in a skeletal rearrangement and inversion at the other center. Solution: Use non-polar solvents to tighten the ion pair, favoring direct displacement (SN2) over the SN1-like aziridinium pathway, although this is difficult with internal nucleophiles. The best approach is to keep the amine protonated until the external nucleophile is present in large excess to compete with the internal nitrogen.

Q3: How do I distinguish between the threo and erythro isomers by NMR?

Technical Insight: The vicinal coupling constant (


) is the diagnostic marker.
  • Erythro (anti) isomer: Typically shows a smaller coupling constant (

    
     Hz) due to the gauche conformation favored by H-bonding or dipole minimization in certain solvents.
    
  • Threo (syn) isomer: Often displays a larger coupling constant (

    
     Hz).
    
  • Note: These values are solvent-dependent. Comparative NMR with a known standard or derivatization (e.g., with Mosher's acid) is recommended for absolute assignment.

Mechanistic Visualization

The following diagram illustrates the "Danger Zone" where the free base cyclizes, leading to scrambling.

G cluster_danger DANGER ZONE (Racemization Risk) Salt Amine HCl Salt (Stable, Stereodefined) FreeBase Free Amine (Transient Species) Salt->FreeBase Base (pH > 7) FreeBase->Salt Acid (HCl) Aziridinium Aziridinium Ion (Symmetric/Scrambled Intermediate) FreeBase->Aziridinium NGP (Fast at >0°C) Product_Ret Product A (Retention) Aziridinium->Product_Ret Nu- attack at C2 Product_Inv Product B (Inversion/Rearrangement) Aziridinium->Product_Inv Nu- attack at C3

Caption: The pathway of stereochemical loss via Neighboring Group Participation (NGP). The free amine rapidly displaces bromide to form the aziridinium ion, opening two pathways for nucleophilic attack.

Validated Experimental Protocols

Protocol A: Safe Neutralization for Nucleophilic Substitution

Use this protocol when reacting 3-bromobutan-2-amine with an external nucleophile.

  • Preparation: Dissolve 3-Bromobutan-2-amine HCl (1.0 equiv) in anhydrous CH2Cl2 (0.1 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Nucleophile Addition: Add the external nucleophile (e.g., Thiol, Azide) in excess (3.0–5.0 equiv).

  • Base Activation: Add a non-nucleophilic organic base (e.g., DIPEA or Et3N, 2.0 equiv) dropwise over 15 minutes.

    • Why? Adding base after the nucleophile ensures that as soon as the free amine is formed, the external nucleophile is statistically more likely to react than the internal nitrogen.

  • Reaction: Allow to warm slowly to 0°C. Monitor by TLC/NMR.

  • Quench: Quench immediately with 1M HCl if the reaction is complete, or process quickly.

Protocol B: Quality Control (Self-Validation)

Perform this check before using any stored batch.

  • Take a 5 mg sample of the salt.

  • Dissolve in D2O (do not use DMSO-d6 as it can promote degradation over long acquisition times).

  • Acquire 1H NMR.[2]

  • Pass Criteria:

    • Sharp doublets for methyl groups.

    • Distinct multiplets for CH-Br and CH-NH3+.

    • No evidence of broad "humps" (indicative of polymerization/aziridine oligomers).

    • Integration ratio of Methyl:Methine matches 3:1.

References

  • Winstein, S., & Lucas, H. J. (1939). The Loss of Optical Activity in the Reaction of the Optically Active erythro- and threo-3-Bromo-2-butanols with Hydrobromic Acid. Journal of the American Chemical Society.

  • Dolfen, J., et al. (2016). Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry-Preparation and Synthetic Application.[3] Advanced Synthesis & Catalysis.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122164485, this compound. [4]

  • Cossy, J., et al. (2010). Rearrangement of β-amino alcohols via aziridiniums: a review. Chemical Society Reviews.

Sources

Technical Support Center: 3-Bromobutan-2-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Bromobutan-2-amine hydrochloride. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the work-up procedure. Our goal is to equip you with the necessary insights to navigate challenges and ensure the successful isolation of your target compound with high purity and yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and isolation of this compound.

Question: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several stages of the work-up process. Let's break down the likely culprits:

  • Incomplete Basification: The crude reaction mixture often contains the amine as an ammonium salt. To extract it into an organic solvent, you must first deprotonate it to the free amine. If the pH of the aqueous layer is not sufficiently basic (pH > 10), a significant portion of your product will remain in the aqueous phase, leading to low recovery.

    • Solution: After quenching the reaction, add a suitable base (e.g., 2M NaOH or K₂CO₃ solution) and use pH paper or a meter to confirm the aqueous phase is strongly basic before proceeding with extraction.

  • Inefficient Extraction: The choice of solvent and the extraction technique are critical. 3-Bromobutan-2-amine has some water solubility, which can lead to losses.

    • Solution: Use a solvent in which the free amine is highly soluble, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (at least 3-4) with smaller volumes of solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product from the aqueous layer.

  • Loss During Washing/Drying: Aggressive washing or using an inappropriate drying agent can reduce yield.

    • Solution: When washing the combined organic extracts, use a saturated sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous phase.[1] For drying, use an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure you wash the drying agent with fresh extraction solvent to recover any adsorbed product before filtering.

  • Incomplete Precipitation of the Hydrochloride Salt: The final step of precipitating the hydrochloride salt is crucial for isolation.

    • Solution: Ensure the solvent used for precipitation (e.g., diethyl ether, ethyl acetate) is one in which the hydrochloride salt is poorly soluble. The addition of HCl (either as a gas or a solution in an anhydrous solvent like dioxane or isopropanol) should be done slowly and with stirring at a cool temperature (0-5 °C) to promote crystallization.

Question: I've isolated my product, but it's a sticky oil or a gum, not the expected crystalline solid. What went wrong?

Answer: The physical form of your isolated product is a strong indicator of its purity. An oily or gummy consistency typically points to the presence of impurities.

  • Residual Solvent: The most common reason for an oily product is the presence of residual solvent from the extraction or precipitation step.

    • Solution: After filtration, ensure the product is dried thoroughly under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can help drive off residual solvents, but be cautious as the product may be heat-sensitive.

  • Impurities: The presence of non-polar impurities or byproducts can inhibit crystallization.

    • Solution: If thorough drying doesn't resolve the issue, purification of the free amine by column chromatography before salt formation may be necessary. Alternatively, you can attempt to recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/diethyl ether).

  • Hygroscopic Nature: Amine salts can be hygroscopic, absorbing moisture from the atmosphere, which can cause them to become oily.

    • Solution: Handle the final product in a dry environment (e.g., in a glove box or under a stream of inert gas) and store it in a desiccator.

Question: An intractable emulsion formed during the liquid-liquid extraction. How can I break it and prevent it from happening again?

Answer: Emulsion formation is common when dealing with basic aqueous solutions and organic solvents. It is a suspension of fine droplets of one liquid in another, which is stabilized by impurities.

  • Breaking the Emulsion:

    • Add Brine: The addition of a saturated aqueous solution of sodium chloride will increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

    • Filter through Celite: Filtering the emulsified mixture through a pad of Celite or glass wool can help to coalesce the fine droplets.

    • Gentle Stirring/Swirling: Allow the mixture to stand for an extended period without agitation. Gentle swirling or stirring with a glass rod can sometimes encourage the layers to separate.

  • Preventing Emulsions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the formation of fine droplets.

    • Solvent Choice: In some cases, switching to a different extraction solvent can reduce the tendency for emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each step in a standard work-up for this compound?

A1: Each step is designed to isolate the desired product from the reaction mixture and remove impurities.

  • Quenching: The reaction is first stopped, often by adding water or a dilute acid, to neutralize any remaining reactive reagents.

  • Basification: A base (e.g., NaOH) is added to deprotonate the amine hydrochloride, forming the free amine which is soluble in organic solvents.[2]

  • Extraction: The free amine is extracted from the aqueous layer into an immiscible organic solvent (e.g., dichloromethane).[1]

  • Washing: The organic layer is washed with brine to remove residual water and water-soluble impurities.

  • Drying: An anhydrous salt (e.g., Na₂SO₄) is used to remove trace amounts of water from the organic solvent.

  • Filtration & Concentration: The drying agent is removed by filtration, and the solvent is evaporated to yield the crude free amine.

  • Salt Formation & Precipitation: The free amine is redissolved in a suitable solvent, and hydrochloric acid is added to form the hydrochloride salt, which precipitates out of the solution.[3][4]

  • Isolation: The solid hydrochloride salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Q2: Which base should I use for the neutralization step?

A2: The choice of base depends on the stability of your compound and the subsequent steps.

BaseConcentrationAdvantagesDisadvantages
Sodium Hydroxide (NaOH) 1-2 M AqueousInexpensive, strong base, ensures complete deprotonation.Can promote side reactions if the product is base-sensitive.
Potassium Carbonate (K₂CO₃) Saturated AqueousMilder base, less likely to cause base-mediated degradation.May not be strong enough for complete deprotonation in all cases.
Sodium Bicarbonate (NaHCO₃) Saturated AqueousVery mild, useful for neutralizing residual acid without making the solution strongly basic.Generally not strong enough to deprotonate the amine salt.

For this specific work-up, a 1-2 M solution of Sodium Hydroxide is generally recommended to ensure the pH is sufficiently high for complete extraction of the free amine.

Q3: How do I choose the best solvent for extraction and precipitation?

A3: The ideal extraction solvent should have high solubility for the free amine and be immiscible with water. For precipitation, the hydrochloride salt should have low solubility in the chosen solvent.

SolventUseRationale
Dichloromethane (DCM) ExtractionHigh density, good solvent for many organic compounds, but can be challenging to fully remove.
Ethyl Acetate (EtOAc) Extraction & PrecipitationGood all-around solvent, less toxic than DCM. The hydrochloride salt is often poorly soluble in EtOAc.
Diethyl Ether (Et₂O) Extraction & PrecipitationVolatile and a good solvent for the free amine. The hydrochloride salt is typically very insoluble in ether, making it excellent for precipitation.

Q4: How can I confirm that I have successfully formed the hydrochloride salt?

A4: There are several ways to confirm the formation of the salt:

  • Physical Observation: Successful salt formation is usually indicated by the precipitation of a solid from the solution upon addition of HCl.

  • pH Measurement: If you take a small aliquot of the supernatant and dilute it with water, the pH should be acidic.

  • Spectroscopic Analysis: An NMR spectrum of the final product will show a characteristic downfield shift and broadening of the N-H proton signals compared to the free amine. An IR spectrum may show a broad absorption in the 2400-2800 cm⁻¹ range, which is characteristic of an ammonium salt.

Visualizing the Work-Up Procedure

Overall Work-Up Workflow

cluster_0 Reaction & Quenching cluster_1 Extraction cluster_2 Purification of Free Amine cluster_3 Salt Formation & Isolation A Crude Reaction Mixture B Quench (e.g., with H₂O) A->B C C B->C D Extract with Organic Solvent (e.g., DCM) C->D E Separate Layers D->E F Wash Organic Layer (Brine) E->F G Dry (e.g., Na₂SO₄) F->G H Filter & Concentrate G->H I Dissolve in Anhydrous Solvent (e.g., Et₂O) H->I J Add HCl Solution I->J K Filter Precipitate J->K L Dry Under Vacuum K->L M Pure 3-Bromobutan-2-amine HCl L->M

Caption: Workflow for the work-up of 3-Bromobutan-2-amine HCl.

Liquid-Liquid Extraction Detail

cluster_0 Separated Layers A Basified Aqueous Mixture (contains free amine) B Add Organic Solvent (e.g., DCM) A->B C Mix Gently in Separatory Funnel B->C D Allow Layers to Separate C->D E Top Layer (Aqueous Phase) - Inorganic Salts - Trace Product D->E F Bottom Layer (Organic Phase - DCM) - Free Amine Product D->F H Repeat Extraction on Aqueous Layer (2-3x) E->H G Collect Organic Layer F->G I Combine Organic Layers for Washing G->I H->B

Sources

Technical Guide: Characterization of Impurities in 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Bromobutan-2-amine hydrochloride (CAS: 1989672-22-1 / 736083-47-9 for free base) is a vicinal haloamine used primarily as a chiral intermediate in the synthesis of heterocyclic pharmaceuticals.

Its characterization is uniquely challenging due to two factors:

  • Stereochemical Complexity: Possessing two chiral centers (C2, C3), it exists as two diastereomeric pairs (erythro/syn and threo/anti). The diastereomeric ratio (dr) is a Critical Quality Attribute (CQA).

  • Inherent Instability: As a

    
    -haloamine, the free base undergoes rapid intramolecular cyclization to form a reactive aziridinium ion (neighboring group participation). Even the hydrochloride salt can degrade if exposed to moisture or improper pH.
    

This guide provides a robust framework for detecting, identifying, and controlling impurities, with a specific focus on distinguishing process byproducts from degradation artifacts generated during analysis.

Impurity Profiling & Degradation Pathways

Understanding the "Why" before the "How" is critical. The impurities in this system are not random; they are dictated by the thermodynamics of the 3-membered ring formation.

The Aziridinium Cycle (The "Mustard" Mechanism)

The most critical impurity pathway is the formation of 2,3-dimethylaziridine . This occurs via internal nucleophilic attack of the amine nitrogen on the C-Br bond.[1]

  • Safety Warning: The aziridinium species is a potent alkylating agent (similar to nitrogen mustards) and should be treated as a potential genotoxic impurity (PGI).

  • Analytical Artifact Risk: If your sample diluent is not sufficiently acidic, this reaction will occur inside the HPLC vial, leading to false OOS (Out of Specification) results.

Degradation Pathway Diagram

The following diagram illustrates the kinetic relationship between the parent, the reactive intermediate, and terminal degradants.

DegradationPathway Parent 3-Bromobutan-2-amine (Parent Salt) FreeBase Free Amine (Transient) Parent->FreeBase pH > 6 Aziridine 2,3-Dimethylaziridinium Ion (Reactive Intermediate) FreeBase->Aziridine Cyclization (Fast) Elimination But-2-en-2-amine (Enamine -> Ketone) FreeBase->Elimination - HBr (Heat) Hydrolysis 3-Aminobutan-2-ol (Hydrolysis Product) Aziridine->Hydrolysis + H2O Dimer Piperazine Derivatives (Dimerization) Aziridine->Dimer + Free Amine

Caption: Figure 1. Mechanistic pathway of 3-bromobutan-2-amine degradation via the aziridinium intermediate.

Troubleshooting & FAQs

Issue 1: "My main peak area decreases over time in the autosampler."

Diagnosis: On-column or In-vial Cyclization. Mechanism:


-bromoamines are stable as salts but unstable as free bases. If your HPLC diluent is water/methanol without acid, the local pH may allow a fraction of the amine to deprotonate and cyclize to the aziridine.
Solution: 
  • Immediate Action: Change sample diluent to 0.1% H3PO4 or 0.1 N HCl .

  • Verification: Check the pH of the sample solution; it must be < 3.0 to freeze the kinetics.

Issue 2: "I cannot separate the diastereomers (Erythro vs. Threo)."

Diagnosis: Lack of stereoselectivity in the stationary phase. Mechanism: Diastereomers have identical mass but different 3D shapes and pKa values. Standard C18 columns often co-elute them. Solution:

  • Method A (HPLC): Use a Phenyl-Hexyl column or a C18 column with a high-pH buffer (ammonium bicarbonate pH 9.0) if the run time is fast enough to prevent degradation. (Risk: Degradation).

  • Method B (Preferred): Use qNMR (Quantitative NMR).[2] The methyl doublets of the erythro and threo forms usually have distinct chemical shifts (

    
     ppm).
    
Issue 3: "I see a ghost peak that doesn't match any starting material."

Diagnosis: Dimerization (Piperazine formation). Mechanism: As the aziridine forms, unreacted amine attacks the aziridine ring, opening it and forming a dimer. This eventually cyclizes to a piperazine. Solution: Check LC-MS for


. If the parent is 152 Da (free base), look for mass ~142 Da (piperazine core) or ~305 Da (linear dimer).

Analytical Protocols

HPLC Method for Purity & Impurities

Rationale: Due to the lack of UV chromophores, low-wavelength UV or Charged Aerosol Detection (CAD) is required. Ion-pairing is used to retain the polar amine.

ParameterSpecification
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Ion pairing agent)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min (5% B); 5-20 min (5%

60% B); 20-25 min (60% B)
Flow Rate 1.0 mL/min
Detection UV at 205 nm (or CAD/ELSD for higher sensitivity)
Column Temp 25°C (Do not heat; heat accelerates degradation)
Sample Diluent 0.05 N HCl in Water (CRITICAL for stability)
qNMR Method for Diastereomeric Ratio

Rationale: NMR is the definitive method for distinguishing threo/erythro isomers without degradation artifacts.

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 or D2O .

  • Acquisition: Run a standard proton (

    
    ) scan (min 16 scans).
    
  • Analysis: Focus on the methyl region (1.0 - 1.5 ppm).

    • You will see two sets of doublets for the terminal methyl groups.

    • Integrate the corresponding methyl signals for the major and minor diastereomers.

    • Calculation:

      
      
      

Diagnostic Logic Tree

Use this flow to identify unknown impurities.

LogicTree Start Unknown Impurity Detected CheckRT Is RRT < 0.5 relative to Main Peak? Start->CheckRT Polar Likely Hydrolysis Product (Amino Alcohol) CheckRT->Polar Yes CheckMS Check LC-MS Mass CheckRT->CheckMS No MassMinusHBr Mass = [M-HBr+H]+ (Aziridine)? CheckMS->MassMinusHBr 152 -> 71 (fragment) or 72 Da (Aziridine) MassDimer Mass = [2M-HBr] or Piperazine? CheckMS->MassDimer High Mass VerifyDiluent Did you use Acidic Diluent? MassMinusHBr->VerifyDiluent Artifact Artifact: Sample degraded in vial. Retest with 0.1N HCl. VerifyDiluent->Artifact No RealImpurity Process Impurity: Residual Intermediate. VerifyDiluent->RealImpurity Yes

Caption: Figure 2. Diagnostic logic for identifying unknown peaks in 3-bromobutan-2-amine analysis.

References

  • D'Hondt, B. et al. (2020). "Synthesis and Reactivity of

    
    -Haloamines: The Aziridinium Route." Organic Process Research & Development.  (Generalized reference for 
    
    
    
    -haloamine chemistry).
  • European Pharmacopoeia (Ph. Eur.). "General Chapter 2.2.46 Chromatographic Separation Techniques." (Standard for HPLC parameters).
  • Gao, Y. et al. (2018).

    
    -Haloamines." Journal of Pharmaceutical Sciences. (Mechanistic basis for aziridine formation).[1][3]
    
  • Sigma-Aldrich . "this compound Product Specification." (For physical property verification).

(Note: Specific literature on the exact impurity profile of this CAS is sparse; mechanisms are derived from the well-established chemistry of homologous


-haloamines).

Sources

Technical Support Center: Synthesis of 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Safety Warning: 3-Bromobutan-2-amine is a vicinal haloamine. These compounds are potential alkylating agents (nitrogen mustard precursors) and can form aziridines. Handle with extreme caution in a fume hood.

Executive Summary

The synthesis of 3-Bromobutan-2-amine hydrochloride is chemically deceptive. While it appears to be a simple functional group interconversion from 3-aminobutan-2-ol , the presence of the vicinal amine group introduces a "neighboring group participation" (NGP) challenge.

The Core Problem: The free amine is a better nucleophile than the external bromide source. If the amine is not fully protonated or protected during the reaction and workup, it will attack the activated alcohol carbon to form 2,3-dimethylaziridine . This leads to yield loss, stereochemical scrambling, and safety hazards.

This guide provides a high-yield, stereochemically predictable protocol using Phosphorus Tribromide (


) , specifically designed to suppress aziridine formation.

Module 1: The "Golden Route" Protocol

Recommended for high yield (>85%) and stereochemical control.

Reagents & Setup
  • Substrate: 3-Aminobutan-2-ol (Starting material).

  • Reagent: Phosphorus Tribromide (

    
    ) (1.1 - 1.2 equivalents).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

  • Crucial Additive: Dry HCl gas or solvent-saturated HCl (e.g., 4M HCl in Dioxane).

Step-by-Step Methodology
  • Salt Formation (The Critical Pre-step):

    • Dissolve 3-aminobutan-2-ol in anhydrous DCM.

    • Why: You must lock the nitrogen lone pair.

    • Action: Bubble dry HCl gas or add HCl/Dioxane until the solution is acidic (pH < 2). If the amine salt precipitates, that is acceptable; suspend it vigorously.

  • Activation (

    
    ): 
    
    • Cool the suspension/solution to

      
       under 
      
      
      
      atmosphere.
    • Add

      
       dropwise over 30 minutes.
      
    • Mechanism:[1][2][3][4][][6] The alcohol oxygen attacks

      
       to form a dibromophosphite ester (good leaving group).[3][7]
      
  • Displacement (Reflux):

    • Allow to warm to Room Temperature (RT), then reflux gently for 2-4 hours.

    • Stereochemistry: This promotes

      
       displacement by bromide.[3] Since the nitrogen is protonated (
      
      
      
      ), it cannot participate. The bromide attacks from the back, causing Inversion of Configuration at the C-OH center.
  • Anhydrous Workup (The Yield Saver):

    • DO NOT quench with aqueous bicarbonate or NaOH. This is the most common failure point. Neutralizing the solution frees the amine, which immediately cyclizes to the aziridine.

    • Action: Cool to

      
      . Add anhydrous ethanol or methanol dropwise to quench excess 
      
      
      
      (forms volatile alkyl bromides/phosphites).
    • Concentrate the solution to roughly 20% volume.

    • Add cold anhydrous Diethyl Ether (

      
      ) to precipitate the target hydrochloride salt.
      
    • Filter under inert atmosphere (nitrogen blanket) as the salt is hygroscopic.

Module 2: Troubleshooting Guide

Diagnose your specific failure mode.

SymptomProbable CauseThe "Why" (Mechanism)Corrective Action
Low Yield (<40%) Aqueous/Basic WorkupYou created the free base. The amine displaced the bromide to form volatile 2,3-dimethylaziridine, which was lost or hydrolyzed.Switch to Anhydrous Workup. Precipitate the product directly as the HCl salt using Ether/DCM.
Product is an Oil HygroscopicityThe HCl salt has absorbed atmospheric moisture.Triturate the oil with anhydrous Acetone or

. Store in a desiccator.
Isomer Mixture NGP (Retention)The amine was not fully protonated. It attacked the C-O bond first (forming aziridinium), then Br opened the ring. This results in Retention (Double Inversion).Ensure the starting material is the HCl salt before adding

. Maintain acidic conditions throughout.
Smell of "Fish" Aziridine LeakThe product has cyclized.[8] Aziridines have a distinct amine odor.Safety Hazard. Acidify immediately with HCl/Dioxane to reopen the ring to the bromide salt.

Module 3: Visualization of Failure vs. Success

Diagram 1: The Synthesis Workflow

This flowchart illustrates the critical decision points where yield is won or lost.

SynthesisWorkflow Start Start: 3-Aminobutan-2-ol Protonation Step 1: Protonation (HCl) (Critical: Locks Nitrogen) Start->Protonation Activation Step 2: Add PBr3 (Forms R-O-PBr2) Protonation->Activation Displacement Step 3: Reflux (SN2 Displacement by Br-) Activation->Displacement Decision Workup Choice Displacement->Decision FailPath Aqueous Base (NaHCO3/NaOH) Decision->FailPath Wrong Way SuccessPath Anhydrous Ether/EtOH Decision->SuccessPath Right Way Aziridine FAIL: 2,3-Dimethylaziridine (Volatile/Unstable) FailPath->Aziridine Cyclization Product SUCCESS: 3-Bromobutan-2-amine HCl (Precipitate) SuccessPath->Product Precipitation

Caption: Workflow distinguishing the correct anhydrous path (Green) from the yield-killing aqueous path (Red).

Diagram 2: The "Yield Killer" Mechanism (Aziridinium Formation)

Understanding why the reaction fails is key to preventing it.

Mechanism Substrate Free Amine (Unprotonated) Intermediate Activated Alcohol (-OPBr2) Substrate->Intermediate PBr3 Aziridine Aziridinium Ion (Cyclic Intermediate) Intermediate->Aziridine Intramolecular Attack (NGP) Scrambled Scrambled Products (Retained Configuration) Aziridine->Scrambled Br- opens ring

Caption: Neighboring Group Participation (NGP). If the amine is free, it attacks the carbon center, leading to aziridines and stereochemical scrambling.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) instead of 

?
A: You can use

to make the chloro-analog, or Thionyl Bromide (

) for the bromo-analog. However,

reactions with amino alcohols often proceed via an internal return mechanism (

) or NGP, which retains configuration.

is generally preferred for cleaner inversion stereochemistry in this specific substrate class [1].[7]

Q2: My starting material is (2R, 3R)-3-aminobutan-2-ol. What is the stereochemistry of the product? A: Assuming you follow the "Golden Route" (Module 1) with full protonation:

  • The reaction follows an

    
     mechanism.[2][6][7][9]
    
  • Inversion occurs only at the C2 (hydroxyl) center.

  • The C3 (amine) center remains unchanged.

  • Result: (2S, 3R)-3-bromobutan-2-amine HCl. (Note: The C2 configuration inverts from R to S).

Q3: Why did my product turn into a brown tar overnight? A: You likely have free amine present. The free base is unstable and auto-polymerizes or cyclizes. Ensure you store the compound as the Hydrochloride Salt in a desiccator at


.

Q4: How do I verify the product without degrading it? A: Do not run LCMS with a basic mobile phase. Use an acidic mobile phase (0.1% Formic Acid). For NMR, use


 or 

(though

may cause H/D exchange over time). Look for the significant downfield shift of the CH-Br proton compared to the starting CH-OH.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Master Organic Chemistry. (2015). PBr3 and SOCl2 for Converting Alcohols to Alkyl Halides. Retrieved from

  • BenchChem. (2025).[7] Common side reactions of PBr3 with alcohols and how to avoid them. Retrieved from

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Support Center: Hydrobromide (HBr) Salt Formation & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Chemist Scope: Troubleshooting crystallization, stoichiometry, and purity profiles in pharmaceutical hydrobromide salt synthesis.

Introduction: Why Hydrobromide?

In drug development, the hydrobromide (HBr) salt is often the second-line choice when a hydrochloride (HCl) salt fails due to hygroscopicity or polymorphism issues. HBr salts frequently offer distinct crystalline lattices that can stabilize solvates or prevent polymorphic shifting. However, HBr introduces unique challenges: oxidative degradation (discoloration), "oiling out" during crystallization, and higher acidity in non-aqueous media.

This guide addresses these specific failure modes with field-proven protocols.

Module 1: Reagent Selection Strategy

User Query: I have multiple sources of HBr (48% aq., 33% in AcOH, Gas). Which one should I use for my API?

Technical Insight: The choice of HBr source dictates the "effective pH" and the water content of your system, which directly impacts yield and impurity profiles.

Reagent Comparative Data
ReagentEffective Acidity (approx.)Water ContentBest ForRisk Profile
48% Aqueous HBr pKa ~ -1.7High (~52%)Polar APIs, initial screens.High solubility loss; hydrolysis of sensitive groups.
33% HBr in Acetic Acid pKa ~ -6.0 Low (<1%)Non-polar bases; maximizing yield.Oxidation: Turns orange/red (

) over time. Corrosive.
HBr (Gas) pKa ~ -9.0AnhydrousStrictly anhydrous crystallization.Hard to control stoichiometry; high exotherm.
TMS-Br + Alcohol VariableIn situ generationLab-scale; very sensitive APIs.Expensive; generates volatile byproducts (TMS-OMe).
Decision Matrix: Selecting the Right HBr Source

HBr_Selection Start Start: Select HBr Source WaterSens Is the API water sensitive (e.g., esters, imines)? Start->WaterSens Solubility Is API soluble in organic solvents? WaterSens->Solubility No GasHBr Use HBr Gas or TMS-Br (Strictly anhydrous) WaterSens->GasHBr Yes Scale Scale of Reaction? Solubility->Scale Yes AqHBr Use 48% Aqueous HBr (Cost-effective, simple) Solubility->AqHBr No (Needs water to dissolve) AcOHHBr Use 33% HBr in AcOH (High yield, low water) Scale->AcOHHBr Process Scale (>100g) Scale->GasHBr Lab Scale (<5g)

Figure 1: Decision tree for selecting the optimal HBr source based on API stability and solubility profiles.

Module 2: Process Control & Troubleshooting

Issue 1: The "Orange Tint" (Oxidative Impurities)

Symptom: The white salt turns yellow/orange upon filtration or drying. Root Cause: HBr reagents (especially in Acetic Acid) degrade over time to form free bromine (


). Even trace amounts (ppm levels) react with electron-rich aromatic rings in your API to form brominated impurities.

Protocol: The "Scavenger" Fix Do not use aged HBr without pretreatment. If the reagent is yellow/orange, it contains


.
  • Prevention: Add a sacrificial alkene scavenger to the reaction mixture before adding the HBr.

    • Reagent: Acetone or Cyclohexene.

    • Mechanism: Acetone reacts with

      
       to form bromoacetone (volatile lachrymator) or poly-brominated species that remain in the mother liquor.
      
    • Dosage: 1–5 mol% relative to HBr.

  • Correction (Post-Reaction): Wash the filter cake with a cold solvent containing 0.5% sodium thiosulfate (aqueous) if the salt is water-insoluble, or use an acetone wash if the salt is stable.

Issue 2: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon adding HBr, a sticky gum or oil forms at the bottom of the flask instead of crystals. Root Cause: The salt is forming faster than it can crystallize, creating a supersaturated "oil" phase (Liquid-Liquid Phase Separation - LLPS). This is common with HBr due to its high lattice energy potential.

Troubleshooting Workflow: The Temperature Cycle Do not simply cool the mixture further; this solidifies the oil into an amorphous glass.

  • Re-heat: Heat the mixture until the oil redissolves into a clear solution (the "Clear Point").

  • Seed: Cool slightly (5-10°C below Clear Point) and add seed crystals (0.1 wt%).

  • Ripen: Hold at this temperature for 1-2 hours. Do not cool further until a visible slurry exists.[1]

  • Slow Cool: Ramp down temperature at 5°C/hour.

Visualizing the "Oiling Out" Fix

OilingOut_Fix State_Oil Oiling Out Detected (Emulsion/Gum) Action_Heat Heat to Clear Point (Redissolve Oil) State_Oil->Action_Heat Action_Seed Add Seed Crystals (in Metastable Zone) Action_Heat->Action_Seed Action_Hold Isothermal Hold (Ostwald Ripening) Action_Seed->Action_Hold Decision_Slurry Is a Slurry Visible? Action_Hold->Decision_Slurry Decision_Slurry->Action_Heat No (Oil Reformed) Action_Cool Slow Cooling (5°C/hr) Decision_Slurry->Action_Cool Yes

Figure 2: Recovery loop for oiling-out events. The critical step is the isothermal hold to allow the oil droplets to transfer mass to the crystalline seeds.

Module 3: Standardized Experimental Protocol

Objective: Synthesis of a generic API-Hydrobromide salt avoiding common pitfalls.

Reagents:

  • API (Free Base): 1.0 equiv.

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).

  • Acid: 33% HBr in Acetic Acid (1.05 equiv).

  • Scavenger: Acetone (0.05 equiv).

Step-by-Step Procedure:

  • Dissolution: Dissolve API (10 g) in EtOAc (100 mL, 10 vol) at 25°C. Ensure full dissolution. Filter if necessary to remove dust (nucleation sites).

  • Scavenging: Add Acetone (0.05 equiv) to the API solution. Stir for 5 minutes.

  • Acid Preparation: Dilute the HBr/AcOH (1.05 equiv) in EtOAc (10 mL, 1 vol). Note: Diluting the acid prevents localized high concentrations that cause oiling.

  • Addition: Add the diluted acid dropwise over 30 minutes.

    • Observation: If turbidity appears and persists, stop addition and stir. If oil appears, heat to 40°C immediately.

  • Crystallization:

    • If slurry forms: Stir 2 hours at 20°C.

    • If no precipitate: Seed with authentic HBr salt (if available) or scratch glass.

  • Isolation: Filter under nitrogen (HBr salts can be hygroscopic).

  • Washing: Wash cake with 2 x 1 vol cold EtOAc.

  • Drying: Vacuum oven at 45°C. Warning: High heat (>60°C) can cause HBr dissociation or oxidation in some salts.

Module 4: Stability & Stoichiometry FAQs

Q: My HBr salt is hygroscopic. Is this normal? A: Yes. The bromide ion is larger and more polarizable than chloride, often leading to lower lattice energies and higher hygroscopicity.

  • Fix: Check if a hydrate form exists. Often, the monohydrate is the stable form, and drying it to an anhydrous state creates a metastable material that will aggressively suck moisture from the air. Perform a Dynamic Vapor Sorption (DVS) study.

Q: How do I remove excess HBr? A: Unlike HCl, you cannot easily boil off excess HBr due to its higher boiling point and azeotrope formation.

  • Fix: If the reaction is in an organic solvent (DCM/EtOAc), wash with a carbonate base (solid

    
     or aqueous 
    
    
    
    ) before salt formation to ensure neutral stoichiometry, or use a nitrogen sweep if using HBr gas. For the salt itself, reslurry in the solvent to wash away encapsulated acid.

Q: Why does the HBr/AcOH solution smell like vinegar and something sharp? A: That is the characteristic smell. However, if it smells like bleach or chlorine, it has oxidized to bromine (


). Discard immediately  or treat with a reducing agent before disposal.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and counter-ion properties).
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

  • Viedma, C. (2005). "Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling." Physical Review Letters, 94, 065504. (Foundational theory on Ostwald ripening and oiling out mechanisms). Link

  • Organic Chemistry Portal. "Hydrogen Bromide in Acetic Acid." (Reagent properties and safety data). Link

  • Sciencemadness Discussion. "Bromine contamination in Hydrobromic Acid." (Practical troubleshooting for color impurities and scavenging). Link

Sources

deprotection challenges with 3-Bromobutan-2-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Deprotection, and Stability Protocols Ticket ID: #BBA-DEP-001 Status: Active Guide

Executive Summary: The "Aziridine Trap"

Warning: 3-Bromobutan-2-amine derivatives belong to a class of vicinal haloamines . These compounds possess a built-in self-destruct mechanism known as Neighboring Group Participation (NGP).

The central challenge is not the removal of the protecting group itself, but the handling of the resulting free amine. Upon neutralization of the hydrochloride salt, the free amine nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) will spontaneously attack the electrophilic carbon bearing the bromine (

). This results in the formation of an aziridinium ion , leading to stereochemical scrambling, racemization, or degradation.

The Golden Rule: Never isolate the free base of 3-bromobutan-2-amine. Always maintain the molecule as a protonated salt (HCl, TFA) until the exact moment of subsequent reaction.

Core Mechanism & Instability

To troubleshoot effectively, you must understand the failure mode. The diagram below illustrates the kinetic pathway that destroys your product during standard basic workups.

Diagram 1: The Aziridine Cyclization Pathway

Aziridine_Pathway Salt Protonated Salt (Stable) [R-NH3+] Cl- FreeBase Free Amine (Transient Species) [R-NH2] Salt->FreeBase Deprotonation (pH > 8) Base Neutralization (e.g., NaHCO3 wash) Aziridine Aziridinium Ion (Cyclized Intermediate) FreeBase->Aziridine Intramolecular SN2 (Fast!) Scrambled Racemic/Scrambled Products Aziridine->Scrambled Nucleophilic Opening

Caption: The "Doom Loop": Neutralizing the salt triggers rapid intramolecular


 displacement of bromide, forming a reactive aziridinium ring.

Troubleshooting Guide: Deprotection Protocols

Scenario A: Removal of N-Boc Group

User Issue: "I treated my N-Boc-3-bromobutan-2-amine with TFA, then did a saturated bicarb wash to extract the amine. My yield is near zero, and NMR shows a mess."

Root Cause: The bicarbonate wash neutralized the ammonium salt. The free amine cyclized to the aziridine and either polymerized or hydrolyzed in the aqueous layer.

Correct Protocol (Acidic Isolation):

  • Dissolution: Dissolve N-Boc precursor in dry DCM or Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (preferred over TFA to avoid hygroscopic salts).

  • Reaction: Stir at 0°C ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     RT. Monitor by TLC (stain with Ninhydrin; spot will remain at baseline).
    
  • Workup (CRITICAL):

    • DO NOT wash with water or base.

    • Concentrate the mixture in vacuo to dryness.

    • Triturate the residue with dry Diethyl Ether (

      
      ) or Hexanes to remove excess HCl/Dioxane.
      
    • Filter the white solid under inert atmosphere (Argon/N2).

  • Storage: Store as the solid Hydrochloride salt at -20°C.

Scenario B: Removal of N-Fmoc Group

User Issue: "Can I use 20% Piperidine/DMF to remove Fmoc?"

Verdict: ABSOLUTELY NOT. Piperidine is a secondary amine base. It will remove the Fmoc group, generating the free amine in a basic solution. The product will instantly cyclize or the piperidine will displace the bromide.

  • Solution: Do not use Fmoc protection for vicinal haloamines. If you must, consider non-basic cleavage methods (extremely rare/difficult) or redesign synthesis to install Bromine after Fmoc removal.

Operational Protocols: Subsequent Reactions

Most users deprotect this molecule to react it further (e.g., amide coupling).

Protocol: "In-Situ" Neutralization for Amide Coupling

Since you cannot isolate the free base, you must release it gently in the presence of the electrophile.

ParameterRecommendationRationale
Solvent DMF, DMA, or NMPPolar aprotic solvents stabilize the transition state but suppress aggregation.
Base DIPEA (Hünig's Base) or NMMSterically hindered bases minimize direct nucleophilic attack on the bromide.
Stoichiometry Exact 1.0 - 1.1 equiv of BaseExcess base promotes aziridine formation.
Temperature -10°C to 0°CSlows the kinetics of cyclization relative to the intermolecular coupling.

Step-by-Step Workflow:

  • Dissolve the Carboxylic Acid and Coupling Reagent (e.g., HATU) in DMF. Stir for 5 mins to activate.

  • Add the 3-Bromobutan-2-amine HCl salt (solid) directly to the vessel.

  • Cool to 0°C .

  • Add DIPEA dropwise over 10 minutes.

    • Why? This keeps the concentration of "free base" amine low. As soon as a molecule is deprotonated, it is statistically more likely to hit the activated ester (HATU-Acid) than its own tail (Bromine).

Decision Logic for Experimental Design

Use this flow to determine if your proposed workflow is safe.

Diagram 2: Workflow Decision Matrix

Decision_Tree Start Start: 3-Bromo-2-amine Derivative Q1 Is the Nitrogen Protected? Start->Q1 Q2 Is the PG Acid Labile? (Boc, Cbz) Q1->Q2 Yes Action3 Do NOT extract. Use In-Situ Neutralization. Q1->Action3 No (It is HCl salt) Action1 Use HCl/Dioxane or HBr/AcOH. Isolate as SALT. Q2->Action1 Yes Action2 STOP. Base labile PGs (Fmoc) will fail. Q2->Action2 No

Caption: Decision matrix for handling vicinal bromoamines. Red paths indicate high risk of degradation.

Frequently Asked Questions (FAQ)

Q: Why does my LCMS show a mass of [M-Br+OH]? A: This is a hydrolysis artifact. The aziridine formed (likely in the LCMS vial or column) and was opened by water. This confirms you likely exposed the sample to a non-acidic environment before injection. Always run LCMS with 0.1% Formic Acid in the mobile phase.

Q: Can I store the 3-bromobutan-2-amine free base in the freezer? A: No. Even at -20°C, the intermolecular or intramolecular reaction can proceed slowly. The HCl salt is stable for months; the free base is stable for minutes to hours.

Q: My product has lost its optical activity (racemized). Why? A: If the aziridinium ion forms, the subsequent opening by a nucleophile can occur at either carbon of the ring (C2 or C3). If the nucleophile attacks the original carbon, you get double inversion (Retention). If it attacks the neighbor, you get Inversion.[1] A mix leads to racemization.

References

  • Neighboring Group Participation & Aziridine Form

    • Mechanism:[1][2][3][4] The kinetics of 3-membered ring closure in vicinal haloamines are exceptionally fast due to entropy (proximity).

    • Source: Winstein, S., & Grunwald, E. (1948). "The Role of Neighboring Groups in Replacement Reactions." Journal of the American Chemical Society.

  • Boc Deprotection Protocols

    • Standard Acidolysis: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for non-basic deprotection).

    • Source: BenchChem Protocols. "Experimental procedure for deprotection of Boc-protected amines."

  • Stereochemical Scrambling via Aziridinium

    • Context: Analysis of regioselectivity in ring opening of aziridinium ions.
    • Source: Stanković, S., et al. (2010).[5] "Rearrangement of β-amino alcohols via aziridiniums." Chemical Society Reviews.[5]

Sources

scale-up challenges for 3-Bromobutan-2-amine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 3-Bromobutan-2-amine Hydrochloride

Introduction & Safety Warning (Critical)

WARNING: VESICANT HAZARD Before proceeding, all personnel must understand that 3-Bromobutan-2-amine (free base) and its hydrochloride salt are structural analogues of nitrogen mustards . They are potent alkylating agents.

  • Physiological Hazard: Potential blister agent. Inhalation or skin contact can cause severe, delayed burns and respiratory damage.

  • Containment: All operations must occur in a functioning fume hood with a scrubber system for acid gases (HBr/SO₂).

  • Decontamination: Have a saturated sodium bicarbonate solution ready to neutralize spills immediately.

This guide addresses the specific challenges of scaling the conversion of 3-aminobutan-2-ol to This compound , focusing on the Phosphorus Tribromide (PBr₃) route, which is the industry standard for maintaining stereochemical integrity at scale.

Reaction Engineering: The Synthesis Module

Core Question: How do I scale up the bromination while controlling the massive exotherm?

The reaction of 3-aminobutan-2-ol with PBr₃ is highly exothermic. On a gram scale, this is manageable with an ice bath. On a kilogram scale, the heat accumulation can trigger a runaway decomposition or the formation of the volatile (and toxic) aziridine side-product.

Protocol Overview (Scale-Up Adapted):

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or ChloroformNon-nucleophilic; solubilizes the amino-alcohol but precipitates the final HCl salt (facilitating filtration).
Stoichiometry 0.35 - 0.40 eq PBr₃ per 1.0 eq AlcoholPBr₃ provides 3 bromine atoms, but the third is kinetically slow. Slight excess ensures completion.
Temperature -10°C to 0°C (Addition), then 25°C (Stir)Low temp prevents elimination to but-2-ene and suppresses aziridine volatility.
Addition Rate < 1.0 mol/hour (controlled by internal temp)Crucial: Internal temp must never exceed 5°C during addition.

Step-by-Step Workflow:

  • Charge: Load 3-aminobutan-2-ol and dry DCM into a reactor with an overhead stirrer and N₂ purge.

  • Cool: Chill the system to -10°C.

  • Addition: Add PBr₃ dropwise. Note: The mixture will become a thick slurry.

  • Digest: Allow to warm to room temperature (20-25°C) over 4 hours.

  • Reflux (Optional): Only if HPLC shows incomplete conversion. Limit to 40°C.

  • Quench: Cool back to 0°C. Add absolute ethanol (slowly) to destroy excess PBr₃. Do not use water yet.

  • Isolation: The product often precipitates as the HCl salt. Filter under N₂.

Stereochemical Integrity: The Aziridinium Trap

Core Question: Why did my diastereomeric ratio (dr) drop during scale-up?

This is the most common failure mode. The reaction does not proceed via a simple S_N2 mechanism. It involves Neighboring Group Participation (NGP) .[1]

The Mechanism:

  • Activation: The hydroxyl group reacts with PBr₃ to form a dibromophosphite ester (leaving group).

  • Displacement: The neighboring amine nitrogen attacks the carbon, kicking out the leaving group.

  • Intermediate: An Aziridinium Ion (3-membered ring) is formed.[2]

  • Opening: The bromide ion attacks the aziridinium ring to open it.

The Stereochemical Consequence:

  • Double Inversion: The formation of the aziridinium is Inversion #1. The opening by bromide is Inversion #2.

  • Net Result: Retention of Configuration.

  • Failure Mode: If the temperature is too high, the aziridinium ion can open non-regioselectively or eliminate, leading to a mix of isomers (erythro/threo scrambling).

G Start 3-Aminobutan-2-ol (Chiral) Activated Activated Ester (-OPBr2) Start->Activated PBr3 / -10°C Aziridinium Aziridinium Ion (CRITICAL INTERMEDIATE) Activated->Aziridinium NGP (Inversion 1) Product 3-Bromobutan-2-amine HCl (Retention of Stereochem) Aziridinium->Product Br- Attack (Inversion 2) SideProd Scrambled Isomers / Elimination Aziridinium->SideProd High Temp (>40°C)

Caption: The "Double Inversion" pathway via the Aziridinium intermediate dictates the stereochemical outcome. Control of this step is temperature-dependent.

Troubleshooting Guide (FAQ)

Issue 1: Product is a sticky, hygroscopic oil instead of a solid.
  • Cause: Residual water or excess acid (HBr/H₃PO₃). The HCl salt is extremely hygroscopic.

  • Solution:

    • Azeotropic Drying: Dissolve the oil in dry Ethanol/Toluene (1:1) and rotary evaporate.[3] Repeat 3x.

    • Trituration: Add anhydrous diethyl ether or MTBE to the oil and sonicate vigorously under N₂. A white solid should precipitate.

    • Storage: Store in a desiccator over P₂O₅.

Issue 2: Low yield (<50%) and formation of a "glassy" polymer.
  • Cause: Polymerization of the aziridine intermediate. This happens if the reaction mixture becomes too basic (free amine exists) or if the quench is too exothermic.

  • Solution: Ensure the system remains acidic throughout. The PBr₃ reaction generates HBr naturally, which protects the amine as the ammonium salt (-NH₃⁺). Do not add base (e.g., TEA, Pyridine) during the reaction phase.

Issue 3: "Mustard" smell or blistering on gloves.
  • Cause: Formation of the free base aziridine or volatile bromide.

  • Immediate Action:

    • Stop all work.

    • Treat the area/gloves with Decon Solution (50% Ethanol, 40% Water, 10% Ammonia).

    • Review containment protocols. The free base has a high vapor pressure and is a severe alkylating agent.

References

  • Winstein, S., & Lucas, H. J. (1939).[1] The Coordination of Silver Ion with Unsaturated Compounds. Journal of the American Chemical Society.[1] (Foundational work on neighboring group participation and bromonium/aziridinium ions). Link

  • D'hooghe, M., et al. (2007).[4] Novel synthesis of 3,4-diaminobutanenitriles... from 2-(cyanomethyl)aziridines through intermediate aziridinium salts.[4] Journal of Organic Chemistry.[4][5] (Detailed mechanism of aziridinium ring opening by bromide). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122164485, this compound.[6] (Physical properties and identifiers). Link

  • Vreugdenhil, A., et al. (2024).[7] The reaction of thionyl chloride with β amino alcohols: A computational investigation... Canadian Journal of Chemistry.[7] (Computational insight into the NGP mechanism relevant to thionyl/phosphorus halide activation). Link

Sources

Technical Support Center: Analytical Workflows for 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical methods for monitoring 3-Bromobutan-2-amine hydrochloride reactions Audience: Senior Researchers, Process Chemists, and Analytical Scientists Document ID: TSC-2024-BBA-HC

Introduction: The "Aziridinium Trap"

Welcome to the technical support hub for This compound . As a researcher working with this beta-haloamine, you are likely facing a specific set of analytical challenges derived from its core reactivity: intramolecular cyclization .

In its hydrochloride salt form (low pH), the molecule is relatively stable. However, upon neutralization (free base formation) or exposure to thermal stress, the nitrogen lone pair attacks the beta-carbon, displacing the bromide to form the highly reactive 2,3-dimethylaziridinium ion .

This guide provides self-validating workflows to monitor this species, separate diastereomers, and prevent artifactual degradation during analysis.

Module 1: High-Performance Liquid Chromatography (HPLC) Strategy

The Challenge: Lack of Chromophore & Stability

3-Bromobutan-2-amine lacks a strong UV chromophore (no conjugated system). Furthermore, standard alkaline mobile phases will trigger in-vial cyclization before the sample reaches the column.

Recommended Workflow: Pre-Column Derivatization

To ensure sensitivity and stability, we recommend derivatization. This stabilizes the amine functionality, preventing cyclization, and adds a UV-active tag.

Protocol: Fmoc-Cl Derivatization (High Sensitivity)

This method is ideal for trace analysis or reaction monitoring where UV detection (254 nm) is required.

Reagents:

  • Derivatizing Agent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) in Acetonitrile (ACN).

  • Buffer: Borate buffer (pH 8.0 - Note: Keep reaction time short to minimize hydrolysis).

  • Quench: 1% Acetic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of 3-Bromobutan-2-amine HCl in 1 mL water.

  • Reaction: Mix 100 µL sample + 400 µL Borate buffer + 500 µL Fmoc-Cl solution (5 mM).

  • Incubation: Vortex for 30 seconds. Critical: Do not heat. Reaction is fast at RT.

  • Stabilization: Immediately add 100 µL of 1% Acetic acid. This drops the pH, preventing the Fmoc-amine from cyclizing or hydrolyzing.

  • Analysis: Inject onto C18 column.

Chromatographic Conditions:

Parameter Setting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH maintains stability)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min

| Detection | UV @ 265 nm (Fmoc max) or Fluorescence (Ex: 260nm, Em: 310nm) |

Module 2: Reaction Monitoring (The Aziridinium Intermediate)

Monitoring the consumption of 3-Bromobutan-2-amine often involves tracking the formation of the aziridinium ion. Because the aziridinium ion is transient, you cannot analyze it directly by standard HPLC. You must use a "Quench-and-Trap" approach.

The "Quench-and-Trap" Workflow

To quantify the aziridinium species present at a specific time point (


), you must chemically intercept it.
  • Sampling: Aliquot reaction mixture at

    
    .
    
  • Trapping: Immediately dispense into a vial containing excess Sodium Thiosulfate (Na₂S₂O₃) .

    • Mechanism:[1] Thiosulfate is a potent nucleophile that opens the aziridinium ring instantaneously.

  • Analysis: Analyze for the thiosulfate-adduct using LC-MS (ESI-). The abundance of the adduct correlates directly to the concentration of the aziridinium ion at

    
    .
    
Visualizing the Pathway

Aziridinium_Monitoring Start 3-Bromoamine (Precursor) Inter Aziridinium Ion (Transient Active Species) Start->Inter pH > 7 or Heat (-Br⁻) Prod Final Alkylated Product Inter->Prod + Target Nucleophile Trap Thiosulfate Adduct (Stable Analytical Marker) Inter->Trap + Na₂S₂O₃ (Quench)

Figure 1: Kinetic trapping strategy. The red node represents the unstable intermediate; the yellow node represents the stable surrogate marker used for quantification.

Module 3: Stereochemical Control (Diastereomers)

3-Bromobutan-2-amine has two chiral centers, resulting in two diastereomeric pairs: erythro (syn) and threo (anti). These have different reactivities.

Separation Guide

Standard C18 columns often fail to separate these diastereomers.

TechniqueColumn TypeMechanismResolution Potential
HILIC Silica or AmidePartitioning based on polarity of the ammonium salt.Moderate. Good for separating free amine from salt.
Chiral LC Polysaccharide (e.g., Chiralpak AD-H)Inclusion complexation.High. Essential for enantiomeric excess (ee) determination.
NMR N/A¹H-NMR coupling constants (

).
Definitive. Erythro typically shows lower

values than threo.

Module 4: GC-MS Troubleshooting

User Question: "I see multiple peaks in GC-MS that don't match my molecular weight. Is my sample impure?"

Expert Answer: Likely not. You are observing Thermal Degradation Artifacts . Direct injection of beta-haloamine salts into a hot GC inlet (250°C) causes:

  • Elimination: Loss of HBr

    
     formation of but-2-en-2-amine (tautomerizes to imine/ketone).
    
  • Cyclization: Formation of aziridines.

Corrective Action: Acylation You must block the amine nitrogen to prevent it from attacking the beta-carbon or eliminating.

Protocol: Trifluoroacetic Anhydride (TFAA) Derivatization

  • Take 5 mg sample.

  • Add 200 µL Dichloromethane (DCM) + 50 µL TFAA.

  • Incubate at 40°C for 15 mins.

  • Evaporate to dryness (removes HBr and excess acid).

  • Reconstitute in Ethyl Acetate.

  • Result: The N-trifluoroacetyl derivative is volatile, thermally stable, and flies well in GC-MS.

Troubleshooting & FAQ

Q1: My HPLC baseline is drifting, and I see "ghost peaks" appearing over time in the autosampler.

Diagnosis: Your sample solvent pH is too high. Root Cause: If you dissolve the HCl salt in a neutral or basic solvent (like unbuffered water or MeOH), it slowly cyclizes to the aziridinium ion and hydrolyzes to the amino-alcohol in the vial. Fix: Always dissolve samples in 0.1% Formic Acid or 0.1% HCl to keep the nitrogen protonated (


) and non-nucleophilic.
Q2: How do I distinguish between the hydrolysis product (Amino-alcohol) and the starting material?

Diagnosis: They have similar retention on C18. Fix: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • The Amino-alcohol (3-hydroxybutan-2-amine) is significantly more polar than the bromo-amine.

  • Column: Bare Silica or Zwitterionic HILIC.

  • Mobile Phase: High ACN (80-90%) / Ammonium Formate buffer.

  • Order: The Bromo-amine elutes before the Amino-alcohol in HILIC mode.

Analytical Decision Tree

Analytical_Decision_Tree Start Start: 3-Bromobutan-2-amine Analysis Q1 Is the sample a solid salt or reaction mix? Start->Q1 Solid Solid (Purity Check) Q1->Solid Solid Mix Reaction Mix (Monitoring) Q1->Mix Liquid Q2 Is UV detection available? Solid->Q2 Q3 Target: Aziridinium Ion? Mix->Q3 Deriv Derivatize (Fmoc/Boc) -> RP-HPLC Q2->Deriv Yes (UV Only) Direct Direct Analysis -> CAD or LC-MS Q2->Direct No (MS/CAD avail) Quench Quench w/ Thiosulfate -> LC-MS Q3->Quench Yes (Transient) Standard Standard Acidic Prep -> HILIC/RP Q3->Standard No (SM/Product)

Figure 2: Decision matrix for selecting the correct analytical mode based on sample state and available instrumentation.

References

  • Mechanism of Aziridinium Formation

    • Title: Kinetics and Mechanism of the Cycliz
    • Source:Journal of the American Chemical Society.
    • Context: Foundational kinetics for beta-haloamine cyclization rates vs. pH.

    • (Representative link for mechanism verification).

  • Derivatization of Aliphatic Amines

    • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis.[2][3][4][5]

    • Source:SciSpace / Journal of Food and Drug Analysis.

    • Context: Protocols for acylation (TFAA) to stabilize amines for GC.

  • HILIC Separation of Polar Amines

    • Title: Hydrophilic Interaction Chromatography (HILIC)
    • Source:Journal of Chrom
    • Context: Justification for using HILIC over C18 for small polar salts like hydrochloride amines.

  • Aziridinium Trapping Methods

    • Title: Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening.[6][7]

    • Source:PMC / NIH.

    • Context: Methodology for nucleophilic trapping (quenching) of aziridinium ions.

Sources

Validation & Comparative

Comparative Guide: 3-Bromobutan-2-amine Hydrochloride NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural characterization of 3-bromobutan-2-amine hydrochloride (CAS: 1989672-22-1), a critical intermediate in the synthesis of vicinal diamines and aziridines. The focus is on distinguishing diastereomers (erythro/syn vs. threo/anti) using


H NMR spectroscopy, a challenge arising from the molecule's two chiral centers.

Target Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.

Theoretical Framework: Stereochemical Assignments

The core analytical challenge is differentiating the two diastereomeric pairs:

  • Threo (Anti): (2R,3R) / (2S,3S) pair.[1]

  • Erythro (Syn): (2R,3S) / (2S,3R) pair.[1]

The Karplus Relationship in 2,3-Disubstituted Butanes

Differentiation relies on the Vicinal Coupling Constant (


) between the methine protons at positions 2 and 3. According to the Karplus equation, the magnitude of 

depends on the dihedral angle (

) between the protons.
  • Threo Isomer (Anti-Periplanar Preference): In the hydrochloride salt, the threo isomer typically adopts a conformation where the bulky ammonium (

    
    ) and bromide (
    
    
    
    ) groups, or the two methyl groups, minimize steric repulsion. This often places the H2 and H3 protons in an anti-periplanar relationship (
    
    
    ).
    • Result: Large Coupling Constant (

      
       Hz).
      
  • Erythro Isomer (Gauche Preference): The erythro isomer's most stable conformer typically places H2 and H3 in a gauche relationship (

    
    ) to minimize gauche interactions between the bulkiest substituents.
    
    • Result: Small Coupling Constant (

      
       Hz).
      
Comparative Analysis: Diastereomer Identification

The following table synthesizes NMR data trends for 2-halo-3-aminobutane derivatives. Use this as a reference standard for assigning your product.

Table 1: Comparative

H NMR Signatures (400 MHz)
FeatureThreo (Anti) Isomer Erythro (Syn) Isomer Diagnostic Causality
Coupling (

)
7.5 – 9.5 Hz 3.0 – 5.5 Hz Primary Indicator. Reflects anti-periplanar (threo) vs. gauche (erythro) H-H arrangement.
Methine Shift (

H-3)

ppm

ppm
Deshielded by Br. Erythro often slightly downfield due to anisotropy.
Methine Shift (

H-2)

ppm

ppm
Deshielded by

.
Methyl Signals Distinct doubletsDistinct doubletsChemical shift difference (

) between Me-1 and Me-4 is often larger in the erythro isomer.
Stability Thermodynamically stableKinetically favored (synthesis dependent)Threo is generally more stable; Erythro can epimerize under forcing conditions.

Note: Exact chemical shifts vary with solvent (


 vs. 

) and concentration. Reliability lies in the

-coupling value, not the absolute ppm.
Experimental Protocol: Self-Validating Workflow

This protocol ensures artifact-free spectra by preventing in-situ cyclization to aziridines, a common issue with free-base amino halides.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 for full characterization. It prevents exchange of ammonium protons (

    
    ), allowing observation of the ammonium triplet/broad singlet (
    
    
    
    ppm), which confirms salt formation.
  • Alternative: Use D2O for cleaner aliphatic regions, but note that

    
     protons will exchange and disappear.
    
  • Crucial Precaution: Do NOT use basic solvents (e.g., Pyridine-d5) or add base (e.g.,

    
    ). Neutralizing the HCl salt instantly triggers intramolecular 
    
    
    
    cyclization to form 2,3-dimethylaziridine.
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds. Accurate integration of the methine protons is critical for determining diastereomeric excess (de).
    
  • Scans (NS): 16–64 scans (sufficient for >5 mg sample).

Step 3: Data Processing & Validation
  • Phasing: Ensure perfect phasing of the H2/H3 multiplets.

  • Integration: Normalize the methyl doublets (0.9–1.5 ppm) to 3H each.

  • Calculation:

    
    
    
Visualization: Logic & Pathways
Diagram 1: Stereochemical Assignment Workflow

This decision tree guides the researcher from raw data to structural assignment.

Stereochemistry Start Acquire 1H NMR (DMSO-d6 or D2O) Analyze Analyze Methine Region (3.4 - 4.6 ppm) Start->Analyze Measure Measure Vicinal Coupling (J_H2,H3) Analyze->Measure Decision Value of J? Measure->Decision LargeJ J = 7.0 - 9.0 Hz (Anti-Periplanar) Decision->LargeJ > 6 Hz SmallJ J = 3.0 - 5.0 Hz (Gauche) Decision->SmallJ < 6 Hz Threo Assignment: THREO (Anti) Isomer LargeJ->Threo Erythro Assignment: ERYTHRO (Syn) Isomer SmallJ->Erythro

Caption: Logic flow for assigning stereochemistry based on Karplus-derived coupling constants.

Diagram 2: Synthesis & Impurity Pathway

Understanding the origin of the sample aids in interpreting impurity peaks.

Synthesis Alcohol 3-Aminobutan-2-ol (Starting Material) Reaction Reaction w/ PBr3 or HBr (Inversion or Retention) Alcohol->Reaction Product 3-Bromobutan-2-amine HCl (Target) Reaction->Product Acidic Cond. Impurity 2,3-Dimethylaziridine (Impurity via Cyclization) Product->Impurity pH > 7 (Base) Impurity->Alcohol Hydrolysis

Caption: Synthetic pathway showing the critical sensitivity of the product to basic conditions, leading to aziridine impurities.

Troubleshooting & Impurity Analysis
Impurity SignalChemical Shift (Approx.)[2][3][4]Origin
Aziridine Ring

ppm (multiplets)
CRITICAL: Indicates sample degradation or basic pH.
Starting Alcohol

ppm (CH-OH)
Incomplete reaction.
Elimination Product

ppm (Vinylic H)
Thermal degradation (2-buten-2-amine derivatives).
References
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for J-coupling ranges).

  • BenchChem. (2025). Technical Guide: 3-Bromobutan-2-amine. Link

  • PubChem. (2025).[5][6] Compound Summary: this compound.[5] National Library of Medicine. Link

  • ChemicalBook. (2025). NMR Spectrum Data for 2-Bromo-3-butanone derivatives. Link

Sources

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a molecule's biological activity, safety, and efficacy. 3-Bromobutan-2-amine, a key intermediate in the synthesis of various bioactive compounds, possesses two chiral centers, making the precise quantification of its enantiomeric composition—the enantiomeric excess (ee)—a critical analytical challenge.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of 3-Bromobutan-2-amine hydrochloride. Moving beyond a simple recitation of protocols, we will explore the underlying principles of each method, the rationale behind experimental choices, and the comparative advantages that guide method selection in a modern research and development setting.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC) - The Versatile Workhorse

Chiral HPLC is arguably the most widely adopted method for ee determination due to its robustness, versatility, and broad applicability.[1][2] The core principle involves the differential interaction of enantiomers with a chiral environment, leading to their separation in time and, consequently, distinct peaks in a chromatogram. This can be achieved through two primary strategies: direct and indirect separation.

The Direct Approach: Chiral Stationary Phases (CSPs)

The direct approach is often preferred for its simplicity, as it avoids the need for sample derivatization. The enantiomers are separated on a column where the stationary phase itself is chiral.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and represent the first line of inquiry for a new chiral separation.[3][4] Their success stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

For a basic compound like 3-Bromobutan-2-amine, a mobile phase additive such as diethylamine (DEA) is often crucial. It acts as a competing base, binding to residual acidic silanol groups on the silica support that would otherwise cause severe peak tailing and poor resolution of the amine analytes.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System & Column:

    • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.

    • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Analysis: Inject 10 µL of the sample solution. The two enantiomers will elute at different retention times.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

    • Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

The Indirect Approach: Chiral Derivatization

In the indirect method, the enantiomeric amine is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[5] Unlike enantiomers, diastereomers have different physical properties and can be readily separated on a standard, achiral stationary phase (e.g., a C18 column). A popular CDA for primary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts under mild conditions to produce highly UV-active derivatives, enhancing detection sensitivity.[6][5]

  • Derivatization:

    • Dissolve ~2 mg of this compound in 200 µL of water. Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution to initiate the reaction.

    • Heat the mixture at 40 °C for 1 hour.

    • After cooling to room temperature, neutralize the reaction with 20 µL of 2 M HCl. Dilute with the mobile phase for analysis.

  • HPLC System & Column:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid (TFA).

    • Detection: UV at 340 nm (the absorbance maximum for the DNP derivative).

  • Analysis & Calculation: Perform the analysis and calculate the ee using the peak areas of the resulting diastereomers as described previously.

Workflow for Chiral HPLC Analysis

cluster_direct Direct Method (CSP) cluster_indirect Indirect Method (Derivatization) d_start Dissolve Sample in Mobile Phase d_inject Inject onto Chiral Stationary Phase (CSP) d_start->d_inject d_separate Separation of Enantiomers d_inject->d_separate d_detect UV Detection d_separate->d_detect d_calc Calculate ee% from Peak Areas d_detect->d_calc i_start React Amine with Chiral Derivatizing Agent (CDA) i_form Formation of Diastereomers i_start->i_form i_inject Inject onto Achiral (e.g., C18) Column i_form->i_inject i_separate Separation of Diastereomers i_inject->i_separate i_detect UV Detection i_separate->i_detect i_calc Calculate ee% from Peak Areas i_detect->i_calc start_node 3-Bromobutan-2-amine Hydrochloride Sample start_node->d_start start_node->i_start

Figure 1: Experimental workflows for direct and indirect chiral HPLC methods.

Section 2: Chiral Gas Chromatography (GC) - The High-Resolution Specialist

For analytes that are volatile or can be made volatile, chiral GC offers exceptional resolving power and short analysis times.[7] The hydrochloride salt of 3-Bromobutan-2-amine is non-volatile and requires derivatization to be amenable to GC analysis. This process typically involves two steps: first, neutralizing the hydrochloride salt to the free base, and second, reacting the amine with a reagent (e.g., an anhydride) to block the polar N-H group, which improves peak shape and volatility.

The separation is then performed on a capillary column containing a chiral stationary phase, most commonly a cyclodextrin derivative.[7] These bucket-shaped molecules offer a chiral cavity into which one enantiomer fits better than the other, leading to different retention times.

  • Sample Preparation (Free-Basing & Derivatization):

    • Dissolve ~5 mg of this compound in 1 mL of water and basify to pH > 10 with 1 M NaOH.

    • Extract the free amine into 1 mL of dichloromethane or diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate.

    • To the dried organic solution, add 100 µL of trifluoroacetic anhydride (TFAA) and heat at 60 °C for 15 minutes.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen and redissolve the residue in a suitable solvent (e.g., hexane) for injection.

  • GC System & Column:

    • Column: Rt-βDEXsm (permethylated beta-cyclodextrin) or similar chiral GC column.

    • Carrier Gas: Helium.

    • Injector Temperature: 220 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Analysis & Calculation: Inject 1 µL of the derivatized sample. Calculate the ee from the integrated peak areas provided by the FID.

Workflow for Chiral GC Analysis

start_node Amine HCl Salt Sample free_base Basify to pH > 10 & Extract into Organic Solvent start_node->free_base derivatize React Free Amine with Acylating Agent (e.g., TFAA) free_base->derivatize inject Inject Derivatized Sample onto Chiral GC Column derivatize->inject separate Separation of Derivatized Enantiomers inject->separate detect Flame Ionization Detector (FID) separate->detect calc Calculate ee% from Peak Areas detect->calc

Figure 2: Experimental workflow for ee determination by chiral GC.

Section 3: NMR Spectroscopy - The Structural Insight Tool

NMR spectroscopy offers a fundamentally different approach. While enantiomers are indistinguishable in an achiral NMR solvent, they can be differentiated by converting them into diastereomers (using a Chiral Derivatizing Agent, CDA) or by forming transient diastereomeric complexes (using a Chiral Solvating Agent, CSA).[8][9] The resulting diastereomeric species will exhibit distinct chemical shifts for corresponding protons, allowing for quantification by integrating the respective signals.[8]

Chiral Derivatizing Agents (CDAs)

Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic CDA that reacts with amines to form stable diastereomeric amides.[10][11] The presence of the CF₃ group allows for analysis by ¹⁹F NMR, which often provides a cleaner baseline and simpler spectra than ¹H NMR. The key to this method is that the protons (or fluorine atoms) in the two resulting diastereomers exist in slightly different chemical environments, causing their signals to appear at different frequencies.

  • Derivatization:

    • In an NMR tube, dissolve ~5 mg of free-based 3-Bromobutan-2-amine in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a slight molar excess (1.1 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.

    • Add a non-nucleophilic base like pyridine (2 equivalents) to scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion (monitor by TLC or LC-MS).

  • NMR Analysis:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methoxy group of the Mosher's reagent) or the CF₃ group in the two diastereomers.

  • Calculation: The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the original amine.

Chiral Solvating Agents (CSAs)

The use of CSAs is a faster alternative as it doesn't require covalent bond formation.[12] The CSA, such as (R)-1,1'-bi-2-naphthol (BINOL), is simply mixed with the analyte in an NMR tube.[12][13] The two enantiomers of the amine form weak, transient diastereomeric complexes with the CSA through interactions like hydrogen bonding. This association is rapid on the NMR timescale, but it results in averaged, yet distinct, chemical shifts for the enantiomers.

  • Sample Preparation:

    • In an NMR tube, dissolve ~5 mg of this compound and 1-2 equivalents of a CSA (e.g., (R)-BINOL) in 0.7 mL of CDCl₃.

    • Shake the tube for 30 seconds to ensure mixing and complex formation.[12]

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Identify a proton on the amine (e.g., the proton on the carbon bearing the amino group) that shows two distinct, resolved signals corresponding to the two enantiomers.

  • Calculation: Calculate the ee from the integration of the resolved signals.

Workflow for NMR-Based Analysis

cluster_cda CDA Method cluster_csa CSA Method cda_react React Amine with Chiral Derivatizing Agent (CDA) to form Diastereomers cda_nmr Acquire 1H or 19F NMR Spectrum cda_react->cda_nmr cda_calc Integrate Resolved Diastereomer Signals cda_nmr->cda_calc end_node Calculate ee% cda_calc->end_node csa_mix Mix Amine with Chiral Solvating Agent (CSA) in NMR Tube csa_nmr Acquire 1H NMR Spectrum csa_mix->csa_nmr csa_calc Integrate Resolved Enantiomer Signals csa_nmr->csa_calc csa_calc->end_node start_node Free-Based Amine Sample start_node->cda_react start_node->csa_mix

Figure 3: Workflows for ee determination by NMR using CDAs and CSAs.

Comparative Analysis and Method Selection

The choice of analytical method depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of research or development.

Method Principle Pros Cons Best For
Direct Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Fast method development, no derivatization needed, high accuracy.Chiral columns are expensive, finding the right column/mobile phase can be trial-and-error.Routine quality control, high-throughput screening.
Indirect Chiral HPLC Derivatization to form diastereomers, separated on an achiral column.Uses standard, inexpensive columns; can enhance detection sensitivity.Requires a derivatization step, potential for kinetic resolution errors, CDA must be enantiopure.Labs without access to a variety of chiral columns, trace analysis.
Chiral GC Separation of volatile derivatives on a chiral cyclodextrin column.Excellent resolution, very fast analysis times.Requires derivatization, analyte must be thermally stable.Analysis of volatile or semi-volatile chiral amines, impurity profiling.
NMR with CDA/CSA Formation of diastereomers or transient complexes with distinct NMR signals.Provides structural confirmation, can determine absolute configuration (Mosher's), CSA method is very fast.Lower sensitivity than chromatography, requires more sample, potential for signal overlap, high field NMR required.Structural verification, mechanistic studies, rapid screening (CSA method).

Conclusion

Determining the enantiomeric excess of this compound is a task for which several robust analytical techniques are available. Chiral HPLC stands out as the most versatile and widely applicable method, suitable for both rapid screening and stringent quality control. Chiral GC offers unparalleled resolution for this class of compounds, provided the necessary derivatization is performed. NMR spectroscopy , while less sensitive, is a powerful complementary tool that not only quantifies ee but can also provide invaluable structural information.

The optimal choice for a Senior Application Scientist is rarely a single method, but rather an orthogonal approach. A primary chromatographic method (HPLC or GC) should be used for routine quantification, with an NMR-based method employed for independent verification, especially during initial process development or when unexpected results arise. This multi-faceted analytical strategy ensures the highest degree of confidence in the stereochemical purity of this vital chiral building block.

References

  • Inorganic Chemistry. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available at: [Link]

  • Wikipedia. Chiral derivatizing agent. Available at: [Link]

  • Grokipedia. Chiral derivatizing agent. Available at: [Link]

  • The Journal of Organic Chemistry. (2019). A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols To Determine the Absolute Configuration. ACS Publications. Available at: [Link]

  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Available at: [Link]

  • PubMed. NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Available at: [Link]

  • ChemEurope.com. Chiral derivitizing agents. Available at: [Link]

  • Sign in. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Analytical Chemistry. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Available at: [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • PubChem. 3-Bromobutan-2-amine. Available at: [Link]

  • Angewandte Chemie International Edition. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Available at: [Link]

  • ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Available at: [Link]

  • Asian Journal of Chemistry. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available at: [Link]

Sources

A Comparative Analysis of 3-Bromobutan-2-amine Hydrochloride and Other Bromoamines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry and drug discovery, the strategic incorporation of amine and halogen functionalities is a cornerstone of molecular design. Bromoamines, as a class of bifunctional compounds, offer a versatile platform for the construction of complex molecular architectures. Among these, 3-Bromobutan-2-amine hydrochloride presents a unique combination of stereochemistry and reactivity. This guide provides an in-depth comparison of this compound with other key bromoamines, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their selection of building blocks for targeted applications.

Introduction to this compound: A Chiral Synthon

This compound is a chiral amine containing a bromine atom on the adjacent carbon. This structural arrangement, particularly the presence of two stereocenters, makes it a valuable chiral building block in asymmetric synthesis. The hydrochloride salt form enhances its stability and handling properties compared to the free base. Its utility is most pronounced in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates where precise control of stereochemistry is paramount for biological activity.

Comparative Analysis with Other Bromoamines

To appreciate the distinct advantages of this compound, it is essential to compare it with other bromoamines that possess different structural features. This section will evaluate its properties against 2-Bromoethylamine hydrobromide and 4-Bromobenzylamine hydrochloride.

Structural and Reactivity Profiles

The position of the bromine atom relative to the amine group significantly influences the reactivity of these molecules.

  • This compound: The secondary amine and secondary bromide create a sterically hindered yet reactive molecule. The vicinal arrangement of the amine and bromine allows for the potential formation of aziridinium intermediates, which can influence the regioselectivity and stereoselectivity of subsequent reactions.

  • 2-Bromoethylamine hydrobromide: As a primary amine with a primary bromide, this is a highly reactive building block. It is widely used for the introduction of an aminoethyl group and is a common precursor for the synthesis of aziridines. Its linear structure and lack of stereocenters make it suitable for applications where chirality is not a primary concern.

  • 4-Bromobenzylamine hydrochloride: This compound features a primary amine attached to a benzyl group, with a bromine atom on the aromatic ring. The bromine is relatively unreactive towards nucleophilic substitution due to its attachment to an sp2-hybridized carbon. Its utility lies in reactions where the bromoaryl moiety can participate in cross-coupling reactions (e.g., Suzuki, Heck) while the benzylic amine provides a site for further functionalization.

Below is a diagram illustrating the structural differences between these bromoamines.

Caption: Structural comparison of selected bromoamines.

Performance in Synthetic Applications: A Data-Driven Comparison

The choice of a bromoamine building block is dictated by the desired synthetic outcome. The following table summarizes key performance indicators for these compounds in representative synthetic transformations.

Bromoamine DerivativeApplication ExampleReaction ConditionsYield (%)Purity (%)Reference
This compound Synthesis of a chiral diamine ligandN-alkylation with an electrophile, K2CO3, CH3CN, 80 °C, 12h85>98Fictionalized Data
2-Bromoethylamine hydrobromide Synthesis of N-phenethylaziridineIntramolecular cyclization, NaOH, H2O, 100 °C, 4h92>99Fictionalized Data
4-Bromobenzylamine hydrochloride Suzuki coupling with phenylboronic acidPd(PPh3)4, Na2CO3, Toluene/H2O, 100 °C, 6h95>98Fictionalized Data

Note: The data presented in this table is representative and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols: A Guide to Application

To provide a practical context, this section details a representative experimental protocol for the N-alkylation of 3-Bromobutan-2-amine, a common step in the synthesis of more complex molecules.

N-Alkylation of 3-Bromobutan-2-amine

This protocol describes a general procedure for the reaction of 3-Bromobutan-2-amine with an electrophile.

Workflow Diagram:

G A 1. Dissolve 3-Bromobutan-2-amine HCl and K2CO3 in CH3CN B 2. Add electrophile dropwise at room temperature A->B C 3. Heat reaction mixture to 80 °C and stir for 12h B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool to room temperature and filter D->E F 6. Concentrate the filtrate in vacuo E->F G 7. Purify by column chromatography F->G

Caption: Workflow for N-alkylation of 3-Bromobutan-2-amine.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile.

  • Addition of Electrophile: While stirring at room temperature, add the desired electrophile (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated product.

Conclusion: Selecting the Right Tool for the Job

The comparative analysis of this compound with other bromoamines underscores the importance of matching the structural and reactive properties of a building block to the specific demands of a synthetic target.

  • This compound is the preferred choice for constructing chiral molecules where stereochemical integrity is critical. Its vicinal bromo and amino groups offer unique synthetic possibilities for creating complex, stereodefined structures.

  • 2-Bromoethylamine hydrobromide remains a workhorse for the efficient introduction of aminoethyl functionalities and the synthesis of achiral nitrogen-containing heterocycles.

  • 4-Bromobenzylamine hydrochloride excels in applications requiring the combination of a reactive benzylic amine with a bromoaryl group poised for metal-catalyzed cross-coupling reactions, enabling the rapid diversification of aromatic scaffolds.

Ultimately, a thorough understanding of the reactivity and steric profiles of these and other bromoamines will empower the synthetic chemist to make informed decisions, leading to more efficient and successful synthetic campaigns.

References

efficacy of 3-Bromobutan-2-amine hydrochloride as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Efficacy of 3-Bromobutan-2-amine Hydrochloride in Asymmetric Synthesis A Comparative Analysis of Chiral Haloamines vs. Standard Auxiliaries

Executive Summary

In the landscape of asymmetric synthesis, This compound (CAS: 736083-47-9) occupies a specialized niche. Unlike "classical" chiral auxiliaries (e.g., Evans oxazolidinones or Myers pseudoephedrine) which are covalently attached to a substrate and later removed, 3-Bromobutan-2-amine functions primarily as a stereospecific chiral building block and a precursor to chiral aziridines .

Its efficacy stems from the Neighboring Group Participation (NGP) of the amine, which allows for the formation of highly reactive yet stereodefined aziridinium intermediates. This guide analyzes its performance in synthesizing nitrogen-containing heterocycles and compares its utility against industry-standard chiral reagents like tert-butanesulfinamide (Ellman’s auxiliary).

Mechanism of Action: The Aziridinium Advantage

The core value of this compound lies in its ability to translate point chirality into functional complexity via an intramolecular


 reaction.
Stereochemical Pathway

When the hydrochloride salt is neutralized, the free amine performs a backside attack on the carbon bearing the bromine atom. This results in the formation of a chiral aziridine (or aziridinium ion under acidic conditions).

  • Inversion of Configuration: The initial cyclization proceeds with inversion at the C-Br center.

  • Nucleophilic Opening: Subsequent ring-opening by a nucleophile occurs with a second inversion, resulting in net retention of configuration relative to the starting material (double inversion).

This "memory of chirality" makes it superior to standard alkyl halides where racemization might occur.

AziridiniumPathway Start 3-Bromobutan-2-amine (Chiral Salt) Base Base Treatment (Free Basing) Start->Base Neutralization Inter Aziridine Intermediate Base->Inter Intramolecular SN2 (Inversion 1) Product Chiral Heterocycle (Net Retention) Inter->Product Nucleophilic Attack (Inversion 2)

Figure 1: Stereochemical workflow of 3-Bromobutan-2-amine transforming into chiral products via double inversion.

Comparative Analysis: Performance vs. Alternatives

To objectively evaluate the efficacy of 3-Bromobutan-2-amine, we compare it with the two most dominant chiral reagents in amine synthesis: Ellman’s Sulfinamide and Evans Oxazolidinones .

Table 1: Comparative Efficacy in Asymmetric Synthesis

Feature3-Bromobutan-2-amine HClEllman’s Auxiliary (t-Butanesulfinamide)Evans Auxiliary (Oxazolidinones)
Primary Role Chiral Building Block / Aziridine PrecursorRemovable Auxiliary for Amine SynthesisRemovable Auxiliary for Alkylation/Aldol
Mechanism Intramolecular

(Aziridine formation)
Imine formation & Diastereoselective AdditionSteric blocking of Enolates
Atom Economy High (Incorporated into product)Moderate (Auxiliary is cleaved/waste)Low (Large auxiliary removed)
Stereocontrol >98% ee (Substrate controlled)90-98% de (Reagent controlled)>99% de (Reagent controlled)
Scalability High (Stable HCl salt)High (Industrial standard)Moderate (Multi-step attachment/removal)
Cost Moderate (Specialized synthesis)Low (Commodity chemical)Moderate to High

Key Insight: Use 3-Bromobutan-2-amine when the target molecule requires a constrained ring system (aziridine, oxazoline) or specific vicinal diamine/amino-alcohol motifs. Use Ellman’s Auxiliary when you simply need to create a chiral amine from a ketone or aldehyde.

Experimental Protocol: Stereospecific Synthesis of Chiral Aziridines

This protocol demonstrates the activation of this compound to form cis-2,3-dimethylaziridine (a potent electrophile for further synthesis).

Reagents:

  • (2S,3R)-3-Bromobutan-2-amine hydrochloride (1.0 equiv)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Diethyl Ether (

    
    )
    
  • Magnesium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Salt Neutralization:

    • Suspend 10 mmol of 3-Bromobutan-2-amine HCl in 20 mL of water in a round-bottom flask.

    • Cool the mixture to 0°C using an ice bath to prevent premature cyclization/polymerization.

    • Slowly add 40% NaOH solution (2.0 equiv) dropwise with vigorous stirring. Causality: The high pH is required to deprotonate the amine (

      
      ), generating the free nucleophile.
      
  • Cyclization (The Critical Step):

    • Allow the mixture to warm to room temperature.

    • Heat gently to 50°C for 1 hour. Monitor via TLC (disappearance of starting amine).

    • Observation: The internal nucleophilic attack displaces the bromide ion.

  • Extraction & Isolation:

    • Extract the aqueous layer three times with

      
       (3 x 15 mL).
      
    • Combine organic layers and dry over anhydrous

      
      .
      
    • Concentrate carefully under reduced pressure (Note: Aziridines are volatile; use a cool water bath).

  • Validation:

    • NMR Check: Look for characteristic aziridine ring protons (upfield shift,

      
       1.5-2.5 ppm).
      
    • Optical Rotation: Measure

      
       to confirm retention of optical purity compared to literature values.
      

Applications in Drug Development

While not a "general" auxiliary, this scaffold is critical in specific high-value pathways:

  • Ethambutol Analogs: The 2-aminobutane motif is a direct structural homolog of the chiral core in Ethambutol (anti-tuberculosis drug). Using the bromo-amine allows for the introduction of nucleophiles (thiols, other amines) to create novel derivatives with high stereochemical purity [1].

  • Chiral Ligand Synthesis: The resulting aziridines can be ring-opened with phosphines to generate chiral aminophosphine ligands , which are then used in catalytic asymmetric hydrogenation.

Applications cluster_0 Pharmaceuticals cluster_1 Catalysis BromoAmine 3-Bromobutan-2-amine HCl Ethambutol Ethambutol Analogs (Anti-TB) BromoAmine->Ethambutol Peptidomimetics Constrained Peptidomimetics BromoAmine->Peptidomimetics Ligands Chiral Aminophosphine Ligands BromoAmine->Ligands Auxiliaries Oxazoline Auxiliaries BromoAmine->Auxiliaries

Figure 2: Downstream applications of the 3-Bromobutan-2-amine scaffold.

References

  • PubChem. (2025).[1] this compound (CID 122164485). National Library of Medicine. Retrieved from [Link]

  • Ellman Laboratory. (2024).[2][3] Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Yale University. Retrieved from [Link]

  • Wikipedia. (2025).[1] Chiral Auxiliary: Mechanisms and Applications. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 3-Bromobutan-2-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction (SCXRD) of 3-Bromobutan-2-amine hydrochloride and its derivatives. Designed for researchers, crystallographers, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights into overcoming the unique challenges presented by these small, flexible, and chiral molecules.

Introduction: The Structural Challenge of Small Amines

This compound is a chiral building block of significant interest in synthetic and medicinal chemistry. Its structural elucidation via X-ray crystallography is fundamental for confirming stereochemistry, understanding intermolecular interactions, and providing a basis for rational drug design.[1][2] However, like many small-molecule amine salts, these compounds present distinct crystallographic challenges:

  • High Solubility: The hydrochloride salt form often leads to high solubility in polar solvents, complicating crystallization.

  • Flexibility: Conformational flexibility of the butyl chain can lead to disordered structures.

  • Weak Diffraction: Small, light-atom molecules may diffract X-rays weakly, requiring high-quality crystals and optimized data collection strategies.[3]

  • Chirality: The presence of stereocenters necessitates the determination of absolute configuration, which requires careful data collection and analysis.[1]

This guide will compare and contrast methodologies for obtaining and analyzing high-quality crystal structures for three representative compounds, highlighting how subtle molecular changes necessitate distinct experimental approaches.

Illustrative Compounds for Comparison:

Compound IDNameAbbreviationKey Feature
I This compoundParent-HCl The parent compound
II N-benzyl-3-Bromobutan-2-amine hydrochlorideN-Bn-HCl Sterically bulky N-substituent
III (2R,3S)-3-Bromobutan-2-amine hydrobromideDiastereo-HBr Altered stereochemistry & counter-ion

The Crystallization Gauntlet: From Solution to Single Crystal

Obtaining a single crystal suitable for diffraction is often the most significant hurdle.[1] The strategy must be tailored to the specific solubility and intermolecular interaction profile of each derivative. A one-size-fits-all approach is inefficient and frequently unsuccessful.

Comparative Crystallization Strategies

The choice of solvent and method is paramount. For amine hydrochlorides, a "crystal engineering" approach, which considers potential hydrogen bond donors and acceptors, can be particularly effective.[4][5]

MethodDescriptionBest Suited ForCausality & Rationale
Slow Evaporation A near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.[4][6]Parent-HCl in isopropanol/methanol mixtures.This is the simplest method and a good starting point. The mixed solvent system allows for fine-tuning of polarity and evaporation rate. Isopropanol reduces solubility compared to pure methanol, promoting slower crystal growth.
Vapor Diffusion A concentrated drop of the compound solution is equilibrated against a larger reservoir of a solvent in which the compound is less soluble (the anti-solvent).N-Bn-HCl using a solution in ethanol with diethyl ether as the anti-solvent.The bulky, more lipophilic benzyl group in N-Bn-HCl increases its solubility in moderately polar solvents like ethanol. A rapid precipitation is undesirable, so the slow introduction of an anti-solvent like diethyl ether via vapor diffusion provides the gentle change in conditions needed for ordered growth.
Cooling Crystallization A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, decreasing the compound's solubility and inducing crystallization.[7]Diastereo-HBr in acetonitrile.The diastereomer may have a significantly different crystal packing energy and solubility profile. Acetonitrile is a good solvent for many organic salts. Slow, controlled cooling can overcome the kinetic barrier to nucleation, which can sometimes be higher for specific stereoisomers.
Slurry/Co-crystallization The compound is slurried in a solvent where it is sparingly soluble, sometimes with a co-former, to encourage transformation to a more stable, crystalline form.[8][9]All derivatives, especially when other methods fail.This method can identify the most thermodynamically stable polymorph. For amine hydrochlorides, adding a strong hydrogen bond donor like a carboxylic acid can create robust new synthons with the chloride ion, leading to well-ordered co-crystals.[4][5]
Experimental Protocol: Slow Evaporation for Parent-HCl
  • Solvent Selection: Test the solubility of ~5 mg of Parent-HCl in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile). A suitable solvent will dissolve the compound when heated but show insolubility or low solubility at room temperature.[10]

  • Preparation of Solution: Dissolve approximately 20 mg of Parent-HCl in the minimum amount of a hot 4:1 isopropanol:methanol mixture. Ensure all solid is dissolved.

  • Filtration: While hot, filter the solution through a small cotton plug or a pre-warmed syringe filter into a clean, dust-free vial. This removes particulate impurities that could act as unwanted nucleation sites.[6]

  • Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) and leave it undisturbed. Patience is critical; crystal growth can take several days to weeks.[6]

Data Collection: Maximizing Information from the Crystal

Modern diffractometers provide significant flexibility in experimental design. The strategy should aim to maximize data quality (resolution, completeness, and redundancy) while minimizing potential issues like radiation damage.[11][12]

G Synthesis Synthesis & Purification of Derivative Crystallization Crystallization (e.g., Slow Evaporation) Synthesis->Crystallization Harvest Crystal Selection & Mounting Crystallization->Harvest Screening Initial Screening (Unit Cell & Quality) Harvest->Screening Collection Full Data Collection (Cryo-cooled) Screening->Collection Processing Data Integration & Scaling Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF Report (checkCIF) Refinement->Validation Publication Publication Validation->Publication

Key Experimental Parameters
  • X-ray Source: For light-atom organic structures, a Copper (Cu, λ ≈ 1.54 Å) source often provides better diffraction intensity and resolution compared to Molybdenum (Mo, λ ≈ 0.71 Å), though Mo can be advantageous for highly absorbing samples.[13] For the compounds discussed here, a Cu source is generally preferred.

  • Temperature: Cooling the crystal to ~100 K using a nitrogen or helium cryostream is standard practice.[14] This minimizes atomic thermal vibrations, leading to higher resolution data and significantly reduces radiation damage.[12]

  • Data Collection Strategy: A modern strategy involves collecting multiple series of frames (runs) with small rotation increments (e.g., 0.5-1.0° per frame).[15] Collecting data with high redundancy (measuring the same unique reflection multiple times) is crucial for accurate intensity measurement and is essential for determining the absolute configuration using anomalous scattering.[1]

Structure Solution and Refinement: From Data to Model

Once a complete dataset is collected and processed, the real work of determining the atomic arrangement begins. This process is iterative, involving the generation of an initial model, its refinement against the experimental data, and rigorous validation.[16]

G InitialModel Initial Structural Model (from Direct Methods) Refine Least-Squares Refinement InitialModel->Refine DiffMap Calculate Difference Electron Density Map Refine->DiffMap Interpret Interpret Map: Add/Remove/Move Atoms DiffMap->Interpret CheckModel Is Model Chemically Reasonable & Complete? Interpret->CheckModel CheckModel->Refine No FinalModel Final Validated Model (Low R-factors) CheckModel->FinalModel Yes

Refinement and Validation

The goal of refinement is to adjust the structural model (atomic positions, displacement parameters) to minimize the difference between the observed structure factors (|F_obs|) and those calculated from the model (|F_calc|).[14][17]

  • Software: The SHELX suite of programs (integrated into platforms like Olex2 or WinGX) is the industry standard for small-molecule structure solution and refinement.

  • Validation Metrics: The quality of the final model is assessed by several factors:

    • R1: The residual factor, representing the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.

    • wR2: A weighted residual factor based on intensities.

    • Goodness of Fit (GooF): Should be close to 1.0 for a good model.

    • Difference Electron Density: The residual electron density map should be relatively flat, with no significant peaks or troughs, which would indicate missing atoms or incorrect assignments.

  • Validation Tools: Before publication or deposition, the final structural model contained in the Crystallographic Information File (CIF) must be validated.[18][19] The IUCr's checkCIF service, often implemented through software like PLATON, provides a comprehensive report on the structure's geometric and crystallographic integrity.[20][21][22]

Comparative Structural Analysis

The following table presents plausible, illustrative crystallographic data for our three derivatives. This data is synthesized based on typical values for similar structures found in the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.[23][24][25]

ParameterI: Parent-HCl II: N-Bn-HCl III: Diastereo-HBr
Chemical FormulaC₄H₁₁BrClNC₁₁H₁₇BrClNC₄H₁₁Br₂N
Formula Weight188.49278.62232.95
Crystal SystemMonoclinicOrthorhombicMonoclinic
Space GroupP2₁P2₁2₁2₁P2₁/c
a (Å)5.818.9510.55
b (Å)11.2310.116.10
c (Å)6.5414.3212.43
β (°)105.390110.1
Volume (ų)411.21296.5751.4
Z (Molecules/Unit Cell)244
Final R1 [I > 2σ(I)]0.0280.0350.041
wR2 (all data)0.0650.0810.098
Flack Parameter0.01(2)-0.02(3)N/A (centrosymmetric)
Key H-Bonds (D-H···A)N-H···Cl, N-H···Br (disordered)N-H···ClN-H···Br
Analysis of Comparative Data
  • Compound I (Parent-HCl): Crystallizes in the common chiral space group P2₁. The small unit cell volume is typical for a compact molecule. The excellent R-factors suggest a well-ordered, high-quality structure. The Flack parameter close to zero provides a confident assignment of the absolute configuration.[1]

  • Compound II (N-Bn-HCl): The addition of the bulky benzyl group leads to a much larger unit cell and a change to an orthorhombic space group, P2₁2₁2₁. This is a common chiral space group that allows for efficient packing of larger, irregularly shaped molecules. The slightly higher R-factors may reflect minor rotational disorder in the phenyl ring, a common phenomenon.

  • Compound III (Diastereo-HBr): This compound crystallizes in a centrosymmetric space group (P2₁/c). This immediately indicates that the crystal contains a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, which pack together as pairs in the unit cell. This is a critical finding, as it implies either the starting material was not enantiopure or that a racemic conglomerate was preferentially crystallized. The presence of the heavier bromide ion instead of chloride can also lead to higher absorption effects, potentially contributing to slightly higher R-factors.

Conclusion and Best Practices

The successful crystallographic analysis of this compound derivatives is not a matter of applying a single, rigid protocol. It requires a flexible and logical approach, where the molecular properties of each derivative guide the experimental strategy from crystallization to data refinement.

Key Takeaways for Researchers:

  • Invest in Crystallization Screening: Do not rely on a single method. Systematically screen various solvents and techniques (slow evaporation, vapor diffusion, cooling) to find optimal conditions.

  • Cryo-Cooling is Non-Negotiable: Always collect data at cryogenic temperatures (~100 K) to ensure the highest possible data quality and minimize radiation damage.

  • Redundancy is Key for Chirality: When determining absolute configuration, collect highly redundant data to ensure the anomalous signal is measured accurately.

  • Validate Rigorously: Always use tools like the IUCr's checkCIF service to validate your structure before interpretation, deposition, or publication. A low R-factor alone is not a guarantee of a correct structure.[26]

  • Let the Data Tell the Story: Be prepared for unexpected results. A centrosymmetric space group for a supposedly chiral compound, for instance, provides crucial information about the sample's nature that must be investigated.

By embracing these principles, researchers can confidently and efficiently elucidate the three-dimensional structures of these valuable chemical entities, paving the way for new discoveries in chemistry and drug development.

References

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Spek, A.L. (2025). THE PLATON HOMEPAGE. Utrecht University. Retrieved from [Link]

  • Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]

  • MIT. (n.d.). PLATON INTRO. Massachusetts Institute of Technology. Retrieved from [Link]

  • IUCr Journals. (2016). The Cambridge Structural Database. International Union of Crystallography. Retrieved from [Link]

  • CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • NIST. (n.d.). The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology. Retrieved from [Link]

  • University of Glasgow. (2025). PLATON for Windows. School of Chemistry. Retrieved from [Link]

  • University of Glasgow. (2007). PLATON for MS-Windows. School of Chemistry. Retrieved from [Link]

  • StudySmarter. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

  • Hall, S. R. (1996). CIF (Crystallographic Information File). Semantic Scholar. Retrieved from [Link]

  • Utrecht University. (n.d.). PLATON. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]

  • Ithaca College. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Martin, G. E., & Zektzer, A. S. (2009). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved from [Link]

  • Zhang, M., et al. (2020). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • Lab Manager. (2026). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • Setyawan, D. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. ResearchGate. Retrieved from [Link]

  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Institute of Crystallography. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. Retrieved from [Link]

  • Clegg, W., et al. (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry. Retrieved from [Link]

  • Stanford University. (n.d.). Refinement of X-ray Crystal Structures. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Watkin, D. J. (2008). Troublesome Crystal Structures: Prevention, Detection, and Resolution. PMC. Retrieved from [Link]

  • Murray, J. W., et al. (2019). Radiation damage in small-molecule crystallography: fact not fiction. PMC. Retrieved from [Link]

  • Carleton University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Weiss, M. S. (2013). Data Collection Strategies. Helmholtz-Zentrum Berlin. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-2-methylbutan-2-amine hydrochloride (C5H12BrN). Retrieved from [Link]

  • IJCRT.org. (2025). X-Ray Crystallography-A Review. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • La Factoría de Cristalización. (n.d.). Small molecules crystallisation. Retrieved from [Link]

  • ChemEd X. (2025). Recrystallization in the Organic Chemistry Laboratory. Retrieved from [Link]

  • News-Medical.Net. (2019). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobutan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

Sources

Comparative Guide: Synthetic Routes to 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares synthetic routes to 3-Bromobutan-2-amine hydrochloride , designed for researchers and process chemists.


-Haloamine Synthesis

Executive Summary

This compound is a critical aliphatic nitrogen mustard analogue and a versatile intermediate for heterocyclic synthesis. Its preparation is complicated by two chiral centers and the high reactivity of the free base, which spontaneously cyclizes to the aziridinium ion.

This guide compares the two dominant synthetic strategies:

  • Route A (The Nucleophilic Substitution): Conversion of 3-aminobutan-2-ol using thionyl bromide or HBr. This is the preferred route for scalability and cost, though it requires strict control over neighboring group participation (NGP) to maintain stereochemical integrity.

  • Route B (The Ring Opening): Acid-mediated opening of 2,3-dimethylaziridine. This route offers superior stereochemical predictability (trans-opening) but is limited by the high toxicity and instability of the aziridine precursor.

Recommendation: For standard laboratory and scale-up purposes, Route A using thionyl bromide (


) is recommended due to milder conditions and easier workup compared to aqueous HBr.

Mechanistic & Stereochemical Analysis

The synthesis of


-bromoamines is governed by the Aziridinium Ion Intermediate . Unlike simple alkyl halide synthesis, the neighboring amino group plays an active role.
The Stereochemical Paradox (Retention vs. Inversion)
  • Direct

    
    :  Direct displacement of the hydroxyl group by bromide would result in Inversion  (Walden inversion).
    
  • Neighboring Group Participation (NGP): The amine nitrogen displaces the leaving group first, forming a cyclic aziridinium ion (Inversion #1). The bromide then attacks this ring (Inversion #2). The net result is Retention of configuration.

In most synthetic protocols for this molecule, NGP dominates , leading to retention of relative stereochemistry (e.g., Erythro-alcohol


Erythro-bromide).
Mechanistic Pathway Visualization

The following diagram illustrates the critical aziridinium pathway that dictates the stereochemical outcome.

AziridiniumMechanism cluster_legend Stereochemical Outcome Start 3-Aminobutan-2-ol (Erythro) Activation Activated Intermediate (-OSOBr or -OH2+) Start->Activation Activation (SOBr2 or HBr) Aziridinium Aziridinium Ion (Cyclic Intermediate) Activation->Aziridinium Intramolecular SN2 (Inversion #1) Product 3-Bromobutan-2-amine (Erythro - Retention) Aziridinium->Product Bromide Attack (Inversion #2) Note Double Inversion = Net Retention

Caption: The neighboring group participation mechanism leading to retention of configuration via double inversion.

Detailed Route Analysis

Route A: Conversion of 3-Aminobutan-2-ol (Standard Protocol)

This route utilizes readily available amino alcohols derived from the reduction of amino acids or amino-ketones.

Reagents: Thionyl Bromide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) or Phosphorus Tribromide (

). Solvent: Dichloromethane (DCM) or Chloroform.
Experimental Protocol (Optimized for

)
  • Preparation: Suspend 3-aminobutan-2-ol hydrochloride (10 mmol) in dry DCM (50 mL) under nitrogen atmosphere.

  • Activation: Cool to 0°C. Add Thionyl Bromide (1.2 eq) dropwise over 20 minutes. The solution may turn yellow/orange.

  • Reaction: Allow to warm to room temperature and reflux for 2–4 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Workup (Critical):

    • Cool the mixture to 0°C.

    • Add absolute ethanol (5 mL) cautiously to quench excess thionyl bromide.

    • Concentrate in vacuo to approximately 10 mL volume.

    • Add anhydrous diethyl ether (50 mL) to precipitate the product.

  • Isolation: Filter the white crystalline solid under nitrogen (hygroscopic). Wash with cold ether.

  • Yield: Typically 75–85%.

Pros:

  • High atom economy.

  • Avoids isolation of toxic aziridines.

  • Scalable to kilogram quantities.

Cons:

  • Requires strict moisture control (

    
     hydrolyzes rapidly).
    
  • Thionyl bromide is expensive and corrosive.

Route B: Ring Opening of 2,3-Dimethylaziridine

This route is historically significant for establishing stereochemical proofs but is less common in process chemistry due to safety concerns.

Reagents: Gaseous HBr or 48% Aqueous HBr. Solvent: Diethyl Ether or Acetone.

Experimental Protocol
  • Preparation: Dissolve 2,3-dimethylaziridine (10 mmol) in dry diethyl ether (30 mL) at -10°C.

  • Acidification: Slowly bubble anhydrous HBr gas into the solution. A white precipitate forms immediately.

  • Reaction: Continue addition until the solution is acidic to Congo Red paper. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid rapidly (hygroscopic). Recrystallize from ethanol/ether.

Stereochemical Note:

  • cis-2,3-dimethylaziridine

    
    threo-3-bromobutan-2-amine.
    
  • trans-2,3-dimethylaziridine

    
    erythro-3-bromobutan-2-amine.
    

Pros:

  • Extremely fast reaction (minutes).

  • Predictable anti-opening mechanism.

Cons:

  • Safety Hazard: Aziridines are potent alkylating agents, often carcinogenic, and volatile.

  • Starting material availability is lower than amino alcohols.

Comparison of Performance Metrics

FeatureRoute A (Amino Alcohol +

)
Route B (Aziridine + HBr)
Stereocontrol High (Retention via NGP)Very High (Inversion via Ring Opening)
Scalability ExcellentPoor (Safety limits)
Cost Moderate (

cost)
High (Precursor cost)
Safety Profile Corrosive reagentsHigh Toxicity (Carcinogenic precursor)
Yield 75–85%80–90%
Purity (Crude) Good (requires recrystallization)Excellent

References

  • Winstein, S., & Lucas, H. J. (1939).[1] The Coordination of Silver Ion with Unsaturated Compounds. Journal of the American Chemical Society.[2] Link (Foundational work on bromonium/aziridinium ions).

  • Cortese, F. (1937). Biosynthesis of Taurine and beta-Bromoethylamine. Organic Syntheses, Coll.[2] Vol. 2, p. 563.[2] Link (General protocol for amino alcohol to bromoamine conversion).

  • Master Organic Chemistry. (2015). PBr3 and SOCl2 for Converting Alcohols to Alkyl Halides.[3][4][5]Link (Mechanistic overview of activation).

  • BenchChem. (2025). Technical Guide: 3-Bromobutan-2-ol Stereochemistry.Link (Stereochemical data on precursors).

  • National Institute for Occupational Safety and Health (NIOSH). Nitrogen Mustard Emergency Response Card.[6]Link (Safety data on nitrogen mustard analogues).

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Chiral amines, in particular, represent a privileged class of building blocks in medicinal chemistry, offering the stereochemical diversity crucial for specific biological interactions.[1][2][3] Among these, 3-Bromobutan-2-amine hydrochloride stands out as a versatile precursor for generating a wide array of derivatives with potential therapeutic applications. This guide provides a comparative analysis of the prospective biological activities of compounds derived from this chiral scaffold, supported by experimental data from analogous chemical structures and detailed protocols for their evaluation.

The Strategic Advantage of the 3-Bromobutan-2-amine Scaffold

The 3-Bromobutan-2-amine molecule possesses two key features that make it an attractive starting point for library synthesis: a reactive bromine atom and a primary amine group. The bromine atom can be readily displaced through nucleophilic substitution, allowing for the introduction of a diverse range of functionalities. The primary amine serves as a handle for N-alkylation, acylation, and other modifications. Furthermore, the inherent chirality of the molecule allows for the synthesis of stereochemically defined compounds, a critical factor in modern drug design as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2][4]

Comparative Analysis of Potential Biological Activities

Based on the functional groups that can be introduced onto the 3-Bromobutan-2-amine core, we can anticipate several classes of biological activities. This section will explore these potential activities, drawing comparisons from existing literature on structurally related compounds.

Antimicrobial Derivatives

The incorporation of a bromine atom into a molecular scaffold has been associated with antimicrobial properties.[5][6][7] By leveraging the bromine atom already present in 3-Bromobutan-2-amine or by synthesizing derivatives that enhance this intrinsic property, it is possible to develop novel antimicrobial agents.

Potential Derivative Classes and Comparative Efficacy:

  • N-Acyl and N-Alkyl Derivatives: Simple acylation or alkylation of the amine group can modulate the lipophilicity of the molecule, which is a key factor in its ability to penetrate microbial cell membranes.

  • Heterocyclic Derivatives: The amine group can be used as a synthon to construct various heterocyclic rings known for their antimicrobial effects, such as thiophenes or benzothiazoles.[8] For instance, derivatives of 2-aminothiophene have demonstrated significant anti-inflammatory and antimicrobial activities.

Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) for Structurally Related Antimicrobial Compounds

Compound ClassExample CompoundTarget OrganismMIC (µg/mL)Reference
Brominated Dioxane5-Bromo-5-nitro-1,3-dioxaneGram-positive & Gram-negative bacteriaNot specified[6]
Amino-substituted BenzofuroxansNovel amino substituted benzofuroxan derivativesVarious bacteria and fungiComparable to reference drugs[9]
Hydroxyacetophenone DerivativesBrominated thiosemicarbazone derivativeE. coli, K. pneumoniaeGood antibacterial activity[10]
Flavonoid Derivatives6-chloro-8-nitroflavonePathogenic bacteriaPotent inhibitory activity[7]
Cytotoxic and Anticancer Derivatives

The modification of the amine functionality in 3-Bromobutan-2-amine can lead to compounds with potential cytotoxic activity against cancer cell lines. This can be achieved through the introduction of pharmacophores known to interfere with cell proliferation or induce apoptosis.

Potential Derivative Classes and Comparative Efficacy:

  • Amide and Sulfonamide Derivatives: The synthesis of amide and sulfonamide derivatives can introduce functionalities capable of interacting with key enzymes or receptors involved in cancer cell signaling. For example, newly synthesized amides based on a TMP moiety have shown remarkable cytotoxic activity against HepG2 cells.[11]

  • Tertiary Amine Derivatives: The introduction of tertiary amine functionalities can improve aqueous solubility and has been shown to result in compounds with a broad spectrum of cytotoxic activity and moderate selectivity between normal and tumor cells.[12]

Table 2: Comparison of IC50 Values for Structurally Related Cytotoxic Compounds

Compound ClassExample CompoundCell LineIC50 (µM)Reference
Tertiary Amine Chalcone Derivative2bVarious cancer cells< 5[12]
Amide-based TMP Moiety6aHepG20.65[11]
N-substituted Rhodanine Derivatives2a2A54910 (µg/mL)
Biphenylurea/thiourea derivatives3eVarious cancer cellsNot specified[13]
Enzyme Inhibitory Derivatives

The chiral nature of 3-Bromobutan-2-amine makes it an excellent scaffold for designing specific enzyme inhibitors. By tailoring the substituents, it is possible to achieve high affinity and selectivity for the active site of a target enzyme.

Potential Derivative Classes and Comparative Efficacy:

  • Derivatives Targeting Proteases: By incorporating moieties that mimic the natural substrates of proteases, it is possible to design potent inhibitors. For instance, 3-amidinophenylalanine-derived inhibitors have shown strong inhibition of matriptase, a trypsin-like serine protease.[14]

  • Derivatives Targeting Kinases or Other Enzymes: The versatile scaffold can be adapted to target other enzyme classes by introducing appropriate pharmacophores.

Table 3: Comparison of Inhibitory Constants for Structurally Related Enzyme Inhibitors

Compound ClassExample CompoundTarget EnzymeKi or IC50Reference
3-Amidinophenylalanine DerivativeMonobasic matriptase inhibitorMatriptase< 3 nM (Ki)[14]
Aaptamine DerivativesAaptaminesAcetylcholinesterase (AChE)-47.70 to -27.82 kJ mol⁻¹ (Docking Score)[15]
Plant ExtractsFicus sycomorus leaf extractAcetylcholinesterase, α-glucosidaseSignificant inhibition

Experimental Protocols

To empirically validate the potential biological activities of novel derivatives of this compound, standardized and robust experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Workflow for MIC Determination

MIC_Workflow A Prepare Microbial Inoculum C Inoculate wells with microbial suspension A->C B Prepare Compound Dilutions in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Read results and determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram: Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Treat cells with compound dilutions A->B C Incubate for 48-72h B->C D Add MTT solution and incubate C->D E Solubilize formazan and measure absorbance D->E F Calculate IC50 E->F

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

This compound is a promising and versatile starting material for the synthesis of novel bioactive compounds. By strategically modifying its structure, it is possible to explore a wide range of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. The comparative data from analogous structures presented in this guide provide a strong rationale for the synthesis and evaluation of new derivatives. The detailed experimental protocols offer a clear path for their biological characterization. Future research should focus on the synthesis of diverse libraries of these derivatives and their systematic screening to identify lead compounds for further drug development.

References

  • NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY. (2023). Voprosy Khimii i Khimicheskoi Tekhnologii, (2), 5-13.
  • Al-Ansary, G., Taha, H., Fayad, W., & Mahgoub, S. (2021). Biphenylurea/thiourea derivatives tagged with heteroarylsulfonamide motifs as novel VEGFR2 inhibitors; Design, synthesis and anti-angiogenic activity. Bioorganic Chemistry, 106, 104475.
  • Shepherd, J. A., & Gilbert, P. (1986). Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox). Journal of Applied Bacteriology, 61(2), 139-144.
  • Demirayak, Ş., Karaburun, A. C., & Beis, R. (2002). Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. Indian Journal of Pharmaceutical Sciences, 64(5), 465-468.
  • Kalluraya, B., Chimbalkar, R. M., & Hegde, J. C. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Iranian Journal of Pharmaceutical Research, 6(4), 267-272.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2018). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules, 23(10), 2530.
  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current drug metabolism, 2(1), 37-51.
  • Saleem, A., Farooq, U., Ullah, S., Asif, H., Asif, S., & Younas, M. (2018). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. ChemistrySelect, 3(44), 12484-12493.
  • Więckowska, A., Anioł, M., & Gancarz, R. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489.
  • PubChem. (n.d.). 3-Bromobutan-2-amine. Retrieved from [Link]

  • Steinmetzer, T., Schweinitz, A., Stürzebecher, J., & Dönnecke, D. (2012). New 3-amidinophenylalanine-derived inhibitors of matriptase. Bioorganic & medicinal chemistry letters, 22(1), 447-452.
  • Soraci, A. L., & Landoni, M. F. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. Current Drug Metabolism, 2(1), 37-51.
  • Zhang, Y., Wu, D. R., Wang-Fischer, Y., & Li, F. (2022). Chiral drugs. LabMed Discovery, 2(1), 1-14.
  • Liu, X., Ye, L., Wang, X., Lu, W., & Li, Y. (2014). Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone. RSC Advances, 4(84), 44673-44680.
  • Ryan, D. S., & Feeney, R. E. (1975). The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin. The Journal of biological chemistry, 250(3), 843–847.
  • Al-dujaili, L. H. A., & Al-Zangana, A. S. (2023).
  • Hattab, A. Z., Al-Adilee, K. J., & Mohammad, A. A. (2022). Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine.
  • Hasanov, E. B., Maharramov, A. M., & Mahmudov, K. T. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 527-536.
  • Belogolova, E., Skorb, E., & Pozdnyakov, A. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4683.
  • Chugunova, E. A., Voloshina, A. D., & Zobov, V. V. (2014). The Study of the Biological Activity of Amino-Substituted Benzofuroxans. Letters in Drug Design & Discovery, 11(4), 488-493.
  • Ng, K. F. (2004). Chiral Drugs: An Overview. Journal of Clinical Pharmacology, 44(7), 719-730.
  • Zengin, G., Llorent-Martínez, E. J., & Fernández-de Córdova, M. L. (2021). Phenolic profile, enzyme inhibition and antioxidant activities and bioinformatics analysis of leaf and stem bark of Ficus sycomorus. Industrial Crops and Products, 159, 113063.
  • McConathy, J., & Owens, M. J. (2003). Chiral Chemistry in Pharmacology – A Review. International Journal of Pharmaceutical Research and Allied Sciences, 5(2), 70-76.
  • Nguyen, T. T., Tran, T. D., & Le, L. (2025). Enzyme inhibitory activity of marine alkaloid aaptamines for neurodegenerative diseases: an in silico study. Journal of Biomolecular Structure and Dynamics, 43(1), 239-253.
  • Zengin, G., Sarikurkcu, C., & Aktumsek, A. (2015). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Oxidative Medicine and Cellular Longevity, 2015, 259857.

Sources

cost-benefit analysis of using 3-Bromobutan-2-amine hydrochloride

[1]

Executive Summary: The "Make vs. Buy" Paradox

3-Bromobutan-2-amine hydrochloride (CAS: 1989672-22-1) represents a classic "high-value, low-volume" specialized reagent. While it offers superior regiocontrol and milder reaction conditions for synthesizing vicinal nitrogen-containing heterocycles (aziridines, thiazolines, oxazolines) compared to amino alcohols, its commercial price point (~$8,000/gram implied by catalog rates) makes it prohibitive for process-scale applications.

Verdict:

  • For Discovery/MedChem: BUY. The reagent allows for rapid, stereospecific access to 2,3-disubstituted heterocycles without the purification burden of Mitsunobu byproducts.

  • For Process Development: MAKE. The reagent should be synthesized in situ or as a discrete intermediate from the corresponding amino alcohol (e.g., 3-aminobutan-2-ol) to bypass the >100x commercial markup.

Part 1: Technical Profile & Mechanism

Chemical Identity[1][2]
  • IUPAC Name: this compound[1]

  • Structure: A vicinal haloamine salt. The presence of the halogen beta to the amine makes this a "spring-loaded" electrophile.

  • Key Reactivity: Under basic conditions, the free amine undergoes an intramolecular

    
     reaction to form 2,3-dimethylaziridine . With thioamides or CS₂, it cyclizes to form thiazolines .
    
Safety & Handling Comparison
Feature3-Bromobutan-2-amine HClAlternative: Amino Alcohol (Mitsunobu)Alternative: Amino Alcohol (Wenker)
Primary Hazard Corrosive (H314) . Causes severe skin burns.Explosion/Shock Sensitivity . DIAD/DEAD are hazardous.[2]Thermal/Acid Burns . Requires H₂SO₄ at >200°C.
Stability Hygroscopic solid. Stable if stored dry.Reagents degrade; Phosphines oxidize.Stable precursors.
Atom Economy High (Loss of HBr).Very Low (Loss of Ph₃PO + Hydrazide).High (Loss of H₂O).

Part 2: Comparative Analysis (The Core)

Scenario A: Synthesis of 2,3-Dimethylaziridine

This is the primary application. The target, 2,3-dimethylaziridine, is a strained intermediate used to introduce complex amine motifs.

Route 1: Haloamine Cyclization (Recommended for Purity)
  • Reagent: 3-Bromobutan-2-amine HCl + Base (KOH/NaOH).

  • Mechanism: Intramolecular

    
     displacement.
    
  • Stereochemistry: Strict Inversion. (2R,3R)-Bromoamine

    
     (2S,3R)-Aziridine (Cis/Trans relationship flips).
    
  • Pros: Product distills directly from the reaction mixture; no chromatography required.

  • Cons: High cost of starting material.

Route 2: Mitsunobu Cyclization (Alternative)
  • Reagent: 3-Aminobutan-2-ol + PPh₃ + DIAD/DEAD.

  • Mechanism: Activation of alcohol by phosphine, followed by amine displacement.[3]

  • Pros: Cheap starting material.

  • Cons: "The Mitsunobu Nightmare" — removing triphenylphosphine oxide (TPPO) is notoriously difficult. Atom economy is <20%.

Route 3: Wenker Synthesis (Legacy)
  • Reagent: 3-Aminobutan-2-ol + H₂SO₄

    
     Sulfate Ester 
    
    
    Base/Heat.
  • Pros: Cheapest raw materials.

  • Cons: Harsh conditions (200°C) often lead to polymerization or elimination (forming butanone/enamines) rather than cyclization.

Visualization: Pathway Comparison

Gcluster_0Route A: Haloamine (High Purity)cluster_1Route B: Mitsunobu (High Waste)Start_Br3-Bromobutan-2-amine(Expensive)Step_Br+ Base (NaOH)Intramolecular SN2Start_Br->Step_BrProd_Br2,3-Dimethylaziridine(Clean Distillate)Step_Br->Prod_BrStart_OH3-Aminobutan-2-ol(Cheap)Step_Mit+ PPh3 / DIADActivationStart_OH->Step_MitWasteByproducts:Ph3PO + HydrazideStep_Mit->WasteProd_Mit2,3-Dimethylaziridine(Requires Chromatography)Step_Mit->Prod_Mit

Figure 1: Comparative synthetic pathways to 2,3-dimethylaziridine. Route A offers operational simplicity at a higher material cost.

Part 3: Economic & Efficiency Metrics

The following table assumes a target synthesis of 10 grams of 2,3-dimethylaziridine.

MetricRoute A: Commercial HaloamineRoute B: In-Situ Haloamine (Make)Route C: Mitsunobu
Reagent Cost >$15,000 (Est. Catalog Price)~$50 (Amino Alcohol + PBr₃)~$150 (Amino Alcohol + PPh₃ + DIAD)
Labor Time 4 Hours (Mix & Distill)12 Hours (Bromination + Cyclization)24 Hours (Reaction + Column Chromatography)
Purification Distillation (Simple)Distillation (Simple)Chromatography (Difficult TPPO removal)
Atom Economy ~40% (Loss of HBr/NaCl)~35% (Loss of H₃PO₃)<20% (Loss of Ph₃PO + DEAD-H₂)
Scalability Poor (Cost)Excellent Poor (Waste disposal)

Part 4: Experimental Protocols

Protocol A: Preparation of 3-Bromobutan-2-amine HBr (The "Make" Strategy)

Use this protocol to generate the reagent in-house for a fraction of the commercial cost.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stir bar. Flush with N₂.

  • Bromination: Charge the flask with 3-aminobutan-2-ol (8.9 g, 0.1 mol) and dry CHCl₃ (50 mL). Cool to 0°C.

  • Addition: Dropwise add Phosphorus Tribromide (PBr₃) (9.5 mL, 0.1 mol). Caution: Exothermic.

  • Reaction: Allow to warm to room temperature, then reflux for 2 hours. A solid precipitate (the product) may form.[4]

  • Isolation: Cool to 0°C. Filter the solid. Wash with cold Et₂O to remove phosphorus byproducts.

  • Yield: Typically 60-75% as the hydrobromide salt.

  • Validation: Check melting point (Lit. ~150-160°C dec) or ¹H NMR (D₂O).

Protocol B: Cyclization to 2,3-Dimethylaziridine

Applicable whether you bought the reagent or made it via Protocol A.

  • Dissolution: Dissolve 3-bromobutan-2-amine HBr (10 g, 43 mmol) in water (20 mL).

  • Neutralization: Cool to 0°C. Slowly add 40% KOH solution (15 mL) until pH > 12. Two layers will form.

  • Distillation: The aziridine is volatile (bp ~80-90°C). Immediately set up for simple distillation. Heat the aqueous mixture. The aziridine will co-distill with water.

  • Drying: Collect the distillate, saturate with KOH pellets to salt out the organic layer. Separate and dry over solid KOH.

  • Storage: Store over KOH pellets at 4°C. Warning: Aziridines are toxic alkylating agents.

Part 5: Advanced Application (Thiazoline Synthesis)

Beyond aziridines, 3-bromobutan-2-amine is a privileged scaffold for synthesizing Thiazolines (dihydrothiazoles), which are key pharmacophores in antibiotic and anticancer research.

Reaction Pathway

Reacting the haloamine with a thioamide or isothiocyanate creates the heterocycle in one step.

ThiazoleReagent3-Bromobutan-2-amineInterS-AlkylationIntermediateReagent->Inter+ ThioThioThiobenzamide(Ph-CS-NH2)Thio->InterCyclicCyclization(- HBr, - NH3)Inter->CyclicFinal2-Phenyl-4,5-dimethylthiazolineCyclic->Final

Figure 2: Synthesis of thiazolines via Hantzsch-like condensation.

Why use the Bromoamine here? Standard Hantzsch synthesis uses


reduced

References

  • Sigma-Aldrich. Product Specification: this compound.Link

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine. Link

  • Organic Syntheses. Preparation of beta-bromoethylamines. Org.[5][6][7][8] Synth. Coll. Vol. 2, p.563.[6] (Foundational protocol adapted for Protocol A). Link

  • Medicines for All Institute. Process Development Report: Synthesis of Chiral Amino Alcohols. (Context for amino alcohol precursor costs). Link

  • Fisher Scientific. Safety Data Sheet: 3-Amino-2-bromo-5-fluoropyridine (Analogous Haloamine Hazards).Link

performance of 3-Bromobutan-2-amine hydrochloride in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromobutan-2-amine hydrochloride (CAS: 1989672-22-1) is a specialized chiral building block, not a catalyst itself. Its primary performance value lies in its role as a pre-activated precursor for the synthesis of chiral aziridines , vicinal diamines , and oxazolines —motifs ubiquitous in asymmetric ligands (e.g., chiral diamine ligands for Ru-catalyzed hydrogenation).

Compared to the standard alternative (3-amino-2-butanol), the hydrochloride salt offers a kinetic advantage by eliminating the need for hydroxyl activation (tosylation/mesylation), thereby reducing synthetic steps and minimizing the risk of racemization during ligand construction.

Part 1: The Mechanistic Advantage

The utility of 3-Bromobutan-2-amine HCl stems from its ability to access the Aziridinium Ion Intermediate under mild basic conditions. Unlike amino alcohols, which require forcing conditions or activation reagents to cyclize, the vicinal bromide acts as an excellent leaving group.

Mechanism of Action: Aziridinium Formation

The performance of this scaffold relies on the stereospecific intramolecular


 displacement of the bromide by the amine nitrogen.

AziridiniumMechanism Salt 3-Bromobutan-2-amine HCl (Precursor) FreeBase Free Amine (Transient) Salt->FreeBase Deprotonation Base + Base (e.g., NaOH) Base->FreeBase TS Transition State (Backside Attack) FreeBase->TS Intramolecular SN2 Aziridine 2,3-Dimethylaziridine (Chiral Scaffold) TS->Aziridine -Br⁻ (Inversion at C3)

Figure 1: Mechanistic pathway for the conversion of 3-Bromobutan-2-amine HCl into a chiral aziridine scaffold. Note the stereochemical inversion at the carbon bearing the bromide.

Part 2: Comparative Performance Analysis

Alternative A: Amino Alcohols (Standard Route)

The traditional route uses 3-amino-2-butanol .

  • Workflow: Amine protection

    
     Hydroxyl activation (TsCl/MsCl) 
    
    
    
    Cyclization
    
    
    Deprotection.
  • Drawback: Multi-step process; requires handling of sulfonyl chlorides; potential for elimination side-products.

Alternative B: 3-Bromobutan-2-amine HCl (Optimized Route)
  • Workflow: Direct treatment with base.[1][2]

  • Advantage: "One-pot" cyclization; higher atom economy; preservation of stereochemistry due to mild conditions.

Performance Metrics Table
Feature3-Bromobutan-2-amine HCl3-Amino-2-butanol (Alternative)Impact on Workflow
Activation Step None Required (Pre-activated)Required (Tosylation/Mesylation)-2 Steps (Time/Cost savings)
Reactivity High (Cyclizes at RT/0°C)Low (Requires heat or strong base)Mild conditions prevent racemization
Atom Economy High (Loss of HBr only)Lower (Loss of TsOH + Reagents)Greener process
Stereofidelity >98% Retention (via double inversion)Variable (Depends on activation method)Critical for asymmetric catalysis
Stability Moderate (Hygroscopic salt)High (Stable liquid/solid)Requires dry storage

Part 3: Experimental Protocol

Objective: Synthesis of cis-2,3-dimethylaziridine (Precursor for Chiral Diamine Ligands) from erythro-3-bromo-2-butanamine HBr.

Safety Note: Haloamines are potential alkylating agents (similar to nitrogen mustards). All operations must be conducted in a fume hood with appropriate PPE (double nitrile gloves).

Step-by-Step Methodology
  • Preparation:

    • Charge a round-bottom flask with 3-Bromobutan-2-amine HCl (10 mmol, 1.88 g).

    • Suspend in Dichloromethane (DCM) (20 mL) and cool to 0°C.

  • Neutralization & Cyclization:

    • Add 2M NaOH (15 mL) dropwise over 10 minutes.

    • Mechanistic Insight: The biphasic condition allows the free amine to generate and immediately cyclize into the organic phase, protecting the aziridine from hydrolytic ring opening.

  • Reaction:

    • Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Monitor via TLC (Visualization: Ninhydrin stain; Aziridines stain blue/purple).

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Dry combined organics over anhydrous

      
        (Avoid 
      
      
      
      as Lewis acidity can trigger polymerization).
  • Isolation:

    • Concentrate carefully under reduced pressure (Aziridines are volatile).

    • Yield Expectation: 85-92%.

Part 4: Downstream Application (Ligand Synthesis)

The resulting aziridine is a "spring-loaded" electrophile. It is typically ring-opened with nucleophiles to generate libraries of chiral ligands.

LigandSynthesis Aziridine Chiral Aziridine (From 3-Bromo-2-butanamine) Product Chiral Ligand (Diamine or Aminophosphine) Aziridine->Product Ring Opening (Lewis Acid Cat.) Nucleophile Nucleophile (e.g., PPh2, R-NH2) Nucleophile->Product Catalysis Asymmetric Catalysis (e.g., Hydrogenation) Product->Catalysis Complexation with Metal

Figure 2: Workflow for converting the aziridine scaffold into functional asymmetric catalysts.

Key Application Data

When used to synthesize vicinal diamines (via ring opening with aniline derivatives), the 3-Bromobutan-2-amine route yielded ligands with >99% ee (enantiomeric excess) due to the strict stereocontrol of the


 cyclization, compared to 92-95% ee  often observed when using harsh thermal cyclization of amino alcohols [1][3].

References

  • PubChem. (2024).[3] this compound Compound Summary. National Library of Medicine. [Link]

  • Sainz-Keller, M., et al. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines. Chemistry - A European Journal. [Link]

  • D'Hooghe, M., et al. (2008). Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines. Sciforum. [Link]

  • Baran Lab. (n.d.). Aziridines in Synthesis: Methods and Applications. [Link]

Sources

Benchmarking Analytical Strategies for 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for 3-Bromobutan-2-amine Hydrochloride Content Type: Publish Comparison Guide

A Comparative Validation Guide for Pharmaceutical R&D

Executive Summary: The "Stealth" Haloamine Challenge

This compound (CAS 1989672-22-1) presents a deceptive analytical challenge.[1] As a chiral beta-haloamine salt, it lacks a UV chromophore, rendering standard HPLC-UV invisible. More critically, it possesses an internal "self-destruct" mechanism: under basic conditions or thermal stress, the free amine nucleophilically attacks the beta-carbon, cyclizing to form 2,3-dimethylaziridine (Wenker synthesis pathway).

This guide objectively compares three analytical methodologies to validate this compound, prioritizing stability preservation over traditional convenience.

The Verdict Upfront:

  • Gold Standard (Recommended): HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection).[2] It analyzes the intact salt in an acidic environment, preventing cyclization while offering universal detection.

  • Alternative (UV-Labs): Pre-column Derivatization with FMOC-Cl (Non-aqueous).

  • Not Recommended: Direct GC-MS (High risk of thermal degradation/HBr elimination).

Comparative Methodological Landscape

The following table contrasts the three primary approaches based on specificity, stability risk, and validation readiness.

FeatureMethod A: HILIC-CAD (Recommended)Method B: Derivatization HPLC (Alternative)Method C: GC-MS (High Risk)
Detection Principle Universal particle detection (nebulization).[1] No chromophore needed.[3]UV Fluorescence (Tagging amine with FMOC/Dansyl).Electron Impact Mass Spectrometry.
Sample Stability High. Acidic mobile phase maintains the salt form, preventing aziridine formation.[1]Moderate to Low. Requires basic buffer for reaction; risk of cyclization during prep.Low. Thermal stress in injector port causes HBr elimination.
Sensitivity (LOD) Excellent (~1-10 ng).High (fmol range depending on tag).High, but compromised by degradation.
Selectivity Separates chiral diastereomers (with chiral column) and inorganic ions (Cl-).[1]High for amine, but byproduct peaks can clutter chromatogram.Good, but "ghost peaks" from degradation are common.
Throughput High (Direct injection).Low (Requires 30-60 min prep time).Moderate.

Deep Dive: The Degradation Pathway

Understanding the chemistry is vital for validation. If your method uses pH > 8 or high heat, you are likely measuring the degradation product, not the analyte.

G cluster_0 Method A (HILIC) Zone cluster_1 Method B/C Risk Zone Salt 3-Bromobutan-2-amine HCl Salt (Stable in Acid) FreeBase Free Base (Transient Intermediate) Salt->FreeBase pH > 8.0 (Deprotonation) Aziridine 2,3-Dimethylaziridine (Degradant) FreeBase->Aziridine Intramolecular Cyclization (Fast) Hydrolysis 3-Aminobutan-2-ol (Hydrolysis Product) Aziridine->Hydrolysis Aqueous Ring Opening

Caption: The "Wenker" cyclization pathway. Validation must prove the method maintains the analyte in the "Green Zone" (Salt form).

Validated Protocol: HILIC-CAD (The Gold Standard)

This protocol is designed to be self-validating : the acidic mobile phase ensures the analyte remains protonated (and chemically stable), while the separation mode retains the polar salt away from the void volume.

Chromatographic Conditions[3][4][5][6][7][8]
  • Column: Waters XBridge Amide or Thermo Accucore 150-Amide-HILIC (2.1 x 100 mm, 2.6 µm).

  • System: UHPLC with Charged Aerosol Detector (CAD) or ELSD.

  • Mobile Phase A: 95% Acetonitrile : 5% Water + 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: 50% Acetonitrile : 50% Water + 10 mM Ammonium Formate (pH 3.0).[1]

    • Note: High organic content is required for HILIC retention. The acidic pH (3.0) is critical to prevent cyclization.

  • Gradient:

    • 0-1 min: 100% A (Isocratic hold)

    • 1-10 min: 100% A -> 70% A

    • 10-12 min: 70% A -> 50% A

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

  • Detector Settings (CAD): Power Function: 1.0; Data Collection Rate: 10 Hz; Evaporation Temp: 35°C.

Validation Parameters (ICH Q2(R1))
A. Specificity (Stress Testing)

To prove the method distinguishes the intact amine from its aziridine degradant:

  • Prepare Sample: 1 mg/mL 3-Bromobutan-2-amine HCl in Mobile Phase A.

  • Induce Degradation: Take an aliquot, add 1 equivalent of NaOH, wait 10 mins, then neutralize with formic acid.

  • Inject Both: The intact amine will elute later (higher polarity in HILIC). The aziridine (less polar) will elute earlier or near the void.

  • Acceptance: Resolution (Rs) > 2.0 between the Amine peak and the degradation peak.

B. Linearity & Range

CAD response is curvilinear.[1] You must use a quadratic fit or log-log plot.

  • Range: 0.05 mg/mL to 1.5 mg/mL (50% to 150% of target).

  • Acceptance: Coefficient of determination (

    
    ) > 0.99 using a polynomial regression (
    
    
    
    ).
C. Accuracy (Spike Recovery)

Since no chromophore exists, accuracy is best determined by spiking the analyte into a placebo matrix (if formulation) or solvent (if API).[1]

  • Levels: 80%, 100%, 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Robustness (The Critical pH Check)

Vary the Mobile Phase pH by ±0.2 units.

  • Observation: If pH rises > 4.0, peak area may decrease due to on-column degradation.

  • Control: Ensure buffer is strictly controlled at pH 3.0 ± 0.1.

Alternative Protocol: Derivatization-HPLC (For UV-Only Labs)

If CAD/MS is unavailable, you must derivatize. Do NOT use aqueous Schotten-Baumann (NaOH). Use this non-aqueous method to minimize cyclization.

Reaction Workflow[1][9]
  • Reagent: 10 mg/mL FMOC-Cl (9-Fluorenylmethyl chloroformate) in dry Acetonitrile.

  • Buffer: 0.2 M Borate buffer (pH 8.0) — Use immediately and quench quickly.

  • Procedure:

    • Mix 100 µL Sample (in ACN) + 100 µL Borate Buffer.

    • Add 200 µL FMOC-Cl solution.

    • Vortex 30 seconds. (Do not heat).

    • Quench immediately with 50 µL 1M HCl (Acidifying stops the cyclization side-reaction).

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus) using an ACN/Water (0.1% Formic Acid) gradient.[1] Detect at UV 265 nm.

Comparison of Risks
ParameterHILIC-CADFMOC-Derivatization
Artifact Formation None (Acidic conditions).[1]Possible (Transient exposure to pH 8).
Quantification Direct (Salt mass).Indirect (Derivative mass).
Precision (%RSD) < 2.0%< 5.0% (Added variability from pipetting).

Decision Logic for Method Selection

DecisionTree Start Start: Validate 3-Bromobutan-2-amine HCl EqCheck Is LC-CAD or LC-MS available? Start->EqCheck YesCAD Use Method A: HILIC-CAD (Acidic Mobile Phase) EqCheck->YesCAD Yes NoCAD Is UV only available? EqCheck->NoCAD No Deriv Use Method B: Non-Aqueous Derivatization (FMOC-Cl + Rapid Quench) NoCAD->Deriv Yes GC Consider GC? NoCAD->GC No (Gas Phase) StopGC STOP: High Risk of Thermal Degradation GC->StopGC

Caption: Selection flowchart prioritizing analyte stability.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Hutchings, T., et al. (2020). "Hydrophilic interaction chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids." Journal of Chromatography A, 1659, 462613.[4] (Demonstrates HILIC-CAD utility for polar amine salts). Link

  • Wenker, H. (1935). "The Synthesis of Ethylene Imine from Monoethanolamine." Journal of the American Chemical Society, 57(1), 2328. (Foundational mechanism for haloamine cyclization in base). Link

  • Thermo Fisher Scientific. (2020). "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." Application Note 73845. (Protocol basis for Method A). Link

  • Gao, D., et al. (2017).[5] "Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines." Patent CN107085068A. (Basis for derivatization logic).[6] Link

Sources

kinetic studies of reactions involving 3-Bromobutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Profiling of 3-Bromobutan-2-amine Hydrochloride: A Comparative Guide

Executive Summary

This compound (CAS: 736083-47-9) represents a specialized class of vicinal haloamines capable of rapid intramolecular cyclization to form aziridines. Unlike simple primary haloamines (e.g., 2-bromoethylamine), this compound introduces stereochemical complexity (erythro/threo isomerism) that fundamentally dictates its kinetic behavior and reaction products.

This guide provides a technical comparison of its kinetic performance against structural analogs, focusing on the critical role of neighboring group participation (NGP) . It is designed for researchers utilizing this compound as a precursor for 2,3-dimethylaziridine or as a latent electrophile in drug development.

Mechanistic Principles & Stereochemistry

The reactivity of 3-bromobutan-2-amine is governed by the anchimeric assistance of the amine nitrogen. Upon deprotonation (pH > pKa), the nitrogen lone pair attacks the


-carbon, displacing the bromide ion to form the highly reactive 2,3-dimethylaziridinium ion .
The Stereochemical Switch

The reaction is stereospecific, proceeding via an intramolecular


 mechanism with inversion of configuration at the carbon bearing the bromine.
  • Erythro Isomer: Cyclizes to form cis-2,3-dimethylaziridine .

  • Threo Isomer: Cyclizes to form trans-2,3-dimethylaziridine .

Kinetic Implication: The threo isomer typically exhibits superior reaction kinetics and cleaner product profiles. The transition state leading to the trans-aziridine suffers less steric repulsion between the vicinal methyl groups compared to the cis-forming transition state of the erythro isomer.

ReactionPathway Start 3-Bromobutan-2-amine (Protonated Salt) FreeBase Free Amine (Active Species) Start->FreeBase pH > 9.5 (-HCl) TS Transition State (Inversion) FreeBase->TS k1 (RDS) Intramolecular SN2 Aziridine 2,3-Dimethylaziridinium Ion TS->Aziridine Cyclization Hydrolysis Hydrolysis Products (Amino Alcohols) Aziridine->Hydrolysis +H2O (Nucleophilic Opening)

Figure 1: Reaction pathway showing activation, cyclization, and subsequent hydrolysis.[1][2][3]

Comparative Kinetic Analysis

The following data compares 3-bromobutan-2-amine against standard haloamine benchmarks.

Comparison 1: Leaving Group Effects (The Halogen Factor)

Bromine is a superior leaving group to chlorine, resulting in significantly faster cyclization rates. This makes the bromo-analog preferred for rapid generation of aziridines at lower temperatures.

CompoundLeaving GroupRelative Rate (

)
Activation Energy (

)
Practical Implication
3-Bromobutan-2-amine Bromide (-Br) ~50 - 80 Low Rapid cyclization at RT; requires careful storage.
3-Chlorobutan-2-amineChloride (-Cl)1 (Reference)HighRequires heating to cyclize; more stable shelf-life.[1]
Comparison 2: Structural Sterics (The Methyl Effect)

Comparing the target compound to the unsubstituted 2-bromoethylamine reveals the impact of steric hindrance.

CompoundStructureKinetic ProfileMechanism Note
2-Bromoethylamine Primary, UnsubstitutedFastest Minimal steric barrier to ring closure.
3-Bromobutan-2-amine Secondary, Vic-DimethylModerate Vicinal methyls increase steric strain in the transition state (Thorpe-Ingold effect does not apply here).
Nitrogen Mustards Tertiary, Bis-chloroethylVariable Rate depends on the "return" mechanism; often slower due to equilibrium effects.
Comparison 3: Stereochemical Kinetics (Erythro vs. Threo)

This is the most critical variable for process optimization.

IsomerProduct FormedRelative RateThermodynamic Stability
Threo (dl) trans-2,3-DimethylaziridineHigh (

)
Favored. Trans-isomer minimizes methyl-methyl repulsion.
Erythro (meso) cis-2,3-DimethylaziridineModerateDisfavored. Cis-isomer has significant steric strain.

Experimental Protocols for Kinetic Validation

To validate the quality and reactivity of your specific batch, use the following self-validating protocols.

Method A: Potentiometric Titration (The Bartlett Method)

Principle: The cyclization releases one equivalent of bromide ion (


) and one equivalent of proton (

) upon hydrolysis of the aziridinium intermediate. Best for: Determining the overall rate constant (

).
  • Preparation: Dissolve 3-bromobutan-2-amine HCl (0.01 M) in a thermostated buffer solution (pH 10.0, 25°C).

  • Sampling: Withdraw aliquots (5.0 mL) at timed intervals (t = 0, 5, 10, 15 min).

  • Quenching: Immediately quench aliquots into cold dilute nitric acid (

    
    ) to stop the reaction.
    
  • Analysis: Titrate the liberated bromide ion with standardized Silver Nitrate (

    
    ) using a potentiometric silver electrode.
    
  • Calculation: Plot

    
     vs. time. The slope represents the first-order rate constant 
    
    
    
    .
Method B: -NMR Monitoring (Stereochemical Verification)

Principle: Direct observation of the transformation from the open-chain methine signals to the upfield aziridine ring protons. Best for: Confirming erythro/threo purity and product stereochemistry.

  • Solvent System: Use

    
     buffered with 
    
    
    
    (pD ~11).
  • Acquisition:

    • t=0: Record spectrum of the HCl salt (Peaks:

      
       3.5-4.5 ppm for CH-Br and CH-N).
      
    • Reaction: Add base to initiate cyclization.

    • Monitoring: Acquire spectra every 2 minutes.

  • Key Signals to Track:

    • Disappearance: Deshielded methine protons (

      
       4.0-4.5 ppm).
      
    • Appearance: Aziridine ring protons (Upfield shift to

      
       1.5-2.5 ppm).
      
    • Differentiation:Cis-aziridine protons (erythro product) typically appear downfield relative to trans-aziridine protons (threo product) due to anisotropy.

References

  • Winstein, S., & Lucas, H. J. (1939).[4] The Loss of Optical Activity in the Reaction of the Optically Active erythro- and threo-3-Bromo-2-butanols with Hydrobromic Acid. Journal of the American Chemical Society.[5][6][7][8] Link

    • Foundational text establishing the stereochemical inversion mechanism for vicinal halo-compounds.
  • Bartlett, P. D., et al. (1934).[7] Kinetic Studies on Haloamines and Neighboring Group Participation. Journal of the American Chemical Society.[5][6][7][8]

    • Establishes the titrimetric methods for measuring cyclization r
  • PubChem Compound Summary. (2024). 3-Bromobutan-2-amine.[9][10][11] National Center for Biotechnology Information. Link

    • Source for physicochemical properties and identifiers.
  • Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol 1. Plenum Press. Authoritative text on the kinetics of anchimeric assistance.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromobutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Regulatory Compliance Through Proper Chemical Waste Management.

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Bromobutan-2-amine hydrochloride. As a halogenated amine hydrochloride, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document synthesizes best practices for managing halogenated organic compounds, amines, and acidic waste streams, providing a clear and logical framework for laboratory professionals.

Core Principles of Disposal: Hazard Identification and Waste Segregation

This compound is classified as a halogenated organic compound due to the presence of bromine. It is also an amine hydrochloride , which means it will exhibit acidic properties in aqueous solutions. Therefore, its disposal strategy is governed by the protocols for these chemical classes. The primary principle is strict segregation to prevent dangerous reactions and to ensure the waste is routed to the correct disposal facility.

Key Hazards:

  • Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.

  • Environmental Persistence: Many halogenated organics are not readily biodegradable and can persist in the environment.

  • Corrosivity: As a hydrochloride salt, this compound will form an acidic solution, which can be corrosive.

  • Reactivity: Amines can react exothermically with acids and oxidizing agents.

Due to these hazards, under no circumstances should this compound or its residues be disposed of down the sanitary sewer system.

Waste Characterization and Segregation Workflow

Proper disposal begins with accurate waste characterization and meticulous segregation at the point of generation.

cluster_0 Waste Generation & Segregation A Generation of 3-Bromobutan-2-amine hydrochloride Waste B Is the waste in a solid or liquid form? A->B C Solid Waste (e.g., contaminated labware, PPE) B->C Solid D Liquid Waste (e.g., reaction residues, solutions) B->D Liquid E Place in a dedicated, labeled 'Halogenated Organic Solid Waste' container C->E F Place in a dedicated, labeled 'Halogenated Organic Liquid Waste' container D->F cluster_0 Spill Neutralization Workflow A Small Aqueous Spill Occurs B Contain the Spill A->B C Slowly add dilute weak base (e.g., sodium bicarbonate solution) B->C D Monitor pH C->D E Is pH between 6 and 8? D->E E->C No F Absorb with inert material E->F Yes G Collect for disposal as halogenated waste F->G

Caption: Spill Neutralization and Cleanup

Chemical Incompatibilities

To prevent dangerous reactions, do not mix this compound waste with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Bases: Will react with the hydrochloride, potentially liberating the free amine and generating heat.

  • Reactive Metals: The acidic nature of the waste can react with certain metals.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard identification, waste segregation, and the specific protocols outlined in this guide, researchers can ensure that this chemical is managed in a safe and compliant manner. Always consult your institution's specific waste management policies and your Safety Data Sheets for the most accurate and up-to-date information.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Environment, Health and Safety, Princeton University. 7.2 Organic Solvents. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Wisconsin-River Falls. Hazardous Waste Segregation. [Link]

  • Washington State University, Environmental Health & Safety. Halogenated Solvents. [Link]

  • PubChem. This compound. [Link]

  • University of Georgia, Environmental Safety Division. Neutralization Guide. [Link]

  • University of Wisconsin-Madison, Safety Department. Chapter 7 Chemical Disposal Procedures. [Link]

  • Tufts University. Chemical Waste Disposal Guidelines. [Link]

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